Erythromycin
Description
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022991 | |
| Record name | Erythromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L | |
| Record name | Erythromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erythromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder | |
CAS No. |
114-07-8, 82343-12-2, 215031-94-0, 7540-22-9 | |
| Record name | Erythromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylerythromycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082343122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215031940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | erythromycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Erythromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Erythromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Erythromycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63937KV33D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erythromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ | |
| Record name | Erythromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erythromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Molecular Basis of Erythromycin's Bacteriostatic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its bacteriostatic nature, inhibiting bacterial growth rather than causing outright cell death, is a direct consequence of its precise interaction with the bacterial protein synthesis machinery. This in-depth technical guide elucidates the core molecular mechanisms underpinning this compound's activity, providing a comprehensive resource for researchers and professionals in drug development. We will explore its binding site on the ribosome, the kinetics of its inhibitory action, and the experimental methodologies used to unravel these intricate processes.
The Molecular Target: The Bacterial Ribosome
This compound's primary target is the 50S subunit of the bacterial 70S ribosome.[1][2][3] Specifically, it binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4][5] This strategic location allows this compound to physically obstruct the passage of the growing peptide chain, leading to a halt in protein synthesis.[1][2]
The binding site is predominantly composed of 23S ribosomal RNA (rRNA), with key interactions involving nucleotides in domain V.[6][7] High-resolution crystal and cryo-electron microscopy structures have revealed that this compound's desosamine (B1220255) sugar moiety forms crucial hydrogen bonds with adenine (B156593) residues, particularly A2058 and A2059 (E. coli numbering).[4][5][7]
Mechanism of Action: Inhibition of Translocation and Premature Dissociation
This compound's presence in the NPET does not immediately halt peptide bond formation. Instead, its primary inhibitory effect is on the translocation step of elongation.[1][3][8] During translocation, the ribosome moves one codon down the mRNA, a process essential for continued protein synthesis. This compound sterically hinders this movement, effectively stalling the ribosome.[9]
This stalling leads to the premature dissociation of peptidyl-tRNA from the ribosome.[10] The incomplete polypeptide chain, still attached to its tRNA, is released from the ribosome, preventing the formation of functional proteins. This ultimately leads to the cessation of bacterial growth, defining this compound's bacteriostatic effect.[2][11] While generally considered bacteriostatic, at high concentrations, this compound can exhibit bactericidal activity against certain susceptible organisms.[12]
Quantitative Data on this compound-Ribosome Interaction
The affinity of this compound for the bacterial ribosome and the impact of resistance mutations have been quantified through various biochemical assays. The following tables summarize key quantitative data.
| Parameter | Organism | Value | Method | Reference |
| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M | [¹⁴C]this compound Binding Assay | [1][13] |
| Dissociation Constant (Kd) | Streptococcus pneumoniae | 4.9 ± 0.6 nM | [¹⁴C]this compound Binding Assay | [4] |
| Association Rate Constant (ka) | Escherichia coli | 1.0 µM⁻¹ s⁻¹ | [¹⁴C]this compound Binding Assay | [3] |
| Dissociation Rate Constant (kd) | Escherichia coli | 0.15 min⁻¹ | [¹⁴C]this compound Binding Assay | [13] |
Table 1: Kinetic and Affinity Constants for this compound Binding to Bacterial Ribosomes. This table provides a summary of the measured binding affinity and kinetics of this compound to ribosomes from different bacterial species.
| Mutation | Organism | Effect on this compound Binding | Quantitative Change in Kd | Reference |
| A2058G in 23S rRNA | Bordetella pertussis | High-level resistance | - | [10] |
| L4(Lys63Glu) | Escherichia coli | Reduced affinity | ~380-fold increase | [3] |
| L22(Δ82–84) | Escherichia coli | Reduced affinity | ~5-fold increase | [3] |
Table 2: Impact of Ribosomal Mutations on this compound Binding Affinity. This table outlines common resistance mutations and their quantified impact on the binding affinity of this compound to the ribosome.
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Ribosome Binding Assays
1. Filter Binding Assay:
-
Principle: This assay measures the binding of a radiolabeled ligand (e.g., [¹⁴C]this compound) to ribosomes. The ribosome-ligand complexes are retained on a filter, while the unbound ligand passes through. The amount of retained radioactivity is proportional to the extent of binding.
-
Protocol:
-
Purified 70S ribosomes are incubated with varying concentrations of [¹⁴C]this compound in a suitable binding buffer (e.g., 20 mM HEPES-KOH, 100 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol) at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.
-
The reaction mixture is then rapidly filtered through a nitrocellulose membrane under vacuum.
-
The filter is washed with cold binding buffer to remove non-specifically bound ligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
Binding data is analyzed to determine the dissociation constant (Kd).[6]
-
2. Fluorescence Polarization/Anisotropy Assay:
-
Principle: This method uses a fluorescently labeled this compound derivative. When the small fluorescent molecule binds to the large ribosome, its rotation slows down, leading to an increase in fluorescence polarization or anisotropy.
-
Protocol:
-
A fluorescent derivative of this compound is synthesized.
-
A fixed concentration of the fluorescent this compound is incubated with increasing concentrations of purified 70S ribosomes in a suitable buffer.
-
For competition assays, a fixed concentration of ribosomes and fluorescent this compound is incubated with increasing concentrations of unlabeled this compound or other competitor compounds.
-
Fluorescence polarization or anisotropy is measured using a suitable plate reader.
-
The data is fitted to a binding isotherm to calculate the Kd.[14]
-
Toeprinting (Primer Extension Inhibition) Assay
-
Principle: This technique maps the precise position of a stalled ribosome on an mRNA template. A reverse transcriptase enzyme extends a DNA primer annealed downstream of the ribosome binding site. The ribosome acts as a physical block, causing the reverse transcriptase to terminate, generating a "toeprint" of a specific length.
-
Protocol:
-
An in vitro transcription-translation system (e.g., PURE system) is programmed with an mRNA template containing the gene of interest.
-
The reaction is initiated in the presence or absence of this compound.
-
After a defined incubation period to allow for translation and stalling, a radiolabeled or fluorescently labeled DNA primer, complementary to a sequence downstream of the stall site, is added.
-
Reverse transcriptase and dNTPs are added to initiate primer extension.
-
The reaction is stopped, and the cDNA products are resolved on a sequencing gel alongside a sequencing ladder of the same template.
-
The position of the toeprint band reveals the exact codon where the ribosome has stalled.[2][9][15]
-
Structural Biology Techniques
1. X-Ray Crystallography:
-
Principle: This technique provides high-resolution, three-dimensional structures of molecules by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule.
-
Protocol:
-
Highly pure and concentrated 70S ribosomes are co-crystallized with this compound, mRNA, and tRNA mimics.
-
Crystals are grown using vapor diffusion methods under specific buffer and precipitant conditions.
-
The crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement and refined to high resolution.[5][16]
-
2. Cryo-Electron Microscopy (Cryo-EM):
-
Principle: Cryo-EM allows for the determination of the structure of macromolecules in a near-native, hydrated state by imaging vitrified (flash-frozen) samples with an electron microscope.
-
Protocol:
-
A solution containing the ribosome-erythromycin complex is applied to an EM grid.
-
The grid is blotted to create a thin film and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
The grid is imaged in a transmission electron microscope at cryogenic temperatures.
-
A large number of particle images are collected and processed using specialized software to reconstruct a 3D map of the complex.
-
Visualizing the Molecular Interactions and Processes
To better understand the complex relationships in this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: Logical flow of this compound's bacteriostatic mechanism.
Caption: Experimental workflow for studying bacteriostatic antibiotics.
References
- 1. Binding of [14C]this compound to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and this compound provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound inhibition of 50S ribosomal subunit formation in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 10. Identification of a Mutation Associated with this compound Resistance in Bordetella pertussis: Implications for Surveillance of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 12. This compound binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of [14C]this compound to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Assay for Estimating the Binding of this compound Derivatives to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular basis for this compound-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
The Unstable Core: A Deep Dive into the Chemical Structure and Stability of Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065) A, a cornerstone of macrolide antibiotics, has been a stalwart in the fight against bacterial infections for decades. However, its clinical efficacy is perpetually challenged by its inherent chemical instability, particularly in acidic environments. This technical guide provides an in-depth exploration of the chemical architecture of this compound A and a comprehensive analysis of its degradation pathways, offering critical insights for researchers and professionals in drug development.
The Chemical Architecture of this compound A
This compound A is a complex macrolide characterized by a 14-membered lactone ring.[1] To this core, two deoxy sugars are attached: L-cladinose and D-desosamine.[2] The desosamine (B1220255) sugar, with its tertiary amine, imparts a basic character to the molecule and is a key site for salt formation.[2] Conversely, the cladinose (B132029) sugar is central to one of the primary degradation pathways.[3][4][5] The molecule's high lipophilicity and poor water solubility are also significant physicochemical properties.[1]
The Achilles' Heel: Acid-Catalyzed Degradation
The most significant challenge to the oral bioavailability of this compound A is its rapid degradation in the acidic milieu of the stomach.[3][4][5] This instability necessitates the development of enteric coatings or more stable prodrugs to ensure therapeutic efficacy.[6][7]
The Degradation Cascade
Under acidic conditions, this compound A undergoes a series of intramolecular reactions, leading to inactive metabolites. A key step in this process is the intramolecular cyclization involving the C-6 hydroxyl group and the C-9 ketone, followed by the loss of the cladinose sugar.[3][4][5][8] This ultimately leads to the formation of anhydrothis compound A, a spiroketal compound devoid of antibacterial activity.[8][9][10][11]
A more recent kinetic study has challenged the long-accepted model of degradation.[3][4] This revised mechanism suggests that this compound A enol ether and anhydrothis compound A are in equilibrium with the parent drug and act as inactive reservoirs. The actual irreversible degradation pathway is the slow loss of the cladinose sugar from this compound A.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 114-07-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism for the degradation of this compound A and this compound A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for the degradation of this compound A and this compound A 2'-ethyl succinate in acidic aqueous solution. | Semantic Scholar [semanticscholar.org]
- 6. This compound Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the acid stability of azithromycin and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A kinetic study on the degradation of this compound A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
The Architecture of Erythromycin Production: A Technical Guide to the Biosynthesis Pathway in Saccharopolyspora erythraea
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the erythromycin (B1671065) biosynthesis pathway in the filamentous bacterium Saccharopolyspora erythraea. This compound, a clinically significant macrolide antibiotic, is the product of a complex and highly regulated metabolic cascade. This document details the enzymatic machinery, genetic organization, and chemical transformations that culminate in the synthesis of this vital therapeutic agent. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key research techniques are provided. Visualizations of the core biosynthetic pathway and associated experimental workflows are rendered using the DOT language to facilitate a deeper understanding of the molecular logistics.
The Core Biosynthetic Engine: The this compound Gene Cluster
The genetic blueprint for this compound biosynthesis is located within a large, contiguous cluster of genes on the S. erythraea chromosome, spanning approximately 65 kb. This cluster, designated ery, contains all the genes necessary for the synthesis of the polyketide core, the deoxysugars, and their subsequent modifications and assembly.
The biosynthesis can be broadly divided into three main stages:
-
Polyketide Chain Assembly: The formation of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), from propionate (B1217596) and methylmalonate building blocks.
-
Deoxysugar Synthesis: The production of the two essential deoxysugars, L-mycarose and D-desosamine.
-
Post-PKS Modifications: The hydroxylation of the macrolactone ring and the sequential glycosylation with the deoxysugars, followed by a final methylation step to yield this compound A.
The Assembly Line: 6-Deoxyerythronolide B Synthase (DEBS)
The cornerstone of this compound biosynthesis is the 6-deoxyerythronolide B synthase (DEBS), a giant modular polyketide synthase (PKS) encoded by the eryA genes (eryAI, eryAII, and eryAIII). DEBS functions as a remarkable molecular assembly line, comprising three large multifunctional proteins (DEBS1, DEBS2, and DEBS3), each containing two modules. Each module is responsible for one cycle of polyketide chain elongation and modification.
The DEBS complex utilizes a propionyl-CoA starter unit and six methylmalonyl-CoA extender units to construct the 6-dEB core. The process is initiated by the loading of propionyl-CoA onto the loading domain of DEBS1. The growing polyketide chain is then passed sequentially from one module to the next, with each module catalyzing a specific set of reactions, including condensation, ketoreduction, dehydration, and enoylreduction. The final heptaketide chain is cyclized and released from the enzyme by a thioesterase (TE) domain located at the C-terminus of DEBS3, forming the 14-membered lactone ring of 6-dEB.
Caption: The biosynthetic pathway of this compound A in Saccharopolyspora erythraea.
Post-PKS Tailoring: The Path to Bioactivity
Following the synthesis of the 6-dEB core, a series of enzymatic modifications are required to produce the final, biologically active this compound A. These post-PKS tailoring steps are catalyzed by enzymes encoded by other genes within the ery cluster.
-
Hydroxylation: The cytochrome P450 monooxygenase EryF catalyzes the hydroxylation of 6-dEB at the C-6 position to yield erythronolide B (EB).[1][2]
-
Glycosylation: The deoxysugars L-mycarose and D-desosamine, synthesized by enzymes encoded by the eryB and eryC gene cassettes respectively, are sequentially attached to the erythronolide B core. The glycosyltransferase EryBV attaches TDP-L-mycarose to the C-3 hydroxyl group of EB, forming 3-α-L-mycarosylerythronolide B (MEB). Subsequently, the glycosyltransferase EryCIII attaches TDP-D-desosamine to the C-5 hydroxyl group of MEB to produce this compound D.[2][3][4][5]
-
Hydroxylation and Methylation: The final steps involve the conversion of this compound D to this compound A. This occurs via two parallel routes. The P450 hydroxylase EryK can hydroxylate this compound D at the C-12 position to yield this compound C. Alternatively, the S-adenosyl-L-methionine-dependent methyltransferase EryG can methylate the desosamine (B1220255) sugar of this compound D to produce this compound B. This compound C is then methylated by EryG, and this compound B is hydroxylated by EryK, both pathways converging to form the final product, this compound A.[1][2]
Quantitative Analysis of the this compound Biosynthesis Pathway
The efficiency of this compound production is influenced by a multitude of factors, including precursor supply, enzyme kinetics, and fermentation conditions. The following tables summarize key quantitative data from studies on the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of 6-Deoxyerythronolide B Synthase (DEBS)
| Enzyme/Substrate | Km (µM) | kcat (min-1) | Reference |
| DEBS 1+TE for (2S)-methylmalonyl-CoA | 24 | 3.4 | [5][6] |
| Complete DEBS for 6-dEB synthesis | - | 0.5 | [5][6] |
| Abortive C9-lactone synthesis by DEBS | - | 0.23 | [5][6] |
Table 2: this compound Production Yields in Saccharopolyspora erythraea
| Strain / Condition | This compound Titer (mg/L) | Fold Increase | Reference |
| Wild-type NRRL 23338 | ~100 | - | [7] |
| Engineered strain SE/0720(permE*_s23) | 298.8 | ~3.0 | [8] |
| Other engineered strains | - | 2.8 to 6.0 | [8] |
| Genetically engineered industrial strain with vhb gene | >1000 | ~1.7 | [3] |
| Refined fermentation with ammonium (B1175870) sulfate | 1125.66 | 1.435 | [1] |
| Fed-batch cultivation with agro-industrial wastes | 231.3 | - | [9] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the this compound biosynthesis pathway.
Purification of Polyketide Synthase (PKS) Modules
The large size and complexity of PKS enzymes present significant challenges for their purification. The following protocol provides a general workflow for the expression and purification of intact PKS modules.
Objective: To obtain purified, active PKS modules for in vitro biochemical assays and structural studies.
Methodology:
-
Cloning and Expression:
-
The gene encoding the PKS module of interest is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, Strep-tag) to facilitate purification.
-
The construct is transformed into a suitable expression host, typically Escherichia coli.
-
Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
-
Cell Lysis and Clarification:
-
Harvested cells are resuspended in a lysis buffer containing protease inhibitors.
-
Cells are lysed using physical methods such as sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto an affinity chromatography column corresponding to the engineered tag (e.g., Ni-NTA for His-tagged proteins).
-
The column is washed extensively to remove non-specifically bound proteins.
-
The PKS module is eluted using a competitive ligand (e.g., imidazole (B134444) for His-tagged proteins).
-
-
Further Purification (Optional):
-
For higher purity, additional chromatography steps such as ion-exchange chromatography or size-exclusion chromatography can be employed.
-
-
Protein Characterization:
-
The purity of the protein is assessed by SDS-PAGE.
-
The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford assay).
-
The activity of the purified PKS module is confirmed through in vitro assays.
-
Caption: A generalized workflow for the purification of PKS modules.
CRISPR/Cas9-Mediated Gene Knockout in Saccharopolyspora erythraea
CRISPR/Cas9 technology has revolutionized genetic engineering in various organisms, including S. erythraea. The following outlines a typical workflow for creating a gene knockout.
Objective: To inactivate a specific gene in the S. erythraea chromosome to study its function.
Methodology:
-
Design of single guide RNA (sgRNA):
-
One or more sgRNAs are designed to target the gene of interest. The sgRNA sequence is complementary to a 20-nucleotide sequence in the target gene that is adjacent to a Protospacer Adjacent Motif (PAM).
-
-
Construction of the CRISPR/Cas9 Editing Plasmid:
-
A plasmid is constructed containing the Cas9 nuclease gene under the control of a suitable promoter and the designed sgRNA under the control of another promoter.
-
The plasmid also contains a donor DNA template with homology arms flanking the target gene. This template will be used for homology-directed repair to replace the target gene with a selection marker or to introduce a deletion.
-
-
Transformation of S. erythraea:
-
The CRISPR/Cas9 editing plasmid is introduced into S. erythraea protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.
-
-
Selection and Screening of Mutants:
-
Transformants are selected on media containing an appropriate antibiotic corresponding to the resistance marker on the plasmid.
-
Colonies are screened by PCR using primers flanking the target gene to identify clones with the desired gene knockout.
-
-
Verification of the Knockout:
-
The PCR products from putative knockout clones are sequenced to confirm the precise deletion or replacement of the target gene.
-
The loss of the target gene's function can be further confirmed by phenotypic analysis or by measuring the absence of the corresponding protein or metabolite.
-
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in S. erythraea.
Analysis of this compound and its Precursors by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the separation, identification, and quantification of this compound and its biosynthetic intermediates.
Objective: To quantify the concentration of this compound and its precursors in fermentation broths or cell extracts.
Methodology:
-
Sample Preparation:
-
Fermentation Broth: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The supernatant can often be directly analyzed or may require dilution.
-
Cell Extracts: For intracellular metabolites, the mycelium is harvested, washed, and then extracted with a suitable organic solvent (e.g., methanol, acetonitrile). The extract is then clarified by centrifugation or filtration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate) is typically used. The exact composition and gradient are optimized for the specific separation.
-
Detection: this compound and its precursors can be detected by UV absorbance, typically in the range of 200-215 nm. For higher sensitivity and specificity, mass spectrometry (LC-MS) is often employed.
-
Temperature: The column temperature is often elevated (e.g., 70°C) to improve peak shape and resolution.[10]
-
-
Quantification:
-
A standard curve is generated by injecting known concentrations of purified this compound and its precursors.
-
The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.
-
Caption: Workflow for the HPLC analysis of this compound and its precursors.
Conclusion
The biosynthesis of this compound in Saccharopolyspora erythraea is a paradigm for modular polyketide synthesis and a testament to the intricate molecular machinery evolved by microorganisms to produce complex bioactive molecules. A thorough understanding of this pathway, from the genetic and enzymatic levels to the quantitative aspects of production, is crucial for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for the continued investigation and engineering of this important metabolic pathway, with the ultimate goal of improving production yields and generating novel, therapeutically valuable this compound analogs.
References
- 1. Enhancing this compound production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound biosynthesis: kinetic studies on a fully active modular polyketide synthase using natural and unnatural substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete gene expression profiling of Saccharopolyspora erythraea using GeneChip DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Improved high-pressure liquid chromatographic method for the analysis of this compound in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytochrome P450 3A4-Mediated Pharmacokinetics and Metabolism of Erythromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065), a macrolide antibiotic, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, with a specific focus on the role of CYP3A4. It delves into the processes of absorption, distribution, metabolism, and excretion, and details the mechanism of CYP3A4-mediated N-demethylation and the subsequent formation of metabolites. This document also outlines typical experimental protocols for studying this compound metabolism and presents key pharmacokinetic data in a structured format to facilitate understanding and further research in drug development.
Introduction
This compound is a widely used antibiotic for treating various bacterial infections.[1][2] Its clinical efficacy and potential for drug-drug interactions are significantly influenced by its pharmacokinetic profile, which is largely dictated by its metabolism through the hepatic cytochrome P450 system.[3][4] The CYP3A4 isoenzyme is the principal catalyst in the biotransformation of this compound, making it a critical area of study for understanding the drug's disposition in the body.[1][2] This guide aims to provide a detailed technical overview of the pharmacokinetics and metabolism of this compound, with a particular emphasis on its interaction with CYP3A4.
Pharmacokinetics of this compound
The journey of this compound through the body involves four key phases: absorption, distribution, metabolism, and excretion (ADME).
Absorption
This compound is typically administered orally, but its absorption can be variable as it is susceptible to deactivation by gastric acid.[1][2] To counteract this, oral formulations are often enteric-coated or in the form of more stable salts or esters.[1][2] Peak plasma concentrations (Cmax) are generally reached within four hours of oral administration, and this can be influenced by the presence of food.[1][2] Optimal absorption is often achieved in a fasting state.[1][2] The systemic availability of this compound has been reported to be around 33.5%.[5]
Distribution
Once absorbed, this compound is widely distributed throughout body tissues and fluids.[6] It is largely bound to plasma proteins and has a notable ability to diffuse into most bodily fluids.[1][2] The volume of distribution at steady state has been observed to be altered in certain disease states, such as liver cirrhosis.[7]
Metabolism
The liver is the primary site of this compound metabolism, where it undergoes extensive biotransformation.[1][2] The key enzyme responsible for this process is CYP3A4.[1][2] The primary metabolic pathway is N-demethylation of the tertiary amine group on the desosamine (B1220255) sugar.[8] This process leads to the formation of the primary metabolite, N-desmethylthis compound.[9] Another significant degradation product, particularly in acidic conditions, is anhydrothis compound A.[10][11]
Excretion
This compound and its metabolites are primarily excreted in the bile, with only a small fraction eliminated through renal excretion.[1][2]
The Role of CYP3A4 in this compound Metabolism
Mechanism of N-Demethylation
The metabolism of this compound by CYP3A4 is initiated by the N-demethylation of its tertiary amine group.[8] This enzymatic reaction yields a secondary amine metabolite.[8] Further metabolism of this intermediate can lead to the formation of a nitrosoalkane metabolite, which plays a crucial role in the mechanism-based inactivation of CYP3A4.[8]
Mechanism-Based Inactivation of CYP3A4
This compound is a known mechanism-based inhibitor of CYP3A4.[6] This means that during its metabolism, a reactive intermediate is formed that can covalently bind to and inactivate the enzyme.[3][8] The formation of the nitrosoalkane intermediate, which coordinates to the ferrous heme iron of CYP3A4, is a key step in this inactivation process.[8] This inactivation is quasi-irreversible and can lead to significant drug-drug interactions when this compound is co-administered with other drugs that are also substrates for CYP3A4.[12]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Half-life (t½) | 1.5 - 2.0 hours | [1][2] |
| 1.6 ± 0.7 hours (IV) | [5] | |
| 2.0 ± 0.7 hours (oral) | [5] | |
| Peak Plasma Concentration (Cmax) | Achieved in ~4 hours with food | [1][2] |
| Systemic Bioavailability | 33.5% (range 10.5% - 79.3%) | [5] |
| Clearance (CL) | 0.51 ± 0.13 L/h/kg | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Different Patient Populations
| Population | Parameter | Value | Reference |
| End-Stage Renal Disease | Half-life (t½) | 6.2 ± 3.2 hours | [13] |
| Clearance (CL) | 0.35 ± 0.14 L/h/kg | [13] | |
| Alcoholic Liver Disease | Half-life (t½) | 3.2 ± 0.5 hours (oral) | [5] |
| Severe Cirrhosis | Unbound Fraction (fu) | 58.3 ± 17.7% | [7] |
| Unbound Clearance (CLu) | 42.2 ± 10.1 L/h | [7] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound in vitro using human liver microsomes (HLMs).
Objective: To determine the rate of this compound metabolism and identify the metabolites formed by CYP3A4 in a controlled in vitro system.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs, this compound at various concentrations, and the NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course.
-
Termination of Reaction: Stop the reaction at various time points by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and the formed metabolites (e.g., N-desmethylthis compound).[14][15]
In Vivo Pharmacokinetic Study in Humans
This protocol describes a typical design for an in vivo study to evaluate the pharmacokinetics of this compound in human subjects.
Objective: To determine the pharmacokinetic profile of this compound in humans after oral or intravenous administration.
Study Design: A randomized, crossover study design is often employed.
Subjects: Healthy adult volunteers or specific patient populations.
Procedure:
-
Dosing: Administer a single oral or intravenous dose of this compound to the subjects after an overnight fast.[5][13]
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[16]
-
Plasma Separation: Process the blood samples to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.[16]
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), t½, and clearance.
Visualizations
This compound Metabolism Pathway via CYP3A4
Caption: Metabolic pathway of this compound via CYP3A4.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro this compound metabolism assay.
Conclusion
The metabolism of this compound is a complex process predominantly mediated by CYP3A4. A thorough understanding of its pharmacokinetics, the mechanism of CYP3A4-catalyzed N-demethylation, and the subsequent mechanism-based inactivation of the enzyme is crucial for predicting drug disposition, potential drug-drug interactions, and ensuring the safe and effective use of this antibiotic. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development. Further research into the genetic variants of CYP3A4 and their impact on this compound metabolism will continue to refine our understanding and personalize therapeutic strategies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Effects of this compound on hepatic drug-metabolizing enzymes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pharmacokinetics of this compound in normal and alcoholic liver disease subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation kinetics and residual activity of CYP3A4 after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in patients with severe cirrhosis. Respective influence of decreased serum binding and impaired liver metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Interspecies correlation of the pharmacokinetics of this compound, oleandomycin, and tylosin. | Semantic Scholar [semanticscholar.org]
- 13. Hepatic Clearance, but Not Gut Availability, of this compound Is Altered in Patients With End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blood, Tissue, and Intracellular Concentrations of this compound and Its Metabolite Anhydrothis compound during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectrum of Activity for Erythromycin Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the macrolide antibiotic erythromycin (B1671065) against a range of clinically significant Gram-positive pathogens. This compound has long been a therapeutic option for infections caused by these organisms; however, evolving resistance patterns necessitate a contemporary understanding of its spectrum of activity. This document summarizes quantitative susceptibility data, details standardized experimental methodologies for its determination, and visualizes the key molecular pathways of its action and resistance.
Quantitative Spectrum of Activity
The in vitro efficacy of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively, are critical metrics for assessing the overall activity of an antibiotic against a bacterial population.
The following tables summarize the MIC50 and MIC90 values for this compound against key Gram-positive pathogens. It is important to note that susceptibility can vary significantly based on geographic location and the specific strain of the bacterium.
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Staphylococcus aureus | |||
| Methicillin-Susceptible (MSSA) | 0.25[1] | >64[1] | Resistance is common. |
| Methicillin-Resistant (MRSA) | - | - | Generally considered resistant. |
| Streptococcus pneumoniae | 0.03 - 0.06 | 16 - >256 | High rates of resistance are prevalent globally.[2][3] |
| Streptococcus pyogenes (Group A Streptococcus) | 0.03 | 0.06 | Resistance rates can vary by region.[1] |
| Enterococcus faecalis | - | - | High-level resistance is common.[4] |
| Corynebacterium species | - | - | Susceptibility is variable among different species.[5][6] |
Note: The provided MIC values are illustrative and may vary depending on the specific study, geographic region, and time of isolate collection. Researchers should always refer to the latest surveillance data.
Experimental Protocols for MIC Determination
The determination of this compound's MIC is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[7][8][9]
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[7][8][9][10]
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a specified incubation period.
Detailed Methodology:
-
Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared at a known concentration in a suitable solvent.
-
Subsequent dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range for testing.
-
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from an 18- to 24-hour-old agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
-
Inoculation and Incubation:
-
Dispense the diluted this compound concentrations into the wells of a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
-
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.[11]
Principle: This method involves incorporating serial twofold dilutions of this compound into molten agar, which is then solidified in petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest antibiotic concentration that prevents the growth of the organism.
Detailed Methodology:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a suitable solvent.
-
Add a specific volume of each antibiotic dilution to molten and cooled (45-50°C) Mueller-Hinton agar.
-
Pour the agar into sterile petri dishes and allow them to solidify. Each plate will contain a specific concentration of this compound. A control plate with no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further, dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth, a faint haze, or one to two colonies at the inoculation spot.
-
Visualizing Key Pathways and Workflows
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the broth microdilution or agar dilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action and Resistance Pathways
This compound exerts its antibacterial effect by inhibiting protein synthesis. Resistance to this compound in Gram-positive bacteria primarily occurs through two main mechanisms: target site modification and active drug efflux.
Caption: this compound's mechanism of action and primary resistance pathways.
This compound binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, at the entrance of the peptide exit tunnel.[12][13] This binding action physically obstructs the growing polypeptide chain, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.[13][14]
The most common mechanisms of resistance are:
-
Target Site Modification: This is often mediated by erm (this compound ribosome methylase) genes, such as erm(A), erm(B), and erm(C).[15] These genes encode for methylase enzymes that add methyl groups to the 23S rRNA at the this compound binding site.[16] This modification reduces the affinity of the ribosome for this compound, rendering the antibiotic ineffective.[14][15]
-
Active Efflux: This mechanism is mediated by genes such as mef (macrolide efflux), for instance, mef(A).[17][18] These genes encode for membrane-bound efflux pumps that actively transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[14]
References
- 1. Comparative in-vitro activity of azithromycin and this compound against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance Phenotypes and Genotypes of this compound-Resistant Streptococcus pneumoniae Isolates in Beijing and Shenyang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissemination and characteristics of high-level this compound-resistant Enterococcus faecalis from bulk tank milk of dairy companies in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing for Corynebacterium Species Isolated from Clinical Samples in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. protocols.io [protocols.io]
- 11. youtube.com [youtube.com]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. A Novel this compound Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is this compound Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different this compound Resistance Mechanisms in Group C and Group G Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Mechanisms of Erythromycin Resistance in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin (B1671065), a macrolide antibiotic that has been a cornerstone in the treatment of bacterial infections, is increasingly compromised by the emergence and spread of resistance. A comprehensive understanding of the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and effective diagnostics. This technical guide provides an in-depth exploration of the three principal mechanisms of this compound resistance in bacteria: target site modification, active drug efflux, and enzymatic inactivation. Each mechanism is detailed with a focus on the genetic determinants, biochemical pathways, and phenotypic consequences. This guide incorporates quantitative data, detailed experimental protocols, and visual diagrams to serve as a vital resource for researchers, scientists, and drug development professionals in the ongoing battle against antibiotic resistance.
Target Site Modification: Altering the Ribosomal Target
The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis through its binding to the 50S ribosomal subunit. Consequently, modifications at this binding site can significantly reduce the antibiotic's efficacy.
Ribosomal RNA Methylation by erm Genes
The most prevalent mechanism of target site modification is the methylation of the 23S rRNA component of the 50S ribosomal subunit, a reaction catalyzed by this compound ribosome methylases encoded by erm (this compound resistance methylase) genes. This methylation, typically occurring at a specific adenine (B156593) residue (A2058 in E. coli numbering), sterically hinders the binding of this compound and other structurally related antibiotics, such as lincosamides and streptogramin B. This cross-resistance is known as the MLSB phenotype.[1][2]
The expression of erm genes can be either constitutive or inducible.[3] Inducible expression is a tightly regulated process initiated by the presence of a macrolide inducer, such as this compound.[4][5]
Quantitative Data: MIC Values for erm-Mediated Resistance
| Resistance Gene | Phenotype | This compound MIC Range (µg/mL) | Bacterial Species (Examples) |
| erm(B) | Constitutive/Inducible MLSB | 64 to >512 | Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus spp. |
| erm(A) / erm(TR) | Inducible MLSB | 1 to >128 | Staphylococcus aureus, Streptococcus pyogenes |
| erm(C) | Inducible MLSB | >100 (induced) | Staphylococcus aureus |
| erm(F) | MLSB | High-level (specific values vary) | Bacteroides fragilis |
Note: MIC values can vary depending on the bacterial host and experimental conditions.
Mutations in 23S rRNA and Ribosomal Proteins
In some bacterial species, particularly those with a low number of rRNA operons, resistance can arise from point mutations within the 23S rRNA gene, most commonly at positions homologous to A2058 and A2059 in E. coli. These mutations directly interfere with this compound binding. Additionally, mutations in ribosomal proteins L4 and L22, which are in close proximity to the macrolide binding site, can also confer resistance by altering the conformation of the ribosomal tunnel.
Active Drug Efflux: Pumping Out the Antibiotic
Bacterial efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.
The M Phenotype and mef Genes
A common efflux-mediated resistance mechanism in Gram-positive bacteria is conferred by the mef (macrolide efflux) genes, such as mef(A) and mef(E). These genes encode for a proton-motive force-dependent efflux pump belonging to the Major Facilitator Superfamily (MFS). This mechanism results in the M phenotype, characterized by resistance to 14- and 15-membered macrolides (e.g., this compound, azithromycin, clarithromycin) but susceptibility to 16-membered macrolides, lincosamides, and streptogramin B.[3]
Quantitative Data: MIC Values for mef-Mediated Resistance
| Resistance Gene | Phenotype | This compound MIC Range (µg/mL) | Bacterial Species (Examples) |
| mef(A) / mef(E) | M Phenotype | 1 to 32 | Streptococcus pneumoniae, Streptococcus pyogenes |
Note: MIC values can vary depending on the bacterial host and experimental conditions.
Enzymatic Inactivation: Destroying the Antibiotic
The third major mechanism of this compound resistance involves the enzymatic modification of the antibiotic molecule, rendering it inactive.
Hydrolysis by this compound Esterases (ere Genes)
This compound esterases, encoded by the ere genes (ere(A) and ere(B)), inactivate this compound by hydrolyzing the lactone ring of the macrolide structure.[6] This linearization of the molecule prevents it from binding to the ribosome.[7] This mechanism is predominantly found in Gram-negative bacteria, particularly members of the Enterobacteriaceae family.
Quantitative Data: Kinetic Parameters of this compound Esterase B (EreB)
| Enzyme | Vmax (mM min-1) | kcat (min-1) |
| Free EreB | 0.01 | 169 |
Data obtained from studies on immobilized EreB and may vary for the free enzyme under different conditions.[8]
Phosphorylation by Macrolide Phosphotransferases (mph Genes)
Macrolide phosphotransferases, encoded by mph genes, inactivate macrolides by covalently adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar of 14- and 15-membered macrolides. This modification also prevents the antibiotic from binding to its ribosomal target.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][9]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound powder of known potency
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent and dilute further in CAMHB.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture plate, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Detection of Resistance Genes by Multiplex PCR
Multiplex PCR allows for the simultaneous detection of multiple resistance genes in a single reaction.[7][10]
Materials:
-
DNA extraction kit
-
Taq DNA polymerase and reaction buffer
-
Deoxynucleotide triphosphates (dNTPs)
-
Forward and reverse primers for target genes (erm, mef, ere)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate.
-
PCR Reaction Mixture: Prepare a master mix containing Taq polymerase, buffer, dNTPs, and a cocktail of primers for the target resistance genes.
-
PCR Amplification: Perform PCR with the following general cycling conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for primer set)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of bands of expected sizes indicates the presence of the corresponding resistance genes.
Assessment of Efflux Pump Activity by Ethidium (B1194527) Bromide-Agar Cartwheel Method
This method provides a qualitative assessment of efflux pump activity based on the extrusion of the fluorescent dye ethidium bromide (EtBr).[11][12][13]
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Ethidium bromide (EtBr) solution
-
Bacterial cultures
-
UV transilluminator
Procedure:
-
Prepare EtBr-Agar Plates: Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 mg/L).
-
Inoculum Preparation: Grow bacterial isolates to the mid-log phase and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Swab the bacterial suspensions onto the EtBr-agar plates in a radial pattern, resembling the spokes of a cartwheel. Include a known susceptible strain as a negative control and a known resistant strain with an active efflux pump as a positive control.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Visualization: Examine the plates under a UV transilluminator. Strains with active efflux pumps will show reduced fluorescence due to the extrusion of EtBr, while strains lacking active efflux will accumulate EtBr and fluoresce brightly.
Visualizations of Molecular Mechanisms
Signaling Pathway of Inducible erm Gene Expression
Caption: Inducible expression of erm genes is controlled by translational attenuation.
Experimental Workflow for Identifying this compound Resistance Mechanisms
References
- 1. youtube.com [youtube.com]
- 2. cs.tufts.edu [cs.tufts.edu]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymic hydrolysis of this compound by a strain of Escherichia coli. A new mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immobilization of EreB on Acid-Modified Palygorskite for Highly Efficient Degradation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinetic study on the degradation of this compound A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and diversity of the this compound esterase family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 13. people.reed.edu [people.reed.edu]
The Unseen Arsenal: A Technical Guide to the Anti-inflammatory and Immunomodulatory Properties of Macrolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolide antibiotics, a class of drugs primarily known for their bacteriostatic activity, have garnered significant attention for their potent anti-inflammatory and immunomodulatory effects. These non-antimicrobial properties have led to their successful use in the long-term management of chronic inflammatory diseases, particularly those affecting the respiratory system. This in-depth technical guide provides a comprehensive overview of the mechanisms of action, effects on immune cells, and key signaling pathways modulated by macrolides. It also presents quantitative data on their inhibitory effects and detailed methodologies for crucial experiments in this field of research.
Core Mechanisms of Action: Beyond the Ribosome
The immunomodulatory effects of macrolides are multifaceted and primarily stem from their ability to accumulate within host immune cells, such as neutrophils and macrophages, where they can reach concentrations several hundred times higher than in plasma.[1] This accumulation allows them to modulate cellular functions and signaling pathways at concentrations below their antimicrobial threshold. The primary mechanisms include the inhibition of pro-inflammatory transcription factors and the modulation of key signaling cascades.
Inhibition of Transcription Factors
A cornerstone of the anti-inflammatory action of macrolides is the inhibition of critical transcription factors that regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Nuclear Factor-kappa B (NF-κB): Macrolides, including azithromycin, clarithromycin, and erythromycin, have been shown to inhibit the activation of NF-κB.[1][2][3][4][5][6] This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[5] By preventing NF-κB translocation to the nucleus, macrolides effectively suppress the transcription of its target genes.
-
Activator Protein-1 (AP-1): Alongside NF-κB, AP-1 is another crucial transcription factor involved in the inflammatory response. Clarithromycin has been demonstrated to suppress the binding of AP-1 to its DNA consensus sequence, further contributing to the downregulation of inflammatory gene expression.[6]
Modulation of Signaling Pathways
Macrolides exert their influence on cellular function by modulating intracellular signaling pathways that are pivotal in the inflammatory cascade.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, which includes ERK1/2, p38 MAPK, and JNK, is a key signaling cascade that regulates a variety of cellular processes, including inflammation. Evidence suggests that macrolides can interfere with the phosphorylation and activation of components of the MAPK pathway, although the precise mechanisms are still under investigation.
Impact on Immune Cells
Macrolides have profound and diverse effects on the function of various immune cells, which underpins their clinical efficacy in inflammatory conditions.
Neutrophils
Neutrophils are key players in the innate immune response and are often implicated in the pathology of chronic inflammatory diseases. Macrolides significantly modulate neutrophil function:
-
Reduced Infiltration: A consistent finding is the ability of macrolides to reduce neutrophil numbers at sites of inflammation.[1] This is achieved by inhibiting neutrophil chemotaxis and migration.
-
Induction of Apoptosis: Macrolides can promote the apoptosis (programmed cell death) of neutrophils, which is a crucial process for the resolution of inflammation.
-
Inhibition of Degranulation and Oxidative Burst: Some macrolides can inhibit the release of destructive enzymes from neutrophil granules and suppress the production of reactive oxygen species (ROS), thereby limiting tissue damage.
Lymphocytes
Macrolides also influence the adaptive immune response by modulating lymphocyte activity:
-
T-cell Proliferation: In vitro studies have shown that macrolides can inhibit the proliferation of T-cells.
-
Cytokine Profile Modulation: Macrolides can alter the balance of T-helper (Th) cell responses, often showing a more pronounced inhibitory effect on Th2-mediated responses, which are associated with allergic inflammation.[1]
Quantitative Data on Cytokine Inhibition
The following tables summarize the quantitative data on the inhibitory effects of various macrolides on the production of key pro-inflammatory cytokines.
| Macrolide | Cell Type | Stimulant | Cytokine | Concentration | % Inhibition | Reference |
| Azithromycin | Cystic Fibrosis Airway Epithelial Cells | - | TNF-α | 8 µg/mL | ~45% | [4] |
| Clarithromycin | Human Peripheral Monocytes | LPS | IL-8 | 10 mg/L | 49.3-75.0% | [6] |
| This compound | J774 Macrophages | LPS | TNF-α | 40 mg/kg (in vivo) | ~52% | [7] |
| This compound | J774 Macrophages | LPS | IL-6 | 80 µM | ~40% | [8] |
| This compound | J774 Macrophages | LPS | IL-1β | 80 µM | ~24% | [8] |
| Roxithromycin | J774 Macrophages | LPS | TNF-α | 40 mg/kg (in vivo) | ~47% | [7] |
| Roxithromycin | J774 Macrophages | LPS | IL-6 | 80 µM | ~55% | [8] |
| Roxithromycin | J774 Macrophages | LPS | IL-1β | 80 µM | ~45% | [8] |
| Macrolide | Cytokine | EC50 (mg/L) | Reference |
| This compound | TNF-α | 9.4 | |
| This compound | IL-6 | 18.3 |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by macrolides.
Caption: Macrolide inhibition of the NF-κB signaling pathway.
Caption: Postulated macrolide modulation of the MAPK signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory and immunomodulatory properties of macrolides.
In Vitro Cytokine Inhibition Assay
This protocol outlines a method for quantifying the inhibitory effect of macrolides on cytokine production by immune cells.
1. Cell Culture and Stimulation:
-
Culture a relevant immune cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) in appropriate culture medium.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^6 cells/mL).
-
Pre-incubate the cells with various concentrations of the macrolide to be tested (e.g., azithromycin, clarithromycin) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL) to induce cytokine production. Include appropriate controls (unstimulated cells, vehicle-treated cells).
-
Incubate the plate for a suitable duration (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of the target cytokine (e.g., TNF-α, IL-6, IL-8) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Construct a standard curve using the recombinant cytokine standards provided in the ELISA kit.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage inhibition of cytokine production for each macrolide concentration compared to the stimulated control.
-
If desired, calculate the half-maximal inhibitory concentration (IC50) value using appropriate software.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes the use of a Boyden chamber to assess the effect of macrolides on neutrophil migration.[9]
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Further purify the neutrophils by dextran (B179266) sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 2 x 10^6 cells/mL. Check cell viability using Trypan Blue exclusion (should be >95%).
2. Boyden Chamber Setup:
-
Prepare the chemoattractant solution (e.g., 10 nM fMLP) and the macrolide solutions at various concentrations in the assay buffer.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. For testing the inhibitory effect of macrolides, add the chemoattractant mixed with the macrolide solution to the lower wells. Include a negative control (buffer only) and a positive control (chemoattractant only).
-
Place a polycarbonate membrane with a suitable pore size (e.g., 3-5 µm) over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
3. Incubation and Cell Staining:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by wiping with a cotton swab.
-
Fix the membrane in methanol (B129727) and stain with a suitable stain (e.g., Diff-Quik) to visualize the migrated neutrophils on the lower surface.
4. Quantification of Migration:
-
Mount the stained membrane on a microscope slide.
-
Count the number of migrated neutrophils in several high-power fields (e.g., 5-10 fields at 400x magnification) using a light microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Express the results as a percentage of the migration observed in the positive control.
Western Blot Analysis of NF-κB Activation
This protocol details the steps for analyzing the effect of macrolides on the activation of the NF-κB pathway by Western blotting.[10][11]
1. Cell Treatment and Lysate Preparation:
-
Culture a suitable cell line (e.g., A549 lung epithelial cells) and treat with the macrolide of interest for a specific duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates.
-
Alternatively, perform subcellular fractionation to separate cytoplasmic and nuclear extracts to specifically assess the translocation of NF-κB subunits.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a key NF-κB pathway component (e.g., phospho-IκBα or phospho-p65) or for total protein levels of these components.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.
Conclusion
Macrolide antibiotics possess a remarkable and clinically significant repertoire of anti-inflammatory and immunomodulatory activities that are independent of their antimicrobial effects. Their ability to suppress key inflammatory transcription factors and signaling pathways, coupled with their profound impact on the function of crucial immune cells like neutrophils, provides a strong rationale for their use in the management of chronic inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complex immunomodulatory mechanisms of macrolides and to develop novel therapeutic strategies based on these properties. Further research is warranted to fully elucidate the molecular targets of macrolides and to optimize their therapeutic application in a wider range of inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin Selectively Reduces Tumor Necrosis Factor Alpha Levels in Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clarithromycin suppresses lipopolysaccharide-induced interleukin-8 production by human monocytes through AP-1 and NF-kappa B transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
Erythromycin's Foothold in the Ribosome: A Technical Guide to Binding Interactions within the Nascent Peptide Exit Tunnel
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065), a cornerstone of macrolide antibiotics, exerts its therapeutic effect by arresting bacterial protein synthesis. This is achieved through a highly specific interaction with the 50S ribosomal subunit, effectively blocking the nascent peptide exit tunnel (NPET). This technical guide provides an in-depth exploration of these binding interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of this compound-Ribosome Binding
The affinity of this compound for the bacterial ribosome has been quantified through various biochemical and biophysical assays. These studies are crucial for understanding the drug's potency and for the development of new derivatives with improved efficacy. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Organism | Method | Reference |
| Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M (at 24°C) | Escherichia coli | Radioligand Binding Assay ([¹⁴C]this compound) | [1][2] |
| 1.4 x 10⁻⁸ M (at 5°C) | Escherichia coli | Radioligand Binding Assay ([¹⁴C]this compound) | [1][2] | |
| 4.9 ± 0.6 nM | Streptococcus pneumoniae | Radioligand Binding Assay ([¹⁴C]this compound) | [3] | |
| Forward Reaction Rate Constant (kon) | 1.7 x 10⁷ liters/mol/min | Escherichia coli | Radioligand Binding Assay ([¹⁴C]this compound) | [1][2] |
| Reverse Reaction Rate Constant (koff) | 0.15 /min | Escherichia coli | Radioligand Binding Assay ([¹⁴C]this compound) | [1][2] |
| Stoichiometry | 1 molecule of this compound per 70S ribosome | Escherichia coli | Radioligand Binding Assay ([¹⁴C]this compound) | [1] |
Table 1: Equilibrium and Kinetic Binding Parameters of this compound to the Bacterial Ribosome.
The Molecular Basis of Interaction: Key Ribosomal Components
This compound's binding pocket is a highly conserved region within the NPET of the 50S ribosomal subunit. The interaction is primarily with the 23S ribosomal RNA (rRNA), with contributions from ribosomal proteins.
| Ribosomal Component | Interacting Residues/Regions | Type of Interaction | Significance | Reference |
| 23S rRNA (Domain V) | A2058, A2059 | Hydrogen bonding with the desosamine (B1220255) sugar of this compound | Critical for anchoring the drug in its binding site.[4][5] | [4][5] |
| A2062 | Reorientation upon drug binding | Contributes to the inhibition of peptide elongation.[5] | [5] | |
| U2609 | Potential interaction with this compound derivatives | Important for the binding of ketolides, a newer class of macrolides.[6][7] | [6][7] | |
| 23S rRNA (Domain II) | A752 | Interaction with the alkyl-aryl arm of ketolides | Enhances the binding affinity of newer macrolide derivatives.[7] | [7] |
| Ribosomal Protein uL4 | His69 (in Thermus thermophilus) | Lone pair-π stacking with dirithromycin (B1670756) | Demonstrates how modifications to this compound can create additional contacts.[8] | [8] |
| Ribosomal Protein uL22 | Mutations (e.g., deletions) can confer resistance | Alters the conformation of the exit tunnel | Wider tunnel allows nascent peptides to bypass the this compound block.[9] | [9] |
Table 2: Key Ribosomal Components Interacting with this compound.
Experimental Protocols for Studying this compound-Ribosome Interactions
A variety of sophisticated experimental techniques have been employed to elucidate the structural and functional aspects of this compound's interaction with the ribosome.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the this compound-bound ribosome at near-atomic resolution.[9][10][11]
-
Sample Preparation: Ribosomes (e.g., from E. coli or Mycobacterium tuberculosis) are incubated with a molar excess of this compound.[10][11] For stalled ribosome complexes, in vitro translation systems are used with specific mRNA templates (e.g., ErmBL) in the presence of the antibiotic.[10]
-
Vitrification: A small volume of the sample is applied to a grid, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to embed the complexes in a layer of vitreous ice.
-
Data Collection: The frozen-hydrated samples are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosomal particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: Single-particle analysis software is used to classify the images, align them, and reconstruct a high-resolution three-dimensional density map of the this compound-bound ribosome.[10]
-
Model Building and Refinement: An atomic model of the ribosome and the bound this compound is built into the cryo-EM density map and refined to fit the data.[10]
X-ray Crystallography
X-ray crystallography provides high-resolution static snapshots of the this compound-ribosome complex.
-
Crystallization: Highly purified 50S ribosomal subunits or 70S ribosomes are crystallized. This is often the most challenging step.
-
Soaking or Co-crystallization: this compound is introduced into the crystals by soaking the crystals in a solution containing the drug, or by co-crystallizing the ribosome in the presence of this compound.[12]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, into which an atomic model of the ribosome and this compound is built and refined.[5]
Fluorescence Polarization (FP) Assay
This technique is used to measure the binding affinity of this compound and its derivatives to the ribosome in solution.[13][14][15]
-
Fluorescent Labeling: this compound is chemically modified with a fluorescent probe (e.g., BODIPY).[14]
-
Binding Reaction: A constant concentration of the fluorescently labeled this compound is incubated with varying concentrations of ribosomes.
-
Measurement: The fluorescence polarization of the sample is measured. When the labeled this compound is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the large ribosome, its tumbling is slowed, leading to an increase in polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the ribosome concentration to determine the dissociation constant (Kd).[14] Competition assays can also be performed where unlabeled compounds compete with the fluorescently labeled this compound for binding to the ribosome.[14]
Radioligand Binding Assay
This classic method provides a direct measurement of drug-receptor binding.
-
Radiolabeling: this compound is labeled with a radioisotope, typically ¹⁴C.[1][2][16]
-
Binding Equilibrium: Radiolabeled this compound is incubated with ribosomes until binding equilibrium is reached.
-
Separation of Bound and Free Ligand: The ribosome-bound radioligand is separated from the unbound radioligand using techniques like filtration or dialysis.[1][2]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and the number of binding sites (Bmax).[1][2]
Visualizing the Molecular Mechanisms
Graphviz diagrams are provided below to illustrate the key pathways and interactions involved in this compound's mechanism of action and the development of resistance.
Caption: Mechanism of translational arrest by this compound.
Caption: Key mechanisms of bacterial resistance to this compound.
Caption: Workflow for cryo-EM analysis of this compound-ribosome complexes.
This guide provides a comprehensive overview of the binding interactions of this compound within the nascent peptide exit tunnel. The presented data and methodologies are essential for researchers in the fields of molecular biology, microbiology, and drug development, offering a foundation for further investigation into ribosome-targeting antibiotics and the ever-present challenge of antibiotic resistance.
References
- 1. Binding of [14C]this compound to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of [14C]this compound to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and this compound provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis for this compound-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Modeling Interactions of this compound Derivatives with Ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative binding of 14C-erythromycin a to E. coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Erythromycin A, B, and C
For Immediate Release
This technical guide provides a detailed comparative analysis of the structural differences between erythromycin (B1671065) A, B, and C, aimed at researchers, scientists, and professionals in drug development. The document outlines the core molecular distinctions, presents quantitative data in a structured format, and describes the experimental methodologies employed for their characterization.
Core Structural Differences
This compound is a macrolide antibiotic characterized by a 14-membered macrocyclic lactone ring to which two deoxy sugars are attached. The variations between this compound A, B, and C arise from specific modifications to either the aglycone (the lactone ring) or one of the sugar moieties. This compound A is the most clinically significant and abundant variant produced by the bacterium Saccharopolyspora erythraea.[1][2][3]
This compound A serves as the foundational structure for comparison. It consists of the erythronolide A aglycone, with a hydroxyl group at the C12 position, and two appended sugars: L-cladinose and D-desosamine.[2][4]
This compound B differs from this compound A in the aglycone portion of the molecule. Specifically, it lacks the hydroxyl group at the C12 position, making it 12-deoxythis compound A.[5][6][7][8][9] This seemingly minor alteration results in reduced antibacterial activity compared to this compound A.[10]
This compound C , in contrast, features a modification on the L-cladinose sugar. It is demethylated at the 3''-O-position, resulting in a hydroxyl group instead of a methoxy (B1213986) group.[8][11][12] This change also leads to a decrease in antibacterial potency relative to this compound A.[10]
Quantitative Structural Data
The following table summarizes the key quantitative differences between the three this compound variants:
| Feature | This compound A | This compound B | This compound C |
| Molecular Formula | C₃₇H₆₇NO₁₃[2][13] | C₃₇H₆₇NO₁₂[5][6] | C₃₆H₆₅NO₁₃[11][12][14] |
| Molecular Weight | 733.93 g/mol [13][15] | 717.93 g/mol [5][7][9] | 719.9 g/mol [11][12] |
| Key Structural Difference | - | Lacks a hydroxyl group at the C12 position of the aglycone.[5][6][7] | Lacks a methyl group on the 3''-hydroxyl of the cladinose (B132029) sugar.[11][12] |
Visualizing the Structural Relationships
The following diagram illustrates the core structures and the specific points of differentiation between this compound A, B, and C.
Experimental Protocols for Structural Elucidation
The characterization and differentiation of this compound A, B, and C rely on a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating the different this compound variants from a mixture.
-
Principle: The method utilizes a stationary phase (typically a C18 column) and a mobile phase to separate compounds based on their polarity and affinity for the stationary phase.
-
Methodology:
-
Sample Preparation: A powdered sample of this compound is dissolved in a suitable solvent mixture, such as methanol (B129727) and a phosphate (B84403) buffer (pH 8.0).
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Separation: The sample is injected into the column, and a gradient or isocratic elution is performed with a mobile phase. The different retention times of this compound A, B, and C allow for their separation and quantification.
-
Spectroscopic Analysis
Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS) or used in tandem (MS/MS), is crucial for determining the molecular weights and fragmentation patterns of the this compound variants.[16]
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is a common method for ionizing this compound molecules.[16]
-
Analysis: In a full scan mode, the molecular weight of each variant can be determined, confirming their elemental composition.
-
Tandem MS (MS/MS): By selecting a specific parent ion and inducing fragmentation, characteristic daughter ions are produced.[17] These fragmentation patterns provide detailed structural information, allowing for the precise identification of modifications on the aglycone or sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, including the connectivity of atoms and their spatial arrangement.
-
Principle: Atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the intramolecular magnetic field around the atom, providing information about its chemical environment.
-
Methodology:
-
Sample Preparation: A purified sample of the this compound variant is dissolved in a deuterated solvent (e.g., CDCl₃ or buffered D₂O).[18]
-
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon skeleton.
-
2D NMR (COSY, HMQC, HMBC, ROESY): These experiments establish correlations between different nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is critical for assembling the complete molecular structure.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the molecule's three-dimensional conformation.[18]
-
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the this compound molecules.
-
Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
-
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in a solution.
-
Analysis: The resulting spectrum shows absorption bands characteristic of functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups present in the this compound structure.[19][20]
-
UV-Vis Spectrophotometry: This technique can be used for the quantitative analysis of this compound.
-
Principle: It measures the absorption of ultraviolet and visible light by a sample.
-
Methodology:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound B | C37H67NO12 | CID 9918244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound B | 527-75-3 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound C | C36H65NO13 | CID 83933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. This compound (A, B, C), CAS No. 114-07-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 14. This compound C | C36H65NO13 | CID 83933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound - LKT Labs [lktlabs.com]
- 16. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. The Electrospray Ionization - Mass Spectra of this compound A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jfda-online.com [jfda-online.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Erythromycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin (B1671065) is a macrolide antibiotic widely used to treat various bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The method is suitable for the analysis of this compound in various sample types, including pharmaceutical dosage forms.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HPLC method for this compound quantification as established through validation studies.
| Parameter | Result |
| Linearity Range | 70–130% of the declared content |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 99.9% |
| Precision (RSD%) | < 1% |
| Limit of Detection (LOD) | 8 to 25 ng |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is suitable for quality control |
Experimental Protocol
This protocol outlines the steps for the quantitative analysis of this compound in a pharmaceutical cream formulation.
1. Materials and Reagents
-
This compound reference standard
-
Roxithromycin (B50055) (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Monobasic potassium phosphate (B84403)
-
Tertiary butanol
-
Phosphoric acid
-
Distilled water
-
Hydrophilic this compound Cream (1%) as sample
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: PolymerX column (4.6 mm x 25.0 cm, 7 µm) with a guard column.[1]
-
Mobile Phase: A mixture of a buffer solution and acetonitrile (1:1, v/v).[1]
-
Buffer Solution Preparation: Dissolve 35 g of monobasic potassium phosphate in 400 mL of distilled water. Adjust the pH to 8.0 with phosphoric acid. Add 165 mL of tertiary butanol and 30 mL of acetonitrile, and then complete the volume to 1000 mL with distilled water.[1]
-
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: 75 °C.[1]
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 50 µL.[1]
-
Autosampler Temperature: 10 °C.[1]
3. Standard Solution Preparation
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 55.6 mg of this compound A reference standard in methanol to make a final volume of 50 mL.[1]
-
Internal Standard Solution (150 µg/mL): Accurately weigh and dissolve 61.5 mg of roxithromycin reference standard in methanol to make a final volume of 100 mL.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound standard stock solution with methanol to achieve concentrations ranging from 334.9 to 616.5 µg/mL. Mix 10 mL of each calibration standard with 10 mL of the internal standard solution.[1]
4. Sample Preparation (for Hydrophilic Cream)
-
Accurately weigh 1 g of the "Hydrophilic this compound Cream" into a flask.[1]
-
Add 10 mL of the internal standard solution and 10 mL of methanol to the flask.[1]
-
Shake the suspension vigorously in a shaking water bath at 45 °C for 10 minutes.[1]
-
Cool the suspension in an ice water bath for 10 minutes.[1]
-
Transfer a 2 mL aliquot of the suspension to a centrifuge tube and centrifuge at 3500 rpm for 10 minutes at 4 °C.[1]
-
Transfer 1 mL of the clear supernatant to an HPLC vial for analysis.[1]
5. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Stability-Indicating Aspects
This compound is known to degrade under acidic, basic, and oxidative conditions.[2] The described HPLC method can be adapted as a stability-indicating method by demonstrating that the degradation products are well-resolved from the main this compound peak.[2] Forced degradation studies should be performed to evaluate the specificity of the method in the presence of potential degradants.
Conclusion
The presented HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The detailed protocol and established performance characteristics make it suitable for routine quality control analysis and research applications in the pharmaceutical industry. The method's adaptability for stability-indicating studies further enhances its utility in drug development.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Erythromycin for Streptococci
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus species are a significant cause of a wide range of infections in humans, from pharyngitis and skin infections to more severe invasive diseases like pneumonia, meningitis, and sepsis. Erythromycin (B1671065), a macrolide antibiotic, has historically been a crucial agent for treating streptococcal infections, particularly in patients with penicillin allergies. However, the emergence and spread of this compound resistance among streptococci, including Streptococcus pneumoniae, Group A Streptococci (Streptococcus pyogenes), and Group B Streptococci (Streptococcus agalactiae), has become a major clinical concern, complicating treatment decisions.[1][2]
Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is essential for guiding appropriate antimicrobial therapy, monitoring resistance trends, and for the development of new antimicrobial agents. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. This application note provides detailed protocols for determining the MIC of this compound for Streptococcus species using the broth microdilution and agar (B569324) dilution methods, which are standard reference methods.[3][4]
Key Methodologies
Two primary methods are recommended for determining the MIC of this compound for streptococci:
-
Broth Microdilution: This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the streptococcal isolate. The MIC is determined as the lowest concentration of this compound that prevents visible growth.[5][6][7] Broth microdilution is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI).[1][3]
-
Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the streptococcal isolate is spotted onto the surface of each plate. The MIC is the lowest concentration of this compound that inhibits colony formation.[8][9][10][11]
This document provides detailed protocols for both methods, along with guidelines for quality control and interpretation of results.
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents:
-
This compound powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Sterile 96-well U-bottom microtiter plates
-
Streptococcus isolates for testing
-
Quality control strain: Streptococcus pneumoniae ATCC® 49619™[13][14][15]
-
Sterile saline or 0.85% NaCl
-
Spectrophotometer (optional)
-
Micropipettes and sterile tips
-
Sterile reagent reservoirs
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as specified by the manufacturer (e.g., ethanol (B145695) or water).
-
Further dilutions are made in CAMHB.
-
-
Preparation of Microtiter Plates:
-
Prepare two-fold serial dilutions of this compound in CAMHB supplemented with 2.5% to 5% laked horse blood.[4][12] The final volume in each well should be 100 µL.
-
The typical concentration range for this compound testing is 0.015 to 16 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.[6]
-
-
Inoculum Preparation:
-
Subculture the streptococcal isolate onto a blood agar plate and incubate for 18-24 hours at 35°C in a CO₂-enriched atmosphere.[14]
-
Select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12][14]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][12]
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.[17]
-
Protocol 2: Agar Dilution Method
This protocol is also based on CLSI guidelines.
Materials and Reagents:
-
This compound powder (analytical grade)
-
Mueller-Hinton Agar (MHA)[9]
-
Sterile petri dishes (100 mm or 150 mm)
-
Streptococcus isolates for testing
-
Quality control strain: Streptococcus pneumoniae ATCC® 49619™[13][14][15]
-
Sterile saline or 0.85% NaCl
-
Inoculum replicating device (e.g., Steers replicator)[11]
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Prepare molten MHA and cool it to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to create a range of concentrations (e.g., 0.015 to 16 µg/mL).
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.[13]
-
Include a growth control plate (no antibiotic).
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol (Protocol 1, Step 3) to a turbidity of a 0.5 McFarland standard.
-
This will result in a final inoculum of approximately 10⁴ CFU per spot.[18]
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits growth, disregarding a single colony or a faint haze.
-
Quality Control
Quality control (QC) is crucial to ensure the accuracy and reproducibility of MIC testing.[15] A reference strain with a known MIC range for the antimicrobial agent being tested must be included with each batch of tests. For this compound susceptibility testing of Streptococcus species, Streptococcus pneumoniae ATCC® 49619™ is the recommended QC strain.[13][14][15]
Table 1: Quality Control Ranges for Streptococcus pneumoniae ATCC® 49619™
| Antimicrobial Agent | Method | Acceptable MIC Range (µg/mL) |
| This compound | Broth Microdilution | 0.06 - 0.25 |
| This compound | Agar Dilution | 0.06 - 0.25 |
Note: QC ranges are based on CLSI and EUCAST guidelines. Laboratories should verify the current recommended ranges.[16][19]
If the MIC value for the QC strain falls outside the acceptable range, the test results for the clinical isolates are considered invalid, and the entire procedure should be reviewed and repeated.[15][20]
Data Presentation and Interpretation
The determined MIC values are interpreted as susceptible (S), intermediate (I), or resistant (R) based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints are based on pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcomes, and the distribution of MICs in bacterial populations.
Table 2: CLSI Interpretive Criteria for this compound against Streptococcus species
| Organism Group | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Streptococcus pneumoniae | ≤ 0.25 | 0.5 | ≥ 1 |
| Beta-hemolytic streptococci | ≤ 0.25 | 0.5 | ≥ 1 |
| Viridans group streptococci | ≤ 0.25 | 0.5 | ≥ 1 |
Note: Breakpoints are subject to change and should be verified with the latest CLSI M100 document.[21]
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
Conclusion
The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound against Streptococcus species. Adherence to standardized protocols, including the use of appropriate media, incubation conditions, and quality control strains, is critical for obtaining accurate and reproducible results. The data generated from these assays are vital for clinical decision-making, epidemiological surveillance of antimicrobial resistance, and advancing research in infectious diseases and drug development.
References
- 1. Evaluation of the PASCO Strep Plus Broth Microdilution Antimicrobial Susceptibility Panels for Testing Streptococcus pneumoniae and Other Streptococcal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. en.iacld.com [en.iacld.com]
- 5. Prevalence and Mechanisms of this compound Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Agar-Dilution Is Comparable to Broth Dilution for MIC Determination in Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methods for Testing Activity of Cefditoren against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound-resistant group G streptococci in an isolated northern Canadian community - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arsp.com.ph [arsp.com.ph]
- 14. nicd.ac.za [nicd.ac.za]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. liofilchem.com [liofilchem.com]
- 17. journals.asm.org [journals.asm.org]
- 18. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 19. szu.gov.cz [szu.gov.cz]
- 20. analyse.eu [analyse.eu]
- 21. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
Application Notes and Protocols: Utilizing Erythromycin to Probe Nascent Peptide Interactions within the Ribosomal Exit Tunnel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is a powerful tool for investigating the intricate interactions between nascent polypeptide chains and the ribosomal exit tunnel. By binding within the exit tunnel of the bacterial ribosome, this compound selectively stalls the translation of specific peptide sequences, providing a unique window into the dynamics of co-translational processes. These application notes provide a comprehensive overview and detailed protocols for leveraging this compound-induced ribosomal stalling to study nascent peptide interactions, aiding in the elucidation of fundamental biological mechanisms and the development of novel antimicrobial agents.
This compound functions by obstructing the path of the elongating polypeptide chain.[1] This steric hindrance prevents the passage of most nascent peptides, leading to the dissociation of the peptidyl-tRNA and premature termination of translation. However, certain nascent peptide sequences can interact with both the drug and the ribosomal tunnel in a manner that leads to a stable stalled ribosome-nascent chain complex (RNC).[2][3] The formation of these stalled complexes is highly dependent on the specific amino acid sequence of the nascent peptide and the chemical structure of the macrolide.[3][4]
This sequence-specific stalling has been notably characterized in the context of macrolide resistance genes, such as erm (this compound ribosome methylation) genes. The expression of these genes is often regulated by an upstream short open reading frame (uORF) that encodes a leader peptide, for instance, ErmBL or ErmCL.[3][5] In the presence of this compound, the ribosome stalls during the translation of this leader peptide, which in turn induces a conformational change in the mRNA, leading to the expression of the downstream resistance gene.[3][4][5] The study of these model systems provides a robust framework for dissecting the molecular details of nascent peptide recognition and response within the ribosome.
Key Applications
-
Mapping Nascent Peptide Interaction Sites: By identifying which nascent peptide sequences cause stalling in the presence of this compound, researchers can infer the specific amino acids that interact with the drug and the ribosomal tunnel.
-
Investigating Ribosomal Tunnel Dynamics: The formation of stalled complexes can be used to probe the conformational changes within the ribosome that are induced by the binding of both the antibiotic and the nascent peptide.
-
High-Throughput Screening for Novel Antibiotics: The principles of this compound-induced stalling can be adapted for high-throughput screening assays to identify new compounds that inhibit bacterial translation through a similar mechanism.
-
Understanding Mechanisms of Antibiotic Resistance: Studying how mutations in the nascent peptide or the ribosome affect this compound-dependent stalling can provide insights into the molecular basis of macrolide resistance.
Experimental Workflows and Signaling Pathways
This compound-Dependent Ribosome Stalling Mechanism
The following diagram illustrates the general mechanism of this compound-induced ribosome stalling.
Caption: Mechanism of this compound-induced ribosome stalling.
Experimental Workflow for Studying Ribosome Stalling
This diagram outlines a typical experimental workflow for investigating this compound-dependent ribosome stalling.
Caption: Experimental workflow for ribosome stalling analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-dependent ribosome stalling.
Table 1: Stalling Efficiencies of ErmBL and ErmCL with Different Macrolides
| Nascent Peptide | Antibiotic (50 µM) | Relative Stalling Efficiency (%) | Reference |
| ErmBL | This compound | 100 | [5] |
| ErmBL | Oleandomycin | ~80 | [5] |
| ErmBL | Solithromycin | ~70 | [5] |
| ErmBL | Azithromycin | ~20 | [5] |
| ErmBL | Josamycin | 0 | [5] |
| ErmCL | This compound | 100 | [3] |
| ErmCL | Telithromycin | 0 | [6] |
Table 2: Binding Affinities of this compound to the Ribosome
| Method | Ribosome Source | Fluorescent Probe | Dissociation Constant (Kd) | Reference |
| Fluorescence Polarization | E. coli | BODIPY-erythromycin | 2.5 nM | [7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Ribosome Stalling Assay using Toe-Printing
This protocol is designed to identify the precise location of ribosome stalling on an mRNA transcript in the presence of this compound.
Materials:
-
DNA template containing a T7 promoter, ribosome binding site, and the coding sequence for the nascent peptide of interest (e.g., ErmBL or ErmCL).
-
PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs).
-
This compound stock solution (e.g., 5 mM in ethanol).
-
[γ-32P]ATP.
-
T4 Polynucleotide Kinase.
-
A DNA primer that anneals ~100 nucleotides downstream of the expected stall site.
-
Reverse transcriptase (e.g., AMV Reverse Transcriptase).
-
dNTP mix.
-
Sequencing gel apparatus and reagents.
Procedure:
-
DNA Template Preparation: Generate the DNA template encoding the nascent peptide using PCR.
-
Primer Labeling: Label the 5' end of the DNA primer with 32P using T4 Polynucleotide Kinase and [γ-32P]ATP according to the manufacturer's instructions. Purify the labeled primer.
-
In Vitro Translation:
-
Set up the PURExpress reaction according to the manufacturer's protocol in a total volume of 5 µL.
-
Add 0.1 pmol of the DNA template.
-
Add this compound to a final concentration of 50 µM. For a negative control, add an equal volume of ethanol.
-
Incubate the reaction for 15 minutes at 37°C to allow for the formation of stalled ribosome complexes.[5]
-
-
Primer Annealing and Extension:
-
Add the 32P-labeled primer to the reaction mixture.
-
Incubate at a suitable temperature for primer annealing.
-
Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a "toeprint".
-
-
Analysis:
-
Stop the reaction and purify the cDNA products.
-
Resolve the cDNA products on a sequencing gel alongside a sequencing ladder generated with the same primer and DNA template.
-
The position of the toeprint band indicates the location of the stalled ribosome on the mRNA.
-
Protocol 2: Fluorescence Polarization Assay for this compound-Ribosome Binding
This protocol measures the binding affinity of this compound and its derivatives to the ribosome.
Materials:
-
Purified 70S ribosomes from E. coli.
-
BODIPY-labeled this compound (fluorescent probe).
-
Unlabeled this compound or other competitor compounds.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT).
-
96-well black microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Preparation of Reagents:
-
Binding Assay:
-
In a 96-well plate, mix the ribosomes and BODIPY-erythromycin.
-
Add the competitor compound at various concentrations.
-
For a positive control (maximum polarization), add only ribosomes and BODIPY-erythromycin.
-
For a negative control (minimum polarization), add a high concentration of unlabeled this compound (e.g., 10 µM) to displace all the fluorescent probe.[7]
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.[7]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.[7]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The dissociation constant (Kd) can be calculated from the IC50 value.
-
Protocol 3: Preparation of this compound-Stalled Ribosome-Nascent Chain Complexes for Cryo-EM
This protocol describes the generation of stalled RNCs for structural analysis by cryo-electron microscopy.
Materials:
-
DNA template for in vitro transcription of mRNA encoding the stalling peptide (e.g., ErmBL).
-
In vitro transcription kit.
-
E. coli cell-free translation system (e.g., S30 extract or PURE system).
-
This compound.
-
Sucrose (B13894) gradient solutions.
-
Ultracentrifuge.
-
Cryo-EM grids.
-
Vitrification device (e.g., Vitrobot).
Procedure:
-
In Vitro Transcription and Translation:
-
Synthesize the mRNA encoding the stalling peptide using in vitro transcription.
-
Set up a large-scale in vitro translation reaction in the presence of 50 µM this compound.
-
-
Purification of Stalled Complexes:
-
Layer the translation reaction mixture onto a sucrose gradient (e.g., 10-40%).
-
Centrifuge at high speed to separate the polysomes, monosomes (containing the stalled RNCs), and ribosomal subunits.
-
Fractionate the gradient and identify the monosome peak by measuring the absorbance at 260 nm.
-
-
Sample Preparation for Cryo-EM:
-
Pool the fractions containing the stalled RNCs and concentrate them.
-
Apply a small volume (e.g., 3-4 µL) of the concentrated RNC solution to a glow-discharged cryo-EM grid.[5]
-
Blot the grid to remove excess liquid and plunge-freeze it in liquid ethane (B1197151) using a vitrification device.[5]
-
-
Cryo-EM Data Collection and Analysis:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect a large dataset of images under low-dose conditions.[5]
-
Process the images using single-particle analysis software to obtain a high-resolution 3D reconstruction of the stalled RNC.
-
Conclusion
The use of this compound as a tool to induce ribosome stalling provides a powerful and versatile platform for studying the complex interplay between the nascent polypeptide chain, the ribosome, and small molecule inhibitors. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at unraveling the fundamental mechanisms of protein synthesis and its regulation, ultimately contributing to the development of next-generation antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular basis for this compound-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Erythromycin in Murine Models of Respiratory Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of erythromycin (B1671065) in various murine models of respiratory infection. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound and its derivatives against common respiratory pathogens.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize quantitative data from various studies on the administration of this compound in murine models of respiratory infection, providing a comparative overview of dosages, routes of administration, and efficacy across different pathogens.
Table 1: this compound in Murine Models of Viral and Atypical Bacterial Respiratory Infections
| Pathogen | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Key Outcomes |
| Influenza A Virus | Not Specified | 1.0 - 3.3 mg/kg/day | Intraperitoneal | Days 1-6 post-infection | Dose-dependent increase in survival rate (up to 57% at 3.3 mg/kg/day vs. 14% in controls); Reduced inflammatory cells in BALF; Decreased serum nitrite/nitrate levels.[1][2] |
| Chlamydia pneumoniae | MF1 (immunosuppressed) | Not specified, but described as "clinically achievable concentrations" | Oral | Twice daily for 7 days | Reduced chlamydial load in the lungs.[3] |
| Mycoplasma pneumoniae | BALB/c | Not directly studied with this compound, but related macrolide (clarithromycin) used at 25 mg/kg | Subcutaneous | Once daily | Significantly reduced quantitative M. pneumoniae in BAL culture and pulmonary histopathologic scores. |
Table 2: this compound in Murine Models of Bacterial Respiratory Infections
| Pathogen | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Key Outcomes |
| Pseudomonas aeruginosa (Chronic) | Not Specified | 10 mg/kg/day | Intraperitoneal | 80 days | Significantly reduced the number of viable P. aeruginosa in the lungs. |
| Streptococcus pneumoniae | Immunocompetent | 37.5 - 50 mg/kg | Subcutaneous | 6 treatments at 12-h intervals | 38-50% survival rate.[4] |
| Streptococcus pneumoniae | Immunocompetent | 75 mg/kg | Oral / Subcutaneous | 6 treatments at 12-h intervals | 8% (oral) and 25% (subcutaneous) survival against a resistant strain.[4] |
Experimental Protocols
The following are detailed protocols for key experiments related to the in vivo administration of this compound in murine models of respiratory infection. These protocols are synthesized from multiple sources and should be adapted to specific research needs and institutional guidelines.
Protocol 1: General Preparation and Administration of this compound
1. This compound Preparation:
-
For Oral Gavage:
-
Prepare a fresh suspension of this compound Ethylsuccinate in a suitable vehicle such as sterile water or 0.5% methylcellulose (B11928114) at the desired concentration.[5]
-
Ensure the suspension is homogenous by vigorous shaking before each administration.
-
-
For Intraperitoneal Injection:
2. Administration:
-
Oral Gavage:
-
Accurately weigh each mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[7][8]
-
Use an appropriately sized (e.g., 18-20 gauge for adult mice), ball-tipped gavage needle.[7]
-
Measure the distance from the mouse's snout to the last rib to ensure proper tube length and prevent stomach perforation.[9]
-
Gently restrain the mouse and insert the gavage needle into the esophagus, administering the suspension slowly.[10]
-
Monitor the animal for any signs of distress post-administration.[7]
-
-
Intraperitoneal (IP) Injection:
Protocol 2: Induction of Mycoplasma pneumoniae Respiratory Infection
This protocol is based on establishing an acute infection model in BALB/c mice.[12][13][14]
1. Materials:
- BALB/c mice (e.g., 8 weeks old).
- Mycoplasma pneumoniae culture.
- Anesthetic (e.g., metofane or isoflurane).
- Micropipette.
2. Procedure:
- Culture M. pneumoniae to the desired concentration (e.g., 10^8 CFU/50 μL).[15]
- Anesthetize the mice according to approved institutional protocols.
- Position the mouse in an upright or supine position.
- Instill the M. pneumoniae suspension (e.g., 50 µL) intranasally.[15] This can be repeated over several consecutive days to establish a robust infection.[12][13][14]
- Monitor the mice for clinical signs of infection such as weight loss, ruffled fur, and labored breathing.
Protocol 3: Induction of Streptococcus pneumoniae Pneumonia
This protocol describes a model for inducing pneumococcal pneumonia in immunocompetent mice.[16][17]
1. Materials:
- Mouse strain (e.g., BALB/c or C57BL/6).[16]
- Streptococcus pneumoniae strain (e.g., D39 or TIGR4).[17][18]
- Phosphate-buffered saline (PBS).
- Anesthetic.
2. Procedure:
- Prepare an inoculum of S. pneumoniae in PBS at the desired concentration (e.g., 1 x 10^6 CFU in 50 μl for an acute model).[17]
- Anesthetize the mice.
- Administer the bacterial suspension via intranasal instillation.[16][17]
- Observe the mice for morbidity and mortality. For sub-lethal studies, monitor bacterial load in the lungs, blood, and spleen at specified time points.[16]
Protocol 4: Induction of Chronic Pseudomonas aeruginosa Respiratory Infection
This protocol is based on the agar-bead method to establish a long-term infection.[19]
1. Materials:
- Pseudomonas aeruginosa clinical isolate.
- Agar (B569324).
- Mineral oil.
- PBS.
- Anesthetic.
- Intratracheal instillation equipment.
2. Procedure:
- Culture the selected P. aeruginosa strain.
- Embed the bacteria into small agar beads by mixing the bacterial culture with agar and mineral oil at 50°C, followed by cooling at 4°C with slow, continuous stirring.[19]
- Remove the mineral oil by washing the beads with PBS.
- Determine the bacterial concentration per volume of agar beads.
- Anesthetize the mice and surgically expose the trachea.
- Inject a small volume of the agar bead suspension directly into the trachea to establish a chronic lung infection.[19]
- Monitor the mice for signs of chronic infection and assess bacterial load in the lungs at various time points.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for the anti-inflammatory effects of this compound in the context of respiratory infections.
Caption: General experimental workflow for evaluating this compound efficacy in a murine respiratory infection model.
Caption: Proposed anti-inflammatory signaling pathway of this compound in respiratory infections.
References
- 1. Therapeutic effect of this compound on influenza virus-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Relevance of Chlamydia pneumoniae murine pneumonitis model to evaluation of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effect of this compound treatment on specific immunologic response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. academic.oup.com [academic.oup.com]
- 13. Mycoplasma pneumoniae pneumonia in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ibtbioservices.com [ibtbioservices.com]
- 17. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Note & Protocol: Microbiological Assay for Quantifying Erythromycin Potency
Introduction
Erythromycin (B1671065) is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria through its binding to the 50S ribosomal subunit.[1] The accurate determination of its potency is a critical quality attribute to ensure therapeutic efficacy. Microbiological assays are essential for determining the biological activity of antibiotics.[1][2] These assays compare the inhibition of a sensitive microorganism's growth by a test sample of the antibiotic against the inhibitory effects of a known concentration of a reference standard.[1][3]
This document outlines a detailed protocol for quantifying the potency of this compound using the cylinder-plate agar (B569324) diffusion method. This method is widely adopted and relies on the diffusion of the antibiotic through a solid agar medium, which results in a zone of growth inhibition.[1][2] The diameter of this inhibition zone is proportional to the logarithm of the antibiotic concentration, enabling a quantitative measurement of the sample's potency.[1][3]
Principle of the Assay
The microbiological assay for this compound is based on the comparison of the inhibition of growth of a susceptible microorganism by known concentrations of a standard this compound preparation with the inhibition produced by the test sample.[4] The cylinder-plate or agar diffusion method involves placing cylinders containing this compound solutions onto an agar plate previously inoculated with a susceptible test microorganism, such as Micrococcus luteus.[1][3] As the antibiotic diffuses into the agar, it creates a concentration gradient, leading to a circular zone where bacterial growth is inhibited.[4] The diameter of this zone of inhibition is measured, and the potency of the test sample is calculated by comparing its zone diameter to the zone diameters produced by a series of known concentrations of the this compound reference standard.[1][3]
Materials and Reagents
A comprehensive list of necessary equipment, reagents, and microorganisms is provided below.
| Category | Item |
| Microorganism | Micrococcus luteus (e.g., ATCC 9341) or Bacillus subtilis (e.g., ATCC 6633)[3][5] |
| Reference Standard | This compound Reference Standard (CRS/USP)[3][6] |
| Media | Antibiotic Assay Medium No. 11 (this compound Seed Agar)[2][7][8] |
| Soybean Casein Digest Medium (for inoculum preparation)[1] | |
| Reagents | Dibasic potassium phosphate (B84403) (K₂HPO₄)[1] |
| Monobasic potassium phosphate (KH₂PO₄)[1] | |
| Methanol[3][8] | |
| Sterile Saline Solution | |
| Distilled or Deionized Water | |
| Equipment | Autoclave |
| Incubator (30-37°C)[3] | |
| pH meter | |
| Analytical balance | |
| Volumetric flasks and pipettes | |
| Petri dishes (sterile, 100 x 20 mm)[7] | |
| Stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm length)[2][3][7] | |
| Spectrophotometer (for inoculum standardization) | |
| Calipers or a zone reader for measuring inhibition zones |
Experimental Protocols
4.1.1 0.1 M Phosphate Buffer (pH 8.0)
-
Dissolve 16.73 g of dibasic potassium phosphate (K₂HPO₄) and 0.523 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of distilled water.[1][9]
-
Adjust the pH to 8.0 ± 0.1 using 18 N phosphoric acid or 10 N potassium hydroxide (B78521) if necessary.[7]
-
Sterilize by autoclaving at 121°C for 15 minutes.
4.1.2 Antibiotic Assay Medium No. 11
-
Prepare the medium according to the manufacturer's instructions or from its individual components.[1] A typical composition includes peptone, yeast extract, beef extract, dextrose, and agar.
-
Adjust the pH of the medium so that after sterilization it is 7.9 ± 0.1.[1][3]
-
Sterilize by autoclaving at 121°C for 15 minutes.[1]
-
Maintain stock cultures of Micrococcus luteus on a suitable agar medium.
-
Inoculate a loopful of the culture into a suitable broth, such as Soybean Casein Digest Medium, and incubate at 30-35°C for 24 hours.[1][8]
-
Harvest the bacterial growth and wash the cells with sterile saline.
-
Resuspend the cells in sterile saline and adjust the suspension to a standardized turbidity. The optimal concentration of the inoculum should be determined experimentally to yield clear, well-defined zones of inhibition.[1]
4.3.1 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh a quantity of the this compound Reference Standard equivalent to approximately 100 mg of this compound activity.[1]
-
Dissolve in a suitable solvent, such as methanol, and dilute with 0.1 M Phosphate Buffer (pH 8.0) to obtain a stock solution of 1000 µg/mL.[1][3][8]
4.3.2 Standard Working Solutions
-
From the stock solution, prepare a series of at least three to five working dilutions with decreasing concentrations, typically in a stepwise ratio (e.g., 1:1.25).[7]
-
A common range for working standards is 0.25, 0.5, 1.0, 2.0, and 4.0 µg/mL, with 1.0 µg/mL as the median dose.
4.3.3 Sample Stock and Working Solutions
-
Accurately weigh a quantity of the test sample equivalent to approximately 100 mg of this compound activity.[1][8]
-
Prepare a stock solution in the same manner as the standard stock solution to obtain a nominal concentration of 1000 µg/mL.[1]
-
Prepare a test dilution from the sample stock solution with a concentration assumed to be equal to the median dose level of the standard (e.g., 1.0 µg/mL).[6]
| Solution Type | Concentration (µg/mL) - Example |
| Standard 1 (S1) | 0.25 |
| Standard 2 (S2) | 0.5 |
| Standard 3 (S3) | 1.0 (Median Dose) |
| Standard 4 (S4) | 2.0 |
| Standard 5 (S5) | 4.0 |
| Sample (U3) | 1.0 (Assumed Potency) |
-
Dispense a layer of un-inoculated Antibiotic Assay Medium No. 11 into sterile Petri dishes and allow it to solidify.[1][7]
-
Cool the remaining sterile medium to 40-45°C and add the prepared inoculum of the test microorganism.[8] Mix gently to ensure a homogenous suspension.
-
Pour a uniform layer of the inoculated medium over the base layer in the Petri dishes and allow it to solidify in a level position.[8]
-
Place 4 to 6 sterile cylinders on the surface of the inoculated agar, evenly spaced.[2]
-
Fill the cylinders with the standard and sample solutions, alternating between them to minimize the effects of plate-to-plate variation.
-
Allow for a pre-diffusion period of 30 minutes to 2 hours at room temperature to permit the antibiotic to diffuse into the agar.[2][8]
Data Collection and Analysis
-
After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers or a zone reader.[3]
-
Record the zone diameters for each concentration of the standard and for the sample.
-
Create a standard curve by plotting the logarithm of the standard concentrations against the mean zone diameters.
-
Determine the concentration of the sample by interpolating its mean zone diameter on the standard curve.
-
Calculate the potency of the sample using the following formula:
Potency (µg/mg) = (Determined Concentration from Curve × Dilution Factor) / Initial Sample Concentration
Statistical methods, such as a parallel-line model, can also be employed for more robust analysis.[3]
Data Presentation
Table 1: Zone of Inhibition Diameters for this compound Standard
| Standard Concentration (µg/mL) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean Diameter (mm) |
| 0.25 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 | ||||
| 4.0 |
Table 2: Zone of Inhibition Diameters for this compound Sample
| Sample ID | Assumed Concentration (µg/mL) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean Diameter (mm) |
| Sample A | 1.0 |
Table 3: Potency Calculation Results
| Sample ID | Mean Zone Diameter (mm) | Determined Concentration (µg/mL) | Calculated Potency (µg/mg) |
| Sample A |
Visualization
Caption: Workflow for this compound Potency Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. micromasterlab.com [micromasterlab.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. uspbpep.com [uspbpep.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. uspnf.com [uspnf.com]
- 8. pharmadekho.com [pharmadekho.com]
- 9. uspbpep.com [uspbpep.com]
Application Notes and Protocols: Investigating Bacterial Toxin Release Mechanisms with Erythromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is primarily known for its bacteriostatic activity, which involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit of bacteria.[1][2][3][4][5] This action prevents the translocation step in protein synthesis, ultimately halting bacterial growth.[2][3] Beyond its direct antimicrobial effects, this compound, particularly at sub-inhibitory concentrations, has been shown to modulate the expression of bacterial virulence factors, including the release of toxins. This application note provides detailed protocols and data on the use of this compound as a tool to investigate and modulate bacterial toxin release mechanisms, with a focus on Pseudomonas aeruginosa and Staphylococcus aureus.
Mechanism of Action: How this compound Influences Toxin Release
This compound's ability to suppress toxin production is primarily linked to its impact on bacterial protein synthesis and gene regulation. At concentrations below the minimum inhibitory concentration (MIC), this compound can interfere with the synthesis of proteins essential for toxin production and secretion without killing the bacteria.[6] Furthermore, this compound has been observed to disrupt quorum sensing (QS) systems in bacteria like Acinetobacter baumannii and Staphylococcus aureus.[6][7][8][9] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression, including the production of virulence factors and toxins, based on population density.[10][11] By interfering with QS signaling molecules or their synthesis, this compound can effectively downregulate the expression of toxin-encoding genes.[6][7]
Data Presentation: Quantitative Effects of this compound on Toxin Production
The following tables summarize the quantitative effects of sub-inhibitory concentrations of this compound on the production of key toxins and virulence factors by Pseudomonas aeruginosa and Staphylococcus aureus.
Table 1: Effect of Sub-inhibitory this compound on Pseudomonas aeruginosa Virulence Factors
| Virulence Factor | Bacterial Strain | This compound Concentration (sub-MIC) | Observed Effect | Reference |
| Pyocyanin (B1662382) | P. aeruginosa PAO1 | 1/2 and 1/4 MIC | Concentration-dependent decrease in production | [12] |
| Elastase | P. aeruginosa clinical isolates | Not specified | Significant suppression of elastase production | N/A |
| Biofilm Formation | Acinetobacter baumannii | Not specified | Significant reduction in biofilm | [7][8][9] |
Table 2: Effect of Sub-inhibitory this compound on Staphylococcus aureus Virulence Factors
| Virulence Factor | Bacterial Strain | This compound Concentration (sub-MIC) | Observed Effect | Reference |
| Alpha-toxin (Hla) | Methicillin-sensitive and methicillin-resistant S. aureus | Not specified | Marked repressive effect on hla promoter activity | N/A |
| Biofilm Formation | Methicillin-resistant S. aureus (MRSA) | Not specified | Significant decrease in biofilm after 24h | [6] |
| Autoinducing Peptides (AIPs) | Methicillin-resistant S. aureus (MRSA) | Not specified | Significant decrease in AIP concentration at 6, 24, 48h | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of this compound on bacterial toxin release.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[13][14]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
This compound powder
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading aid
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation: Inoculate each well containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]
Protocol 2: Quantification of Pseudomonas aeruginosa Pyocyanin Production
This protocol details the extraction and quantification of pyocyanin from P. aeruginosa cultures.[12][15][16]
Materials:
-
P. aeruginosa culture (e.g., PAO1)
-
King's A broth media
-
0.2 M HCl
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Inoculate an overnight culture of P. aeruginosa into 5 mL of King's A media. For experimental groups, add sub-inhibitory concentrations of this compound. Incubate at 37°C for 48 hours with shaking.[12]
-
Extraction:
-
Centrifuge the cultures to pellet the bacteria.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform.
-
Vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the bottom chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract. The pyocyanin will move to the upper aqueous layer, which will turn pink.[16]
-
Vortex and centrifuge to separate the layers.
-
-
Quantification:
Protocol 3: Measurement of Pseudomonas aeruginosa Elastase Activity
This protocol describes an assay to measure the elastolytic activity of secreted LasB elastase from P. aeruginosa.[17][18]
Materials:
-
P. aeruginosa culture supernatant
-
Elastin Congo Red (ECR)
-
Incubator
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Sample Preparation: Grow P. aeruginosa in the presence and absence of sub-inhibitory concentrations of this compound. Collect the culture supernatant by centrifugation and filter sterilization.
-
Elastase Assay:
-
Add a known amount of Elastin Congo Red (e.g., 10 mg) to the culture supernatant.[18]
-
Incubate the mixture for a defined period (e.g., 3 hours or overnight) at 37°C to allow for the digestion of elastin.[17][18]
-
Centrifuge the samples to pellet the insoluble ECR.
-
Transfer the supernatant containing the released Congo Red to a new tube.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 495 nm using a spectrophotometer. The absorbance is proportional to the elastase activity.
-
Protocol 4: Western Blot Analysis of Staphylococcus aureus Alpha-Toxin
This protocol outlines the detection and relative quantification of alpha-toxin (Hla) in S. aureus culture supernatants.[19][20][21][22][23]
Materials:
-
S. aureus culture supernatant
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-alpha-toxin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Grow S. aureus with and without sub-inhibitory this compound. Collect the culture supernatant and concentrate the proteins if necessary.
-
SDS-PAGE: Separate the proteins in the supernatant by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Antibody Incubation:
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[19]
-
The intensity of the band corresponding to alpha-toxin can be quantified using densitometry software.
-
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Toxin Gene Expression
This protocol describes the measurement of the relative expression of toxin-encoding genes in bacteria treated with this compound.[24][25][26][27][28]
Materials:
-
Bacterial RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for the toxin gene and a reference gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Grow bacteria with and without sub-inhibitory this compound and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[25]
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[25]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target toxin gene and the reference gene in both treated and untreated samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Signaling Pathway: this compound's Interference with Bacterial Protein Synthesis
Caption: this compound binds to the 50S ribosomal subunit, blocking protein synthesis.
Experimental Workflow: Quantifying Toxin Production
Caption: Workflow for assessing the impact of this compound on bacterial toxin production.
Logical Relationship: this compound's Effect on Quorum Sensing and Toxin Synthesis
Caption: this compound inhibits protein synthesis, impacting quorum sensing and toxin release.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound stinoprate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. [Effect of quorum sensing system on the infection of MRSA and the intervention of this compound on it] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Antibiotics on Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 12. 2.6.1 Pyocyanin Assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.3.3. Elastase assay [bio-protocol.org]
- 19. bio-rad.com [bio-rad.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. cdn.origene.com [cdn.origene.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 26. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. clyte.tech [clyte.tech]
Troubleshooting & Optimization
Technical Support Center: Reverse-Phase HPLC Analysis of Erythromycin
Welcome to the technical support center for the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of erythromycin (B1671065). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve this compound peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound in reverse-phase HPLC?
Poor peak shape for this compound, a basic macrolide antibiotic, is a frequent issue in reverse-phase HPLC. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine groups of this compound.[1][2][3] This secondary interaction leads to peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak fronting or tailing.[4]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and broadening.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the column's residual silanols. An unsuitable pH can exacerbate peak tailing.[5]
-
Epimerization: this compound and its derivatives can undergo epimerization in certain solvents, which may lead to split or broadened peaks.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the HPLC analysis of this compound.
Issue 1: My this compound peak is exhibiting significant tailing.
Peak tailing is a common problem when analyzing basic compounds like this compound. Here are several strategies to improve peak symmetry:
1. Adjust Mobile Phase pH:
The pH of the mobile phase can be adjusted to suppress the ionization of residual silanol groups on the column, thereby minimizing their interaction with the protonated this compound molecule. Operating at a higher pH (e.g., pH 7.0 or above) can neutralize the silanols, leading to a more symmetrical peak.[7][8][9]
2. Utilize a High-Purity, End-Capped Column:
Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[2] Using a high-purity, base-deactivated, or polar-endcapped C18 column is highly recommended for analyzing basic compounds.
3. Increase Column Temperature:
Elevating the column temperature (e.g., 40-70 °C) can improve peak shape.[7][10][11] Higher temperatures reduce mobile phase viscosity, improve mass transfer, and can decrease the strength of interactions between the analyte and the stationary phase.[12][13]
4. Add a Competing Base to the Mobile Phase:
Introducing a small concentration of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active silanol sites on the column, preventing them from interacting with this compound.
Experimental Protocol: Mobile Phase Modification to Reduce Peak Tailing
-
Objective: To improve the peak shape of this compound by adjusting the mobile phase pH and composition.
-
Materials:
-
HPLC-grade acetonitrile (B52724) and/or methanol
-
HPLC-grade water
-
Ammonium (B1175870) acetate (B1210297) or dibasic potassium phosphate (B84403) buffer
-
Ammonium hydroxide (B78521) or sodium hydroxide for pH adjustment
-
This compound standard
-
-
Procedure:
-
Prepare a buffered aqueous mobile phase. For example, a 0.2 M ammonium acetate solution.[7]
-
Adjust the pH of the aqueous phase to a target value between 7.0 and 10.3.[7][14] Use ammonium hydroxide for ammonium acetate buffer or sodium hydroxide for phosphate buffer.
-
Prepare the final mobile phase by mixing the buffered aqueous phase with the organic modifier (e.g., acetonitrile, methanol) in the desired ratio. A common starting point is a mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water (e.g., 45:10:10:35 v/v/v/v).[7]
-
Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.
-
Inject the this compound standard and evaluate the peak shape.
-
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting workflow for addressing this compound peak tailing.
Issue 2: My this compound peak is broad or split.
Broad or split peaks can be indicative of several issues, from on-column degradation to problems with the HPLC system itself.
1. Check for Column Contamination or Voids:
A contaminated guard column or a void at the head of the analytical column can cause peak splitting.
-
Action: Replace the guard column. If the problem persists, try reversing and flushing the analytical column (if permitted by the manufacturer). If this does not resolve the issue, the column may need to be replaced.[15]
2. Ensure Proper Sample Dissolution:
The sample should be completely dissolved in a solvent that is compatible with the mobile phase.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase.[16] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
3. Investigate On-Column Epimerization:
This compound can exist as epimers, and interconversion on the column can lead to peak broadening or splitting.[6]
-
Action: Adjusting the mobile phase composition and temperature may help to minimize on-column epimerization.
4. Verify HPLC System Performance:
Leaks in the system, pump malfunctions, or a faulty injector can all contribute to poor peak shape.
-
Action: Perform a system check for leaks, especially at fittings.[15] Ensure the pump is delivering a consistent flow rate and that the injector is functioning correctly.
Experimental Workflow for HPLC System Suitability
Caption: Workflow for assessing HPLC system suitability before analysis.
Summary of HPLC Method Parameters for this compound Analysis
The following table summarizes typical starting conditions for the analysis of this compound, compiled from various literature sources. These should be considered as a starting point for method development and optimization.
| Parameter | Typical Conditions | References |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | [7][8][10][17] |
| Mobile Phase | Acetonitrile/Methanol/Buffer/Water mixtures | [7][8][9][10][14][18] |
| (e.g., Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water - 45:10:10:35) | [7] | |
| (e.g., Acetonitrile:0.025 M Ammonium Dihydrogen Phosphate - 60:40) | [8] | |
| pH | 7.0 - 10.3 | [7][8][14] |
| Flow Rate | 1.0 - 2.0 mL/min | [8][10] |
| Column Temp. | 35 - 70 °C | [7][9][10][17] |
| Detection | UV at 205 - 215 nm | [8][9][10][17] |
| Injection Vol. | 20 - 50 µL | [18] |
Note: The optimal conditions will depend on the specific column, instrumentation, and the sample matrix being analyzed. Method validation is essential for ensuring accurate and reliable results.[19][20]
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. LC Technical Tip [discover.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. moravek.com [moravek.com]
- 6. Epimerization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved high-pressure liquid chromatographic method for the analysis of this compound in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a stability-indicating high performance liquid chromatography method for assay of this compound ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound Thiocyanate and Its Related Substances by Reverse Phase-High Performance Liquid Chromatography [journal11.magtechjournal.com]
- 15. lcms.cz [lcms.cz]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of this compound estolate by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Development and validation of a stability indicating HPLC method for organic impurities of this compound stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thepharmajournal.com [thepharmajournal.com]
Overcoming matrix effects in LC-MS/MS analysis of erythromycin
Welcome to our dedicated support center for the LC-MS/MS analysis of erythromycin (B1671065). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement.[2][3] Ion suppression is a significant concern in the analysis of this compound in complex biological matrices like plasma, urine, or tissue homogenates, as it can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[4][5]
Q2: What are the primary sources of matrix effects in this compound analysis?
A2: The leading causes of matrix effects, particularly ion suppression, in the analysis of this compound from biological samples are co-eluting endogenous components.[4] Phospholipids, which are abundant in cell membranes, are notorious for causing ion suppression in LC-MS/MS analysis.[4][6] Other potential sources of interference include salts, other drugs and their metabolites, and contaminants introduced during sample collection and preparation.[4]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A3: Utilizing a stable isotope-labeled internal standard (SIL-IS), such as this compound-d6 or this compound-(N-methyl-13C, d3), is a highly effective strategy to counteract matrix effects.[4][7] A SIL-IS is chemically identical to this compound but has a higher mass due to the incorporation of heavy isotopes.[8] Consequently, it co-elutes with this compound and experiences nearly identical ion suppression or enhancement. By adding a known concentration of the SIL-IS to all samples and calibration standards, quantification is based on the ratio of the analyte signal to the internal standard signal. Since both are affected similarly by the matrix, this ratio remains consistent, leading to more accurate and precise results.[4]
Troubleshooting Guide
Problem: I am observing significant ion suppression and poor signal-to-noise for this compound in my plasma samples.
Solution Workflow:
This troubleshooting guide provides a systematic approach to identifying and mitigating the causes of ion suppression.
Caption: A stepwise guide to troubleshooting ion suppression.
Detailed Steps:
-
Internal Standard: The first and most critical step is to ensure the use of a stable isotope-labeled internal standard (SIL-IS). If not already in use, incorporating a SIL-IS like this compound-d6 or this compound-(N-methyl-13C, d3) can significantly improve accuracy by compensating for signal variations.[7]
-
Sample Preparation: The choice of sample preparation technique is crucial for removing interfering matrix components.[1]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and can result in significant ion suppression.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts compared to PPT.[9]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for producing clean samples with minimal matrix effects.[9][10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[9]
-
-
Chromatographic Separation: Optimizing the liquid chromatography conditions can help to separate this compound from co-eluting matrix components.[1]
-
Gradient Elution: Adjusting the mobile phase gradient can alter the retention times of this compound and interfering compounds, potentially resolving them.
-
Column Chemistry: Experimenting with different column chemistries (e.g., C18, C8) can also improve separation.
-
-
Matrix-Matched Calibration: If significant matrix effects persist, preparing calibration standards in a blank matrix that is identical to the sample matrix (e.g., blank plasma) can help to compensate for the signal suppression or enhancement.[1]
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common starting point for the extraction of this compound from plasma.
Caption: A typical LLE workflow for this compound from plasma.
Methodology:
-
To 0.5 mL of human plasma, add the appropriate amount of internal standard (e.g., this compound-d6).[11][12]
-
Perform a one-step liquid-liquid extraction using a suitable organic solvent.[11]
-
Vortex the mixture and centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.[11]
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 80:20 water:acetonitrile).[11][12]
-
Vortex to dissolve the residue and inject the sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for this compound analysis.
| Parameter | Value |
| Liquid Chromatography | |
| Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column[11][12] |
| Mobile Phase | 1:1 acetonitrile:water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid[12] |
| Flow Rate | 0.7 mL/min[11][12] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source | Turbo-Ionspray[12] |
| MRM Transitions | This compound: 735.43 -> 115.97, Olaparib (example co-analyte): 435.08 -> 102.04[13] |
Quantitative Data Summary
The following table presents key performance characteristics of a validated LC-MS/MS method for this compound in human plasma.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 ng/mL[11][12][14] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL[11][12] |
| Linearity (r²) | ≥ 0.991[11][14] |
| Recovery | 88 - 105%[11][12] |
| Precision (RSD) | < 15%[11] |
| Accuracy | Within ± 15% of nominal concentration[11] |
| Analysis Time | ~2 - 13 minutes[11][12][14] |
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. Sensitive determination of this compound in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent zones of inhibition in erythromycin disk diffusion assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent zones of inhibition in erythromycin (B1671065) disk diffusion assays.
Troubleshooting Guide
This guide addresses specific issues that may lead to variability in this compound susceptibility testing results.
Question: Why are there significant variations in the zone of inhibition diameters for the same bacterial strain across different plates or experiments?
Answer: Inconsistent zone diameters can stem from several factors related to methodology and materials. It is crucial to standardize each step of the procedure to ensure reproducibility. Key areas to investigate include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. A lighter inoculum can result in larger zones, while a heavier inoculum can lead to smaller zones.[1]
-
Agar (B569324) Depth: The thickness of the Mueller-Hinton agar (MHA) can significantly impact the diffusion of the antibiotic. Thinner agar allows for wider diffusion, producing larger zones, whereas thicker agar restricts diffusion, resulting in smaller zones.[1][2][3]
-
Disk Potency and Storage: The potency of the this compound disks can degrade over time if not stored correctly. Disks should be stored in a moisture-free environment at the recommended temperature.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect the bacterial growth rate and, consequently, the zone of inhibition.[1][4]
To address these issues, a systematic check of your protocol and materials is recommended. The following workflow can help pinpoint the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent zones of inhibition.
Question: What do "fuzzy" or indistinct zone edges indicate, and how should they be measured?
Answer: Fuzzy zone edges can be caused by several factors, including the presence of trailing endpoints, slow bacterial growth, or the specific interaction between the antibiotic and the test organism. For organisms like Staphylococcus aureus when testing for penicillinase production, a fuzzy zone edge with a diameter ≥ 26 mm is considered susceptible. When encountering fuzzy zones with other organism-drug combinations, it is important to read the zone at the point of complete inhibition as judged by the naked eye.[5] Holding the plate up to a light source (transmitted light) can aid in visualizing the true zone edge. If there is an inner zone of fine growth, the inner zone should be read.[5]
Question: Why are there colonies growing within a clear zone of inhibition?
Answer: The presence of colonies within the zone of inhibition can indicate a few possibilities:
-
Contamination: The culture may be mixed. It is essential to check the purity of the inoculum and repeat the test if necessary.[5]
-
Resistant Subpopulation: The bacterial population may contain a subset of resistant mutants.
-
Inducible Resistance: In some cases, particularly with staphylococci, resistance to clindamycin (B1669177) can be induced by the presence of this compound. This is observed as a "D-shaped" zone of inhibition around the clindamycin disk when placed near an this compound disk.[6]
If colonies are observed, the culture purity should be verified. If the culture is pure, the colonies within the zone should be taken into account when measuring the diameter.[5]
Frequently Asked Questions (FAQs)
Q1: What is the standard medium for this compound disk diffusion testing?
A1: The recommended medium is Mueller-Hinton agar (MHA).[7] For fastidious organisms, the MHA may need to be supplemented, for example, with 5% defibrinated horse blood and 20 mg/L β-NAD.[4][8]
Q2: What is the correct inoculum density for the assay?
A2: The bacterial inoculum should be standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[8]
Q3: How should this compound disks be stored?
A3: Disks should be stored at the temperature recommended by the manufacturer, typically between -20°C and 8°C, in a tightly sealed container with a desiccant to prevent moisture accumulation.[4] Allow disks to warm to room temperature before opening the container to prevent condensation.[8]
Q4: What are the acceptable quality control ranges for this compound?
A4: Quality control should be performed regularly using a reference strain, such as Staphylococcus aureus ATCC 25923. The acceptable zone diameter ranges are published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| Quality Control Strain | Antibiotic Disk | CLSI Zone Diameter (mm) | EUCAST Zone Diameter (mm) |
| Staphylococcus aureus ATCC 25923 | This compound (15 µg) | 22 - 30 | 22 - 29 |
| Streptococcus pneumoniae ATCC 49619 | This compound (15 µg) | 25 - 30 | 25 - 30 |
Note: These values are for illustrative purposes and should be verified against the most current CLSI M100 or EUCAST documents.
Experimental Protocols
This compound Disk Diffusion Assay Protocol (Kirby-Bauer Method)
This protocol is based on the standardized methods described by CLSI and EUCAST.[9][10]
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes to a uniform depth of 4.0 ± 0.5 mm.[2][8] Allow the agar to solidify completely, and if necessary, dry the plates to remove excess surface moisture.[4]
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) culture.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[8]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[8]
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]
-
-
Application of Antibiotic Disks:
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter using a ruler or calipers.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
-
Mechanism of Action and Resistance
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.
Caption: Mechanism of this compound action and bacterial resistance.
This compound functions by binding to the 50S subunit of the bacterial ribosome, which interferes with protein synthesis.[12][13][14] This action is primarily bacteriostatic, meaning it inhibits bacterial growth.[12][14]
Bacteria can develop resistance to this compound through two main mechanisms:
-
Target Site Modification: The most common mechanism involves the methylation of the 23S rRNA component of the 50S ribosomal subunit, often encoded by erm genes.[13][15] This modification prevents this compound from binding effectively to its target.
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. asm.org [asm.org]
- 3. homework.study.com [homework.study.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. szu.gov.cz [szu.gov.cz]
- 6. Practical Disk Diffusion Method for Detection of Inducible Clindamycin Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. nicd.ac.za [nicd.ac.za]
- 9. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
Optimizing erythromycin concentration for selecting resistant bacterial strains
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing erythromycin (B1671065) concentrations to select for resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the best starting concentration of this compound for selecting resistant mutants?
A1: The optimal selective concentration is strain-dependent and is best determined by first finding the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. A common strategy is to use a concentration at or slightly above the MIC. For example, studies have shown that 1x MIC is effective for selecting resistance in E. coli, whereas 4x MIC is more effective for E. faecalis.[1] Using sub-lethal (below MIC) concentrations can also enrich for resistant populations over time.[1][2]
Q2: I'm not getting any colonies on my selective plates. What could be the problem?
A2: This issue can arise from several factors:
-
This compound Concentration Too High: The concentration used may be too potent, killing all cells, including potential low-level resistant mutants. Verify your MIC and consider using a range of concentrations.
-
Low Mutation Frequency: Spontaneous resistance to this compound might be a rare event in your strain. You may need to plate a much larger number of cells (increase culture volume and density) or use a mutagen to increase the mutation rate.
-
Inoculum Viability: Ensure the bacterial culture is in a healthy growth phase (logarithmic phase) before plating.
-
Plate Incubation Time: Some resistant mutants may grow slower. Extend the incubation period (e.g., to 48 hours) and check for the appearance of smaller colonies.
Q3: My selective plates have a lawn of bacteria or too many colonies to count. How can I fix this?
A3: This suggests the selective pressure is too low or the inoculum is too dense.
-
This compound Concentration Too Low: The concentration may be insufficient to inhibit the growth of the wild-type strain. Confirm the MIC of your parent strain and increase the selective concentration on your plates.
-
High-Level Intrinsic Resistance: The bacterial strain may be intrinsically resistant to this compound, as is common with Pseudomonas aeruginosa.[3]
-
Inoculum Too Dense: A very high density of plated cells can lead to a "community resistance" effect where the collective action of cells can overcome the antibiotic's effect. Try plating serial dilutions of your culture.
-
Antibiotic Degradation: Ensure your this compound stock solution is fresh and has been stored correctly. This compound in plates can also degrade over time, so use freshly prepared plates.[4]
Q4: My MIC values for the same strain are inconsistent between experiments. Why?
A4: Discrepancies in MIC values can be caused by:
-
Inoculum Size: The final inoculum density is critical. Always standardize your bacterial suspension to a 0.5 McFarland standard before dilution.[3]
-
Growth Phase: Use bacteria from a fresh (18-24 hour) culture plate to ensure they are in a consistent physiological state.[5]
-
Incubation Conditions: Variations in temperature, time, or atmospheric conditions (e.g., CO₂ for fastidious organisms) can affect growth and, consequently, the apparent MIC.[3][5]
-
Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency, as ion concentrations can affect antibiotic activity.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Growth on Selective Plates | Antibiotic concentration is too high. | Titrate the this compound concentration, starting from the predetermined MIC and testing a range of higher concentrations. |
| Low frequency of resistant mutants. | Increase the number of cells plated. Consider using a larger volume of a concentrated culture. | |
| Confluent Growth on Plates | Antibiotic concentration is too low. | Verify the MIC of the susceptible parent strain and increase the this compound concentration in the plates accordingly. |
| Inoculum is too dense. | Plate serial dilutions of the bacterial culture to obtain isolated colonies. | |
| Antibiotic has degraded. | Prepare fresh this compound stock solutions and/or pour new agar (B569324) plates. Store stock solutions at -20°C in the dark.[4][6] | |
| Variable MIC Results | Inoculum density is not standardized. | Always adjust the initial bacterial suspension to a 0.5 McFarland turbidity standard before preparing the final inoculum.[3][5] |
| Inconsistent incubation. | Ensure incubation temperature and duration are consistent for all experiments (e.g., 35-37°C for 16-20 hours).[3] |
Experimental Protocols & Data
Preparation of this compound Stock Solution
This compound has low solubility in water but is soluble in organic solvents like ethanol (B145695) and DMSO.[7]
| Parameter | Value | Reference |
| Solvent | 95-100% Ethanol | [6][8] |
| Stock Concentration | 10 - 20 mg/mL | [6][8] |
| Storage | -20°C in small aliquots, protected from light. | [4][6] |
| Stability | Stable for up to 1 year at -20°C. | [6] |
Protocol:
-
In a suitable container (e.g., a 50 mL conical tube), add the desired amount of this compound powder. For a 20 mg/mL stock, use 200 mg of this compound.
-
Add 95% or 100% ethanol to the desired final volume (e.g., 10 mL).[6][8]
-
Vortex thoroughly until the powder is completely dissolved.
-
Solutions dissolved in ethanol do not typically require filter sterilization.[4][8]
-
Aliquot into sterile microcentrifuge tubes and store at -20°C.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antibiotic against a specific bacterial strain.[3][5]
Protocol:
-
Prepare Inoculum:
-
Select several colonies from a fresh (18-24 hour) agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[5]
-
Dilute this adjusted suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a target density of ~1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the plate.[5]
-
-
Prepare Dilution Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of a 2x concentrated this compound solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the final dilution column.[3]
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume will be 200 µL.[5]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[3]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well appears clear).[5]
-
Typical this compound MIC Ranges
MIC values can vary widely depending on the bacterial species and the presence of resistance mechanisms.
| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Gram-positive | 0.25 – >2048 | Wide range indicates the prevalence of both susceptible and highly resistant strains.[3] |
| Enterococcus faecalis | Gram-positive | 1 – 4 (QC Strain) | Quality control ranges are well-defined.[5] |
| Streptococcus pneumoniae | Gram-positive | 0.03 – 0.12 (QC Strain) | Generally very susceptible in the absence of resistance mechanisms.[5] |
| Escherichia coli | Gram-negative | 16 – >1024 | A bimodal distribution often reflects distinct susceptible and resistant populations.[3] |
| Pseudomonas aeruginosa | Gram-negative | ~512 or higher | Generally considered intrinsically resistant to this compound.[3] |
Visualizing Experimental and Biological Pathways
Workflow for Selecting Resistant Strains
The following diagram outlines the standard laboratory workflow for determining the MIC and subsequently selecting for this compound-resistant bacterial colonies.
Major Mechanisms of this compound Resistance
Resistance to this compound in bacteria is primarily achieved through two major pathways: modification of the antibiotic's target site or active removal of the drug from the cell.
This compound inhibits protein synthesis by binding to the 50S ribosomal subunit.[5] Bacteria develop resistance primarily through two mechanisms:
-
Target Site Modification: Enzymes, such as those encoded by erm genes, methylate the ribosomal RNA. This change prevents this compound from binding effectively, allowing protein synthesis to continue. This often confers a broad resistance phenotype known as MLSB (Macrolide-Lincosamide-Streptogramin B).[9][10][11]
-
Active Efflux: Bacteria acquire efflux pumps, encoded by genes like mef or msr, that recognize and actively transport this compound out of the cell, keeping the intracellular concentration below inhibitory levels.[9][10]
References
- 1. Selective pressure of various levels of this compound on the development of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of low concentrations of this compound, penicillin, and virginiamycin on bacterial resistance development in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound Stock Solution [novoprolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Stock Solution [mmbio.byu.edu]
- 9. Prevalence and Mechanisms of this compound Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different this compound Resistance Mechanisms in Group C and Group G Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic Susceptibility and Mechanisms of this compound Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent erythromycin degradation in acidic culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of erythromycin (B1671065) degradation in acidic culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating in the cell culture medium?
This compound, particularly this compound ethylsuccinate (EES), has low aqueous solubility. Precipitation is a common issue and can be caused by several factors:
-
Poor Aqueous Solubility: When a concentrated stock solution of this compound in an organic solvent is added to the aqueous environment of the cell culture medium, it can rapidly come out of solution.[1]
-
Improper Stock Solution Preparation: Using an inappropriate solvent or an overly concentrated stock solution can lead to precipitation upon dilution.[1]
-
Incorrect Dilution Technique: Adding the stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.[1]
-
Temperature and pH: Changes in the temperature and pH of the medium can affect the solubility and stability of this compound.[1]
-
Media Composition: High concentrations of salts and other components in the cell culture medium can reduce the solubility of this compound.[1]
Q2: What is the primary cause of this compound degradation in acidic culture media?
This compound is highly sensitive to acidic conditions and undergoes rapid degradation.[2] The primary mechanism of degradation in an acidic aqueous solution is an intramolecular dehydration reaction, leading to the formation of inactive byproducts such as anhydrothis compound A.[3] This process involves the slow loss of the cladinose (B132029) sugar from the this compound molecule.[2]
Q3: How does pH affect the stability of this compound?
The pH of the solution is a critical factor determining the degradation rate of this compound.[4][5] The stability is optimal in the pH range of 6-8. In acidic solutions with a pH below 5.5, this compound is unstable and rapidly loses its potency. The degradation rate increases as the pH decreases. It has been observed that this compound degrades rapidly at pH 5.0, while it remains stable for a longer duration at pH 6.5.[6]
Q4: Can I use culture media that contains a visible precipitate of this compound?
It is generally not recommended to use media with any visible precipitate. The presence of a precipitate indicates that the concentration of soluble, active this compound is lower than intended, which can lead to inconsistent and unreliable experimental results.[1]
Q5: Are there alternatives to this compound for controlling bacterial contamination in acidic culture media?
Yes, several other antibiotics are commonly used in cell culture. The choice of antibiotic will depend on the specific cell line and potential contaminants. Common alternatives include:
-
Penicillin-Streptomycin (Pen-Strep): A widely used combination effective against both Gram-positive and Gram-negative bacteria.
-
Gentamicin: A broad-spectrum antibiotic effective against a wide range of bacteria.
-
Kanamycin: An aminoglycoside antibiotic with a broad spectrum of activity.
-
Ciprofloxacin: A broad-spectrum antibiotic effective against many Gram-negative and Gram-positive bacteria.
It is important to perform a dose-response experiment to determine the optimal non-toxic concentration of any new antibiotic for your specific cell line.[1]
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution
| Possible Cause | Solution |
| High concentration of stock solution. | Prepare an intermediate dilution of the stock solution in the same solvent before adding it to the media.[1] |
| Rapid addition of stock solution. | Add the stock solution dropwise to the media while gently swirling or stirring to allow for gradual dispersion.[1] |
| Inadequate mixing. | Ensure the media is being gently agitated during the addition of the stock solution to prevent localized high concentrations.[1] |
Issue: Precipitate Forms Over Time in the Refrigerator or Incubator
| Possible Cause | Solution |
| Temperature-dependent solubility. | Prepare the this compound-containing media fresh before each use. Avoid storing supplemented media for extended periods.[1] |
| pH shift in the medium. | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Consider using a buffered medium.[1] |
| Interaction with media components. | Consider using a different basal medium formulation or a serum-free medium to see if the issue persists.[1] |
Issue: Crystalline Precipitate Formation
| Possible Cause | Solution |
| Salt precipitation from the solvent. | Ensure that the solvent used for the stock solution is of high purity and free of any salts. Use absolute ethanol (B145695) or DMSO.[1] |
| Low-temperature storage of stock solution. | If storing the stock solution at low temperatures, allow it to completely come to room temperature and ensure any precipitate is redissolved before use.[1] |
Strategies to Prevent this compound Degradation
pH Control
Maintaining a stable and appropriate pH is the most critical factor in preventing this compound degradation.
-
Buffering the Media: Use a suitable biological buffer to maintain the pH of the culture medium between 6.0 and 8.0. Sodium acetate (B1210297) (0.05-0.2 M) has been used to buffer solutions in a pH range of 3.5-5.5 for kinetic studies.[4] For cell culture, non-toxic buffers such as HEPES are recommended.
-
Fresh Media Preparation: Prepare media containing this compound fresh before each experiment to minimize the exposure time to potentially acidic conditions.[1]
Temperature Control
-
Storage: Store this compound stock solutions and supplemented media at recommended temperatures (typically 2-8°C for short-term storage and -20°C for long-term storage) to slow down the degradation process.[1]
-
Experimental Conditions: Be mindful that incubation at 37°C will accelerate the degradation of this compound, especially in acidic media.
Formulation Strategies
For drug development applications, several formulation strategies can protect this compound from acidic degradation:
-
Encapsulation: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can protect the drug from the acidic environment and provide controlled release.[7]
-
Chemical Modification: Creating prodrugs or analogs of this compound, such as clarithromycin (B1669154) and azithromycin, can improve its stability in acidic conditions.[3][8]
Quantitative Data on this compound Degradation
The following table summarizes the observed pseudo-first-order rate constants (kobs) for this compound A degradation at various pH values.
| pH | kobs (h-1) |
| 3.5 | 11.1 ± 1.60 |
| 4.0 | 6.23 ± 1.02 |
| 4.5 | 1.29 ± 0.69 |
| 5.0 | 0.45 ± 0.039 |
| 5.5 | 0.072 ± 0.013 |
Data adapted from Kim et al., International Journal of Pharmaceutics, 2004.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound Ethylsuccinate (EES) to minimize precipitation.
Materials:
-
This compound Ethylsuccinate (EES) powder
-
High-purity solvent (e.g., absolute ethanol or DMSO)
-
Sterile, conical tube
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment, weigh out the desired amount of EES powder.
-
Add the appropriate volume of the chosen solvent to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the EES is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year.[1]
Protocol 2: Supplementing Cell Culture Medium with this compound
This protocol provides a step-by-step guide to adding EES to your cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound Ethylsuccinate stock solution (10 mg/mL)
-
Pre-warmed cell culture medium (37°C)
-
Sterile serological pipettes and pipette aid
-
Sterile container
Procedure:
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
In a sterile environment, transfer the desired volume of pre-warmed medium to a sterile container.
-
Thaw an aliquot of the 10 mg/mL EES stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
-
Add the EES stock solution to the medium dropwise while gently swirling the medium. For example, to achieve a final concentration of 10 µg/mL in 100 mL of medium, add 100 µL of the 10 mg/mL stock solution.
-
After adding the EES, continue to gently swirl the medium for a few more seconds to ensure it is thoroughly mixed.
-
The final supplemented medium is now ready for use. It is recommended to prepare the supplemented medium fresh for each experiment.[1]
Protocol 3: HPLC Method for Analysis of this compound and its Degradation Products
This method can be used to assess the stability of this compound in your experimental conditions.
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[10]
-
Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm[10]
-
Column Temperature: 40°C
Sample Preparation for Forced Degradation Study:
-
Acid Degradation: Dissolve a known concentration of this compound in 1N HCl and store at room temperature for a specified period (e.g., one week).[11]
-
Neutralization: Quench the reaction by adding a saturated NaHCO3 solution.[11]
-
Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.
Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products over time.
-
The stability-indicating capability of this method allows for the separation of this compound from its degradation products.[10]
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound A.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism for the degradation of this compound A and this compound A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A kinetic study on the degradation of this compound A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. Development and validation of a stability indicating HPLC method for organic impurities of this compound stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Erythromycin Solid Lipid Nanocarrier Formulation with Response Surface Methodology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize erythromycin-loaded solid lipid nanocarrier (SLN) formulations.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing SLN formulations?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2] In pharmaceutical formulation, it helps to understand the relationships between independent variables (e.g., formulation components) and dependent variables (responses), such as particle size or entrapment efficiency.[1][3] RSM is advantageous as it requires fewer experimental trials compared to traditional methods, making it a time-saving and cost-effective approach for optimizing SLN formulations to achieve desired characteristics like maximum drug entrapment and appropriate particle size.[2][4]
Q2: What are the critical independent and dependent variables to consider when optimizing This compound (B1671065) SLNs using RSM?
A2: Based on published studies, the most influential independent variables are typically the lipid concentration and the surfactant to cosurfactant ratio.[4][5] The critical dependent variables (responses) to measure are mean particle size, polydispersity index (PDI), drug entrapment efficiency (EE), and drug loading (DL) percentage.[5][6] Zeta potential is also an important response for evaluating the stability of the nanoparticle dispersion.[4][7]
Q3: Which experimental design is commonly used in RSM for SLN optimization?
A3: A commonly employed experimental design for this purpose is the Box-Behnken design.[8][9] This design is efficient as it does not require an excessive number of experimental runs to provide statistically significant results and helps in fitting a quadratic model to the response.[10] A two-factor, three-level factorial design is also a viable option for optimization.[4][5]
Q4: What is a typical particle size and entrapment efficiency for optimized this compound SLNs?
A4: Optimized this compound SLN formulations typically exhibit a mean particle size in the range of 150 to 200 nm.[5][11] For instance, one optimized formulation reported a mean particle size of 153.21 ± 2.31 nm.[4] The entrapment efficiency for an optimized formulation is generally high, often exceeding 80%. One study achieved an entrapment efficiency of 88.40 ± 2.09%.[4][5]
Q5: How can I improve the stability of my this compound SLN formulation?
A5: The stability of an SLN dispersion, which can be assessed by monitoring particle size, zeta potential, and entrapment efficiency over time, is crucial.[4] A sufficiently high absolute zeta potential value (e.g., more negative than -15 mV) indicates good physical stability due to electrostatic repulsion between particles, preventing aggregation.[4][7] Storage at appropriate temperatures, such as 4°C or 25°C, should be evaluated.[4] Accelerated stability studies have shown that optimized this compound SLN formulations can remain stable for at least 3 months.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (> 500 nm) or High Polydispersity Index (PDI > 0.5) | - Inefficient homogenization or sonication.- Inappropriate surfactant concentration.- High lipid concentration leading to aggregation. | - Increase homogenization speed or sonication time.[12]- Optimize the surfactant concentration; too little may not sufficiently stabilize the nanoparticles, while too much can lead to micelle formation. A 2% (w/v) Poloxamer 188 concentration has been found to be optimal in some studies.[4][12]- Adjust the lipid concentration. An increase in lipid concentration can sometimes lead to a decrease in mean particle size up to a certain point.[12] |
| Low Entrapment Efficiency (< 70%) | - Poor solubility of this compound in the lipid matrix.- Drug expulsion during lipid recrystallization.- Inappropriate drug to lipid ratio. | - Select a lipid in which this compound has high solubility. Glyceryl monostearate (GMS) has been shown to be effective.[11][12]- Rapidly cool the hot nanoemulsion to promote amorphous lipid structures that can better accommodate the drug.[13]- Optimize the drug to lipid ratio. A 1:2 drug to lipid ratio has been reported as optimal in some cases.[11] |
| Low Drug Loading | - Similar to low entrapment efficiency.- Insufficient amount of drug added to the formulation. | - Address the causes of low entrapment efficiency.- While increasing the initial drug amount might seem intuitive, it's crucial to optimize the drug-to-lipid ratio to avoid drug expulsion.[11] |
| Formulation Instability (Aggregation over time) | - Low zeta potential.- Ostwald ripening.- Inappropriate storage conditions. | - Ensure the zeta potential is sufficiently high (either positive or negative) to ensure electrostatic stability.[4]- Use a mixture of lipids or add a stabilizer to inhibit lipid crystallization and drug expulsion.- Store the SLN dispersion at a suitable temperature (e.g., 4°C) to slow down particle growth.[4] |
| Inconsistent Results Between Batches | - Variation in experimental parameters (e.g., temperature, stirring speed, sonication time).- Inconsistent material quality. | - Strictly control all process parameters during preparation.[13]- Ensure consistent quality and source of all raw materials (lipid, surfactant, drug). |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication method.[4]
Materials:
-
This compound
-
Glyceryl monostearate (GMS) as the solid lipid
-
Poloxamer 188 as the surfactant
-
Soya lecithin (B1663433) as the cosurfactant
-
Ethanol and Acetone (1:1 mixture)
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Melt the GMS at a temperature above its melting point (approximately 80°C). Dissolve the specified amount of this compound in the melted lipid. To this mixture, add 20 mL of an ethanol:acetone (1:1) solution.[4]
-
Aqueous Phase Preparation: Dissolve the required amounts of Poloxamer 188 and soya lecithin in 20 mL of distilled water to prepare the surfactant solution (e.g., a 2% solution). Heat this aqueous phase to the same temperature as the lipid phase (80°C).[4]
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication to reduce the particle size and form a nanoemulsion.
-
Nanoparticle Formation: Quickly pour the hot nanoemulsion into cold water under gentle stirring. This rapid cooling causes the lipid to solidify, forming the SLNs.[13]
Determination of Particle Size, PDI, and Zeta Potential
-
Dilute the prepared SLN dispersion with distilled water to an appropriate concentration.
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer) to determine the mean particle size and polydispersity index (PDI).[7]
-
For zeta potential measurement, use the same instrument equipped with an electrode assembly. The electrophoretic mobility of the nanoparticles is measured and converted to zeta potential.[7]
Determination of Entrapment Efficiency (%EE) and Drug Loading (%DL)
-
Separation of Free Drug: Centrifuge the SLN dispersion at a high speed (e.g., 15,000 rpm) for a specified time to pellet the SLNs.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unentrapped this compound. Dilute the supernatant appropriately and measure the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Calculation:
-
% Entrapment Efficiency (EE):
-
% Drug Loading (DL):
-
Data Presentation
Table 1: Example of a 2-Factor, 3-Level Factorial Design for RSM
| Run | Factor 1: Lipid Conc. (mg/mL) | Factor 2: Surfactant:Cosurfactant Ratio | Response 1: Particle Size (nm) | Response 2: %EE | Response 3: %DL |
| 1 | 10 | 1:2 | 526 | 81.14 | 18.15 |
| 2 | 15 | 1:2 | 358 | 87.60 | 21.89 |
| 3 | 20 | 1:2 | 434 | 94.27 | 18.85 |
| 4 | 10 | 1:1 | 119 | 91.72 | 30.57 |
| 5 | 15 | 1:1 | 153 | 88.40 | 29.46 |
| 6 | 20 | 1:1 | 250 | 85.30 | 25.10 |
| 7 | 10 | 2:1 | 389 | 84.55 | 21.13 |
| 8 | 15 | 2:1 | 210 | 89.20 | 27.50 |
| 9 | 20 | 2:1 | 320 | 92.80 | 22.30 |
Note: The response values are hypothetical for illustrative purposes and should be determined experimentally.
Table 2: Characteristics of an Optimized this compound SLN Formulation [4][5]
| Parameter | Value |
| Lipid Concentration (X1) | 15 mg/mL |
| Surfactant:Cosurfactant Ratio (X2) | 1:1 |
| Mean Particle Size | 153.21 ± 2.31 nm |
| Polydispersity Index (PDI) | 0.026 ± 0.008 |
| Zeta Potential | -15.18 ± (-5.53) mV |
| Entrapment Efficiency (%EE) | 88.40 ± 2.09% |
| Drug Loading (%DL) | 29.46 ± 0.69% |
| In Vitro Drug Release (at 24h) | 66.26 ± 2.83% |
Visualizations
Caption: Experimental workflow for optimizing this compound SLNs using RSM.
Caption: Logical structure of a two-factor Box-Behnken experimental design.
References
- 1. Use of Response Surface Methodology in the Formulation and Optimization of Bisoprolol Fumarate Matrix Tablets for Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Optimization of this compound Solid Lipid Nanocarrier Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation optimization of this compound solid lipid nanocarrier using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencetechindonesia.com [sciencetechindonesia.com]
Technical Support Center: Enhancing Erythromycin Solubility for In Vitro Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective solubilization of erythromycin (B1671065) for in vitro experimental assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure consistent and reliable results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a macrolide antibiotic with poor aqueous solubility. It is slightly soluble in water (about 2 mg/mL), but its solubility decreases as temperature increases.[1] It is, however, freely soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), acetone, chloroform, and ethyl acetate.[2][[“]][4][5]
Q2: Which solvent is recommended for preparing an this compound stock solution?
A2: For in vitro assays, the most commonly used solvents for preparing this compound stock solutions are absolute ethanol and DMSO.[6][7] Both can dissolve this compound at high concentrations, allowing for the preparation of concentrated stock solutions that can be diluted to the desired final concentration in the cell culture medium.
Q3: Why does my this compound solution precipitate when added to the cell culture medium?
A3: Precipitation is a common issue when adding a concentrated organic stock solution of a hydrophobic compound like this compound to an aqueous environment like a cell culture medium.[6] This occurs because the this compound is forced out of solution as the organic solvent is diluted. Several factors can contribute to this, including a highly concentrated stock solution, rapid addition of the stock solution without adequate mixing, and the temperature and pH of the medium.[6]
Q4: Can I use a precipitated this compound solution for my experiment?
A4: It is strongly advised not to use a solution with visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble this compound is lower than intended, which will lead to inaccurate and unreliable experimental results.[6] Furthermore, the precipitate itself could have unintended cytotoxic effects on the cells.[6]
Troubleshooting Guide: this compound Precipitation
Use the following table to troubleshoot and resolve common issues related to this compound precipitation in your experimental setup.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | Stock solution is too concentrated. | Prepare an intermediate dilution of the stock solution in the same solvent before adding it to the media.[6] |
| Rapid addition of stock solution. | Add the stock solution dropwise to the medium while gently swirling or stirring to allow for gradual dispersion.[6] | |
| Inadequate mixing. | Ensure the medium is being adequately mixed during the addition of the stock solution. | |
| Precipitation occurs over time in the incubator or refrigerator | Temperature-dependent solubility. | Prepare fresh media containing this compound before each experiment and avoid long-term storage of supplemented media.[6] |
| pH shift in the medium. | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. | |
| Interaction with media components. | Consider using a different basal medium formulation or a serum-free medium to see if the issue persists.[6] | |
| Crystalline precipitate forms | Salt precipitation from the solvent. | Use high-purity, absolute ethanol or DMSO for preparing the stock solution to avoid introducing contaminating salts.[6] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | ~2 mg/mL | [1][[“]] |
| Ethanol | 30 mg/mL to 100 mg/mL | [7][8] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL to 100 mg/mL | [7][8] |
| Dimethylformamide (DMF) | ~15 mg/mL | [7] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in either absolute ethanol or DMSO.
Materials:
-
This compound powder
-
Absolute (200 proof) Ethanol or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes for aliquots
-
0.22 µm sterile syringe filter (optional, for sterilization)
Procedure:
-
In a sterile environment, such as a laminar flow hood, weigh out 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.[6]
-
Add 10 mL of absolute ethanol or DMSO to the tube.[6]
-
Gently vortex or swirl the tube until the powder is completely dissolved.[6]
-
(Optional) To ensure sterility, the solution can be passed through a 0.22 µm sterile syringe filter. Note that some filters may be dissolved by ethanol, so ensure compatibility.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year when stored properly.[6]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
This protocol provides a step-by-step guide for adding the this compound stock solution to your cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound stock solution (e.g., 10 mg/mL)
-
Pre-warmed cell culture medium (37°C)
-
Sterile serological pipettes and pipette aid
Procedure:
-
Warm the required volume of cell culture medium to 37°C in a water bath.[6]
-
In a sterile environment, transfer the desired volume of pre-warmed medium to a sterile container.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your medium.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop by drop.[6] This slow, distributive method is crucial for preventing localized high concentrations that lead to precipitation.
-
Once the addition is complete, continue to gently mix the medium for a few more seconds to ensure homogeneity.
-
The supplemented medium is now ready for use in your experiment. It is recommended to use the freshly prepared medium immediately.[6]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[6][7][9] This diagram illustrates the proposed mechanism where this compound acts downstream of IκB dissociation.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Effect on the ERK/MAPK Signaling Pathway
Studies have indicated that this compound can inhibit the proliferation of certain cell types by suppressing the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: this compound inhibits the ERK/MAPK signaling pathway.
References
- 1. This compound exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the gastric motility response to human motilin and this compound in human motilin receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. This compound attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of this compound in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of anti-inflammatory action of this compound in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. journals.asm.org [journals.asm.org]
- 9. Effects of this compound on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Optimization of Fermentation Media for Erythromycin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the statistical optimization of fermentation media for erythromycin (B1671065) production.
Frequently Asked Questions (FAQs)
Q1: What are the most common statistical methods for optimizing this compound fermentation media?
A1: The most prevalent statistical methods are a two-step process. Initially, the Plackett-Burman design is used to screen for the most significant media components affecting this compound production from a large number of variables.[1][2][3] Following the identification of key factors, Response Surface Methodology (RSM), often employing a Central Composite Design (CCD) or a Box-Behnken design, is used to determine the optimal concentrations of these significant components.[1][4][5][6]
Q2: Which media components most significantly influence this compound yield?
A2: The yield of this compound is typically influenced by a combination of carbon sources, nitrogen sources, and trace elements. Commonly identified significant components include:
-
Nitrogen Sources: Soybean cake meal, corn steep liquor, and yeast extract.[5][8]
-
Trace Elements and Minerals: Magnesium sulfate (B86663) (MgSO4), zinc sulfate (ZnSO4), copper sulfate (CuSO4), and cobalt chloride (CoCl2) have been shown to play important roles.[1][4][9]
-
Other Supplements: Betaine has also been identified as a significant factor in some optimization studies.[1]
Q3: How can I determine the optimal concentrations of the screened media components?
A3: After using a Plackett-Burman design to identify the most influential factors, the method of steepest ascent can be employed to approach the optimal response region. Subsequently, a Response Surface Methodology (RSM) with a design such as the Central Composite Design (CCD) is used to model the relationship between the component concentrations and this compound yield and to pinpoint the optimal levels.[1][5]
Q4: What are typical seed culture and fermentation conditions for Saccharopolyspora erythraea?
A4: While specific conditions can vary, typical seed culture and fermentation are conducted at a temperature of around 32-34°C with agitation (e.g., 220-250 rpm in shake flasks).[4][10] The seed culture is usually grown for 2 to 7 days before being used to inoculate the fermentation medium at a volume of 10% (v/v).[4][10] The pH of the fermentation medium is generally adjusted to a range of 6.8 to 7.0 before sterilization.[10]
Q5: Are there alternatives to submerged fermentation for this compound production?
A5: Yes, solid-state fermentation (SSF) has been investigated as an alternative.[6][11] This method can utilize agro-industrial materials like beet sugar root and sugarcane bagasse.[6] Optimization of SSF parameters such as moisture level and inoculum size has been shown to significantly enhance this compound yields.[6][11]
Troubleshooting Guides
Issue 1: Low this compound Yield Despite Using an Optimized Medium
-
Possible Cause: Suboptimal physiological conditions during fermentation.
-
Troubleshooting Steps:
-
Monitor Oxygen Uptake Rate (OUR): A decline in OUR can indicate nutrient limitation. Implementing a fed-batch strategy based on OUR measurements to supply limiting nutrients can improve production.[4]
-
Check for Culture Lysis: Lysis of the culture in the final hours of fermentation can decrease yield and cause downstream processing issues.[12] Consider adjusting the harvest time or modifying the medium to improve culture stability.
-
Inoculum Quality: Ensure the inoculum is healthy and in the correct growth phase. A low-quality or insufficient inoculum can lead to poor biomass and product formation.[13]
-
Issue 2: Inconsistent Results Between Experimental Runs
-
Possible Cause: Variability in raw materials or experimental setup.
-
Troubleshooting Steps:
-
Standardize Raw Materials: The composition of complex media components like soybean meal and corn steep liquor can vary between batches.[9] If possible, use materials from the same lot for a set of experiments.
-
Precise Inoculum Preparation: Standardize the age and size of the inoculum to ensure consistent starting conditions for each fermentation.[13]
-
Calibration of Equipment: Regularly calibrate probes (e.g., pH, dissolved oxygen) and ensure consistent agitation and aeration rates across all fermenters.
-
Issue 3: Unexpected Results from the Plackett-Burman Design (e.g., no significant factors identified)
-
Possible Cause: The chosen ranges for the high and low levels of the factors may be too narrow, or the most critical factors were not included in the design.
-
Troubleshooting Steps:
-
Expand Factor Ranges: Rerun the experiment with a wider range between the low and high levels of your variables.
-
Literature Review: Re-evaluate the literature to ensure you have included all potentially significant components for this compound production.
-
Consider Interactions: While Plackett-Burman designs are for screening main effects, strong interactions between components could be masking individual effects. A full factorial or fractional factorial design might be necessary if interactions are suspected.
-
Data Presentation: Media Composition and this compound Yields
Table 1: Examples of Media Composition from Different Optimization Studies.
| Component | Study 1 (Submerged)[5] | Study 2 (Submerged)[4] | Study 3 (Solid-State)[6] |
| Carbon Sources | |||
| Starch | 5.24% | - | - |
| Dextrin | 1.43% | - | - |
| Beet Sugar Root | - | - | 3 g/flask |
| Oat Meal | - | - | 3 g/flask |
| Nitrogen Sources | |||
| Soybean Cake Meal | 4.56% | - | - |
| Corn Steep Liquor | 1.47% | - | - |
| Peptone | - | - | 0.8 g/100g BSR |
| Minerals/Supplements | |||
| ZnSO₄ | - | 0.039 g/L | - |
| Citric Acid | - | 0.24 g/L | - |
| Threonine | - | 0.42 g/L | - |
| Sugarcane Bagasse | - | - | Optimized via RSM |
| This compound Yield | 6,192 U/mL | 10,622 U/mL | 29,884 µ g/flask |
Experimental Protocols
Protocol 1: Screening of Media Components using Plackett-Burman Design
-
Variable Selection: Identify potential media components (e.g., carbon sources, nitrogen sources, minerals) from literature that may influence this compound production.
-
Level Assignment: For each selected variable, assign a high (+) and a low (-) level. These levels should be chosen to be far enough apart to observe a significant effect.
-
Experimental Design: Generate the Plackett-Burman design matrix. For up to N-1 factors, N experiments are required, where N is a multiple of 4.
-
Fermentation: Prepare the fermentation media for each experimental run according to the design matrix. Inoculate with a standardized seed culture of Saccharopolyspora erythraea.
-
Data Collection: After the fermentation period, measure the this compound concentration for each run.
-
Statistical Analysis: Analyze the results to determine the main effect of each variable. The factors with the largest effects and statistical significance (p < 0.05) are considered for further optimization.[2]
Protocol 2: Optimization of Significant Media Components using Central Composite Design (CCD)
-
Factor Selection: Choose the 3-5 most significant factors identified from the Plackett-Burman design.
-
Level Selection: Define five levels for each factor: a central point (0), two axial points (+α, -α), and two factorial points (+1, -1). The value of α is determined by the number of factors.
-
Experimental Design: Construct the CCD matrix, which includes factorial, axial, and center point runs.
-
Fermentation and Analysis: Conduct the fermentation experiments as defined by the CCD matrix and measure the this compound yield for each run.
-
Model Fitting and Analysis: Use the experimental data to fit a second-order polynomial equation. Analyze the model using ANOVA to determine its significance and the significance of each term (linear, quadratic, and interaction).
-
Optimization: Use the fitted model to generate response surface plots and determine the optimal concentrations of the media components for maximum this compound production.[1]
Visualizations
Caption: Workflow for statistical optimization of fermentation media.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fermentation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106337072B - Fermentation medium and method for increasing yield of this compound - Google Patents [patents.google.com]
- 9. CN107653285B - Culture medium for producing this compound by fermenting streptomyces erythreus and fermentation method thereof - Google Patents [patents.google.com]
- 10. Toward Improvement of this compound A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. unido.org [unido.org]
- 13. researchgate.net [researchgate.net]
Mitigating secondary interactions of erythromycin with silica-based C18 columns
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of erythromycin (B1671065) using silica-based C18 columns. The focus is on mitigating secondary interactions that can lead to poor peak shape and inaccurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing) for this compound on my C18 column?
A1: Peak tailing for basic compounds like this compound on silica-based C18 columns is a common issue arising from secondary interactions with residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[1][2][3] These silanol groups can be acidic and become ionized (negatively charged), leading to strong ionic interactions with the protonated (positively charged) basic this compound molecule.[1][2] This interaction is a secondary retention mechanism to the primary reversed-phase hydrophobic interaction, resulting in a non-uniform elution of the analyte and causing the characteristic peak tailing.[2]
Factors that can exacerbate this effect include:
-
High number of free silanol groups: Columns with lower surface coverage of the C18 ligands will have more exposed silanol groups.[2]
-
Mobile phase pH: At intermediate pH values, both the silanol groups and this compound can be ionized, maximizing the undesirable ionic interaction.[2]
-
Metal impurities in the silica: The presence of metal impurities can increase the acidity of the silanol groups.[2]
Q2: How does the mobile phase pH affect the chromatography of this compound?
A2: The pH of the mobile phase is a critical parameter that directly influences the ionization state of both the this compound analyte and the stationary phase's residual silanol groups.[2]
-
Low pH (around 2-3): At low pH, the silanol groups are protonated and therefore neutral, which significantly reduces their ability to interact ionically with the protonated this compound.[1] This is a common strategy to improve peak shape. Using an acidic modifier like 0.1% formic acid can achieve this.[1][4]
-
Neutral pH (around 6.5-7.5): In this range, silanol groups can be deprotonated (negatively charged) while this compound, a weak base, is protonated (positively charged), leading to strong secondary interactions and peak tailing.[2] However, successful separations have been achieved at neutral pH by using appropriate buffers and additives.[5][6][7]
-
High pH (above 8): At high pH, this compound will be in its neutral form, which can reduce ionic interactions with the stationary phase. However, traditional silica-based columns are not stable at pH values above 8 and will dissolve.[1] For high pH applications, specialized hybrid or organic-silica hybrid columns are required.[1]
Q3: What are the most common mobile phase additives to improve this compound peak shape, and how do they work?
A3: Several mobile phase additives can be employed to mitigate secondary silanol interactions:
-
Acidic Modifiers (e.g., Formic Acid, Trifluoroacetic Acid - TFA):
-
Mechanism: These acids lower the mobile phase pH, protonating the silanol groups and rendering them neutral.[1] This minimizes the ionic interaction with the positively charged this compound. TFA also acts as an ion-pairing agent, further masking the positive charge on the analyte.[1]
-
Typical Concentration: 0.1% formic acid or 0.05-0.1% TFA in both the aqueous and organic mobile phase components.[1][8]
-
-
Buffers (e.g., Phosphate (B84403), Ammonium Acetate):
-
Competitive Amines (Silanol Blocking Agents):
-
Mechanism: Adding a small, basic compound (amine) to the mobile phase can competitively bind to the active silanol sites, effectively blocking them from interacting with this compound.[2]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanol groups. | 1. Lower the mobile phase pH: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase.[1] 2. Increase the buffer concentration: This can help to mask silanol interactions. 3. Use a competitive base: Add a small amount of an amine to the mobile phase to block active silanol sites.[2] 4. Elevate the column temperature: This can improve peak shape, but be mindful of analyte stability. A temperature of 70°C has been used successfully.[9][11] |
| Poor Retention | Mobile phase is too strong (too much organic solvent). | 1. Decrease the percentage of organic solvent in the mobile phase. 2. Ensure proper pH: At high pH, this compound may be neutral and have less retention in reversed-phase. |
| Irreproducible Retention Times | Unstable mobile phase pH or column degradation. | 1. Use a buffer to maintain a stable pH.[7] 2. Ensure the mobile phase pH is within the column's stable range (typically pH 2-8 for silica-based columns). 3. Flush the column properly after each use. |
| Analyte Not Eluting | Strong interaction with the stationary phase or use of an entirely aqueous mobile phase. | 1. Increase the organic solvent concentration in the mobile phase.[12] 2. Check for secondary interactions: If using a high pH, the analyte may be retained by a different mechanism. 3. Ensure some organic component is present in the mobile phase.[12] |
Experimental Protocols
Protocol 1: Low pH Mobile Phase for Improved Peak Shape
This protocol is designed to minimize silanol interactions by maintaining a low mobile phase pH.
-
Column: Standard silica-based C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[4]
-
Gradient/Isocratic: Start with a suitable isocratic mixture (e.g., 75:25 A:B) and optimize as needed. A gradient can also be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10-50 µL.
Protocol 2: Neutral pH Mobile Phase with Buffer
This protocol uses a buffer at a neutral pH to control interactions and achieve separation.
-
Column: Standard silica-based C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (0.02 M, pH 6.5) in a ratio of approximately 40:60 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection: UV at 215 nm.[6]
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following table summarizes the effect of different mobile phase conditions on the analysis of this compound and related compounds, as reported in the literature.
| Mobile Phase Condition | Column Type | Effect on Chromatography | Reference |
| Low pH (~2-3) with 0.1% Formic Acid | Silica-based C18 | Neutralizes silanol groups, reducing peak tailing. | [1] |
| Neutral pH (6.5) with Phosphate Buffer | Inertsil ODS C18 | Allows for successful separation of this compound and related substances. | [6] |
| Neutral pH (7.0) with Ammonium Dihydrogen Phosphate Buffer | X-Terra™ C18 | Provides good peak symmetry and resolution. | [7] |
| High pH (9.0) with Potassium Dihydrogen Phosphate Buffer | Symmetry® Waters C18 | Used for the separation of this compound stearate (B1226849) and trimethoprim. | [13] |
| Addition of 0.1% TFA | Silica-based C18 | Lowers pH to ~2.0, neutralizing silanols and acting as an ion-pairing agent to reduce tailing. | [1] |
Visualizations
Caption: Mechanism of this compound interaction with a C18 stationary phase.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. support.waters.com [support.waters.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. hplcmart.com [hplcmart.com]
- 4. Quantitative analysis of this compound, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the separation of this compound and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a stability-indicating high performance liquid chromatography method for assay of this compound ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Improved high-pressure liquid chromatographic method for the analysis of this compound in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Adjusting mobile phase pH to improve erythromycin chromatographic behavior
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic behavior of erythromycin (B1671065) by adjusting the mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing in reverse-phase HPLC?
A1: Peak tailing for this compound, a basic compound, is often due to secondary interactions between the protonated form of the molecule and acidic silanol (B1196071) groups on the surface of silica-based stationary phases. At a low mobile phase pH, the amine group of this compound is protonated, leading to these undesirable interactions and resulting in poor peak shape.
Q2: How does adjusting the mobile phase pH improve the peak shape of this compound?
A2: Increasing the pH of the mobile phase can significantly improve the peak shape of this compound. By raising the pH to a level at or above the pKa of this compound (approximately 8.8), the ionization of the basic amine group is suppressed. This neutralization of the this compound molecule reduces its interaction with the stationary phase's silanol groups, leading to more symmetrical peaks.
Q3: What is the recommended pH range for the mobile phase when analyzing this compound?
A3: For macrolide antibiotics like this compound, a mobile phase pH in the range of 9.0 to 10.3 is often effective for achieving good peak shape and resolution.[1] Some studies have also shown improved separation and peak shape at a pH between 6.5 and 8.0.[2] It is crucial to select a pH that is compatible with the stability of your HPLC column.
Q4: Can the mobile phase pH affect the retention time of this compound?
A4: Yes, the mobile phase pH has a significant impact on the retention time of ionizable compounds like this compound. As the pH of the mobile phase increases, the retention factor (k) of this compound also tends to increase, leading to longer retention times. This is because the neutral form of the molecule has a stronger affinity for the non-polar stationary phase in reverse-phase chromatography.
Q5: What type of HPLC column should I use when working with a high pH mobile phase for this compound analysis?
A5: It is essential to use a column specifically designed for high pH applications. Conventional silica-based columns can degrade at a pH above 8. High-pH stable columns, such as those with hybrid silica (B1680970) or polymeric C18 stationary phases, are recommended to ensure column longevity and reproducible results.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of both the basic this compound molecule and the acidic silanol groups on the stationary phase. A pH range of 9.0-10.3 is often effective.[1] Use a suitable buffer (e.g., ammonium (B1175870) phosphate) to maintain a stable pH. |
| Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped" to minimize the number of accessible free silanol groups. | |
| Use a Competing Base: Introduce a small amount of a competing base, such as triethylamine, into the mobile phase to saturate the active silanol sites. | |
| Column Overload | Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak fronting. Dilute your sample to a concentration within the linear range of the assay. |
| Decrease Injection Volume: Reducing the volume of the injected sample can also alleviate column overload. | |
| Inappropriate Injection Solvent | Use Mobile Phase as Solvent: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Data Presentation: Effect of Mobile Phase pH on this compound Chromatographic Parameters
The following table summarizes the expected trend of chromatographic parameters with increasing mobile phase pH. Note: These are representative values and actual results may vary depending on the specific column, instrument, and other experimental conditions.
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (from nearest impurity) |
| 6.0 | Shorter | High (> 1.5) | Poor |
| 7.0 | Moderate | Moderate (~1.2-1.5) | Improved |
| 8.0 | Longer | Good (~1.0-1.2) | Good |
| 9.0 | Longest | Excellent (< 1.2) | Excellent |
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (pH 9.0)
Objective: To prepare a mobile phase suitable for the analysis of this compound with improved peak shape.
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄)
-
Phosphoric acid or Potassium hydroxide (B78521) (for pH adjustment)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer (0.02 M Potassium Phosphate):
-
Weigh an appropriate amount of dipotassium hydrogen phosphate to prepare a 0.02 M solution (e.g., 3.48 g in 1 L of HPLC grade water).
-
Dissolve the salt completely in the water.
-
Adjust the pH of the aqueous solution to 9.0 ± 0.1 using a dilute solution of phosphoric acid or potassium hydroxide while monitoring with a calibrated pH meter.
-
-
Filter the Buffer:
-
Filter the prepared buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Mobile Phase:
-
Mix the filtered aqueous buffer with acetonitrile in the desired ratio (e.g., 60:40 v/v aqueous buffer:acetonitrile).
-
Degas the final mobile phase using sonication or vacuum filtration before use.
-
Protocol 2: HPLC Analysis of this compound
Objective: To perform the chromatographic analysis of this compound using a high pH mobile phase.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | High pH stable C18 column (e.g., hybrid or polymeric) |
| Mobile Phase | 0.02 M Potassium Phosphate buffer (pH 9.0): Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of this compound and any related substances.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time, peak area, and peak asymmetry of the this compound peak.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of pH adjustment on this compound peak shape.
References
Welcome to the technical support center for resolving interferences in the analysis of erythromycin (B1671065) and its related substances. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in this compound related substance analysis?
A1: Interference in this compound analysis can originate from several sources:
-
Degradation Products: this compound is susceptible to degradation under various stress conditions such as acidic and basic environments, oxidation, and heat.[1][2][3] This degradation can lead to the formation of new peaks that may co-elute with known impurities or the main analyte.
-
Process-Related Impurities: The manufacturing process of this compound can result in the presence of known related substances, including this compound B, C, E, F, N-demethylthis compound A, anhydrothis compound A, and this compound enol ether.[1][4][5][]
-
Formulation Excipients: In finished dosage forms, particularly enteric-coated tablets, polymeric excipients can leach into the sample solution and cause significant interference.[7][8]
-
Isotopic Interference: The isotopic peaks of abundant impurities can interfere with the quantification of other co-eluting related substances, especially in mass spectrometry-based methods.[9]
Q2: Why is a high pH mobile phase often recommended for this compound analysis?
A2: this compound is a basic compound and can exhibit poor peak shape (tailing) on traditional silica-based reversed-phase columns when analyzed with acidic or neutral mobile phases.[10] Using a high pH mobile phase (typically pH 9-10.3) deprotonates the silanol (B1196071) groups on the silica (B1680970) surface, minimizing secondary interactions with the basic analyte.[7][11] This results in improved peak symmetry, better resolution, and increased sensitivity. It is crucial to use a pH-stable column designed for high pH applications to prevent column degradation.
Q3: How can I remove interference from polymeric excipients in tablet formulations?
A3: A novel and effective method for removing interference from polymeric coating materials involves the use of molecular weight cutoff (MWCO) centrifugal filters.[7][8] After dissolving the tablet, the sample solution is centrifuged through the filter, which retains the high molecular weight polymers while allowing the smaller this compound and related substance molecules to pass through into the filtrate for analysis.
Q4: What is the purpose of forced degradation studies in this compound analysis?
A4: Forced degradation studies, also known as stress testing, are essential for developing a stability-indicating analytical method.[1][2] By subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated. The analytical method must then be able to separate these degradation products from the parent drug and other known impurities, proving its specificity and ability to accurately measure the drug's stability.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common interferences.
Issue 1: Poor Peak Shape (Tailing) for this compound and Related Substances
-
Cause: Secondary interactions between the basic analytes and acidic silanol groups on the HPLC column packing.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Co-elution of Peaks or Unresolved Impurities
-
Cause: Insufficient selectivity of the chromatographic method.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.
-
Implement Gradient Elution: A gradient program can help resolve impurities with a wide range of polarities.[1][12][13]
-
Change Organic Modifier: Substitute acetonitrile (B52724) with methanol (B129727) or vice versa, as this can alter selectivity.
-
Evaluate a Different Column: Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a different particle size for higher efficiency.
-
Issue 3: Extraneous Peaks from Formulation Matrix
-
Cause: Interference from excipients, particularly polymers in coated tablets.
-
Interference Removal Workflow:
Caption: Workflow for removing polymeric interference.
Experimental Protocols & Data
Method 1: HPLC for Enteric-Coated Tablets[7][8]
This method is designed to minimize interference from polymeric coating materials.
-
Sample Preparation:
-
Weigh and transfer the powdered tablet equivalent to the target this compound concentration into a suitable volumetric flask.
-
Add the diluent and sonicate to dissolve.
-
Transfer an aliquot of the solution to a molecular weight cutoff (e.g., 10 kDa) centrifugal filter device.
-
Centrifuge according to the filter manufacturer's instructions.
-
Collect the filtrate for HPLC analysis.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Polymeric, pH stable |
| Mobile Phase | 0.02 M Potassium Phosphate Dibasic Buffer (pH 9.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Column Temp. | Ambient |
Method 2: Stability-Indicating HPLC for this compound Stearate (B1226849) Tablets[1]
This gradient method is capable of separating this compound from its known impurities and degradation products.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Gradient | A time-based gradient program should be developed to achieve separation. |
| Flow Rate | Not specified |
| Detection | UV at 215 nm |
Method 3: LC-MS for Identification of Related Substances[4]
This method is suitable for the identification and structural elucidation of this compound related substances.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.023 M Ammonium Formate (pH 10.3) : Water : Acetonitrile (35:25:40 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 50°C |
| Detection | UV at 215 nm and Mass Spectrometry (MS) |
Summary of Known this compound Related Substances[4][5][6]
The following table summarizes some of the known impurities of this compound.
| Impurity Name | Molecular Formula | Molecular Weight |
| This compound A | C₃₇H₆₇NO₁₃ | 733.93 |
| This compound B (Impurity N) | C₃₇H₆₇NO₁₂ | 717.93 |
| This compound C | C₃₆H₆₅NO₁₃ | 719.9 |
| Anhydrothis compound A (Impurity D) | C₃₇H₆₅NO₁₂ | 715.92 |
| This compound A Enol Ether (Impurity E) | C₃₇H₆₅NO₁₂ | 715.92 |
| This compound F | C₃₇H₆₇NO₁₄ | 749.93 |
| N-demethylthis compound A (Impurity B) | C₃₆H₆₅NO₁₃ | 719.9 |
| This compound H | C₃₇H₆₇NO₁₄ | 749.93 |
| This compound I | C₂₉H₄₉NO₈ | 539.70 |
Logical Relationships
The following diagram illustrates the relationship between this compound, its degradation pathways, and the resulting impurities.
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of this compound stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Mechanism for the degradation of this compound A and this compound A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. Determination of this compound and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing stirring time and speed for erythromycin nanoparticle synthesis
Welcome to the technical support center for the synthesis of erythromycin (B1671065) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of stirring in the synthesis of this compound nanoparticles?
A1: Stirring plays a crucial role in the formation of nanoparticles. It provides the necessary mechanical energy to disperse the organic phase (containing this compound and a polymer or lipid) into the aqueous phase, leading to the formation of a nanoemulsion. The subsequent solidification of these nanodroplets results in the formation of nanoparticles. The speed and duration of stirring directly influence the size, uniformity, and drug encapsulation efficiency of the final nanoparticles.[1][2]
Q2: How does stirring speed affect the size of the synthesized nanoparticles?
A2: Generally, higher stirring speeds result in smaller and more uniform nanoparticles.[1] Increased agitation provides greater shear forces, leading to the formation of smaller droplets of the organic phase in the emulsion. Conversely, low stirring speeds can result in larger and more polydisperse (non-uniform) nanoparticles.[1]
Q3: What is the impact of stirring time on nanoparticle characteristics?
A3: Stirring time is another critical parameter. An increase in stirring time can lead to a significant decrease in particle size and an increase in drug entrapment efficiency. For instance, in the synthesis of this compound-loaded solid lipid nanoparticles (SLNs), increasing the stirring time from 30 to 60 minutes resulted in a dramatic decrease in particle size from 528 nm to 176 nm and an increase in entrapment efficiency to 78.59%.[3][4]
Q4: My this compound nanoparticles are aggregating. What are the possible causes and solutions?
A4: Aggregation of nanoparticles is a common issue that can be caused by several factors, including:
-
Insufficient stabilization: The concentration or type of stabilizer (e.g., surfactant) may be inadequate.
-
Improper stirring: Inconsistent or inappropriate stirring speed can lead to aggregation.[5]
-
pH of the medium: The pH can affect the surface charge of the nanoparticles, leading to aggregation if not optimized.
Solutions:
-
Optimize stabilizer concentration: Ensure you are using an appropriate stabilizer at an optimal concentration.
-
Maintain consistent stirring: Use a magnetic stir plate with a consistent stirring rate. For more precise control, a syringe pump can be used for the addition of the drug/polymer solution to ensure a constant rate.[5]
-
Adjust pH: Check and adjust the pH of the aqueous phase to ensure optimal nanoparticle stability.
Q5: What is a typical polydispersity index (PDI) for this compound nanoparticles, and how can I improve it?
A5: A desirable Polydispersity Index (PDI) for nanoparticles in drug delivery is typically below 0.3, indicating a narrow and uniform size distribution. To improve the PDI (i.e., make it smaller), you should ensure consistent and optimized stirring. Varying the stirring rate between batches is a common cause of polydispersity.[5] Using a syringe pump to control the addition rate of the organic phase to the aqueous phase can also help in achieving a more uniform particle size distribution.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Large Particle Size (>500 nm) | Inadequate stirring speed or time. | Increase the stirring speed and/or prolong the stirring time. For example, increasing stirring time from 30 to 60 minutes can significantly reduce particle size.[3][4] |
| High concentration of polymer/lipid. | Reduce the concentration of the polymer or lipid in the organic phase. | |
| High Polydispersity Index (PDI > 0.5) | Inconsistent stirring rate. | Maintain a constant and optimized stirring speed throughout the synthesis process for all batches.[5] |
| Inconsistent addition rate of the organic phase. | Use a syringe pump for the controlled and consistent addition of the drug/polymer solution into the stabilizer solution.[5] | |
| Low Drug Entrapment Efficiency (<70%) | Insufficient stirring time. | Increase the stirring duration. Longer stirring times have been shown to improve entrapment efficiency.[3][4] |
| Drug partitioning into the aqueous phase. | Optimize the formulation by adjusting the drug-to-polymer/lipid ratio or by using a different stabilizer. | |
| Visible Aggregates in the Suspension | Insufficient amount of stabilizer. | Increase the concentration of the surfactant or stabilizer in the aqueous phase. |
| Stirring speed is too low or too high. | Optimize the stirring speed. While high speeds generally reduce particle size, excessively high speeds can sometimes lead to instability and aggregation. |
Data on Stirring Parameter Optimization
The following tables summarize the quantitative effects of stirring time and speed on the properties of nanoparticles.
Table 1: Effect of Stirring Time on this compound Solid Lipid Nanoparticle (SLN) Properties
| Stirring Time (minutes) | Average Particle Size (nm) | Entrapment Efficiency (%) |
| 30 | 528 | Not specified |
| 45 | Not specified | Not specified |
| 60 | 176 | 78.59 |
(Data sourced from a study on this compound-loaded SLNs with a constant stirring speed of 3000 rpm)[3][4]
Table 2: Illustrative Example of the Effect of Stirring Speed on Nanoparticle Size
| Stirring Speed (rpm) | Resulting Particle Diameter |
| Low rpm | ~250 µm |
| High rpm (up to 16,000) | < 100 nm |
(This data is from a study on chitosan (B1678972) nanoparticles and serves as a general illustration of the trend.)[6]
Experimental Protocols
Protocol 1: this compound Nanoparticle Synthesis by Nanoprecipitation
This method is suitable for the encapsulation of this compound in polymeric nanoparticles.
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. While stirring at a constant and optimized speed (e.g., 1000 rpm), add the organic phase dropwise using a syringe pump to ensure a controlled addition rate.[5]
-
Solvent Evaporation: Continue stirring the resulting suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Recovery: The nanoparticles can be collected by centrifugation and washed to remove any unentrapped drug and excess stabilizer.
Protocol 2: this compound Solid Lipid Nanoparticle (SLN) Synthesis by Hot Homogenization
This method is used for encapsulating this compound in a solid lipid matrix.
-
Preparation of Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Preparation of Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-shear homogenizer at a specific speed (e.g., 15,000 rpm) for a defined time (e.g., 10-20 minutes).[7]
-
Cooling and Solidification: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will solidify, forming the SLNs.
-
Characterization: The prepared SLNs can then be characterized for particle size, polydispersity index, and entrapment efficiency.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of this compound nanoparticles.
Caption: A typical experimental workflow for the synthesis of this compound nanoparticles.
Caption: The relationship between stirring parameters and nanoparticle characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. This compound Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Optimizing Erythromycin Entrapment in Liposomal Formulations
Welcome to the technical support center for the encapsulation of erythromycin (B1671065) in liposomal formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on improving entrapment efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the experimental process.
Q1: My entrapment efficiency for this compound is consistently low. What are the most critical factors I should investigate?
A1: Low entrapment efficiency is a common hurdle. Several factors could be at play, and a systematic approach to optimization is recommended. Here are the key areas to focus on:
-
Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are critical. Liposomes formulated with fatty acid-based phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), have shown a higher ability to retain this compound. The rigidity of the bilayer, influenced by cholesterol, also plays a significant role in preventing drug leakage.
-
Preparation Method: The method used to prepare the liposomes significantly impacts entrapment. Techniques like the thin-film hydration method followed by extrusion are common. For this compound, modified dehydration-rehydration (DRV) methods have also been shown to be effective.
-
Drug Loading Strategy: this compound can be loaded passively or actively. Passive loading, where the drug is encapsulated during liposome (B1194612) formation, often results in lower efficiency. Active loading techniques, which utilize pH or ion gradients, can dramatically increase entrapment.
-
Drug-to-Lipid Ratio: An optimal ratio is crucial. Too much drug relative to the lipid can lead to saturation of the lipid bilayer and subsequent low entrapment. Systematic variation of this ratio is recommended to find the sweet spot for your formulation.[1][2]
-
Hydration Medium: The pH and ionic strength of the hydration buffer can influence the solubility and charge of this compound, thereby affecting its interaction with the lipid bilayer.
Q2: I'm using a passive loading method. What specific parameters can I adjust to improve this compound encapsulation?
A2: For passive loading, optimizing the following parameters can lead to significant improvements:
-
Thin-Film Hydration Conditions:
-
Rotation Speed and Temperature: During the formation of the lipid film, ensure a thin, uniform film is created. The temperature should be above the phase transition temperature (Tc) of the lipids to ensure proper hydration and vesicle formation.
-
Hydration Time: Allowing sufficient time for the lipid film to hydrate (B1144303) is essential for complete vesicle formation and encapsulation of the aqueous phase containing this compound.
-
-
Sonication/Extrusion:
-
Sonication Time: Sonication can reduce vesicle size, which may influence entrapment. However, excessive sonication can lead to drug degradation or leakage. An optimal sonication time needs to be determined empirically.[3]
-
Extrusion: Using polycarbonate membranes to extrude the liposomes to a defined size can improve the homogeneity of the formulation but may also lead to some drug loss. It is a trade-off between uniform size distribution and entrapment efficiency.
-
Q3: Can I use active loading for this compound? If so, which methods are most effective?
A3: Yes, active or remote loading techniques are highly effective for weakly basic drugs like this compound and can significantly boost entrapment efficiency. The most common methods involve creating a transmembrane gradient:
-
pH Gradient Method: This involves preparing liposomes with an acidic internal buffer (e.g., citrate (B86180) buffer at pH 4.0) and then exchanging the external buffer to a physiological pH (e.g., PBS at pH 7.4). The uncharged this compound molecules will then diffuse across the lipid bilayer and become protonated and trapped in the acidic interior.
-
Ammonium (B1175870) Sulfate (B86663) Gradient Method: This is another powerful technique where liposomes are prepared in an ammonium sulfate solution.[4] A gradient is created by removing the external ammonium sulfate.[4] Ammonia (NH3) diffuses out of the liposome, leaving behind a proton and thus acidifying the core, which then drives the uptake and retention of the weakly basic this compound.[4][5] This method has been shown to achieve high entrapment efficiencies of over 90%.[5]
Q4: My liposomes are aggregating after preparation. How can I improve their stability?
A4: Aggregation can be a significant issue, often leading to inaccurate size measurements and poor formulation performance. Consider the following to improve stability:
-
Surface Charge: Including a charged lipid in your formulation, such as dicetyl phosphate (B84403) (DCP) for a negative charge or a cationic lipid, can increase electrostatic repulsion between vesicles and prevent aggregation.
-
Zeta Potential: A zeta potential of approximately ±30 mV is generally considered indicative of a stable liposomal suspension.
-
Polymer Coating: Coating the liposome surface with polymers like polyethylene (B3416737) glycol (PEG) (PEGylation) or chitosan (B1678972) can provide steric hindrance, preventing aggregation and also prolonging circulation time in vivo.[3][6] Chitosan coating, in particular, has been shown to dramatically increase the zeta potential of this compound liposomes.[3][6]
-
Cryoprotectants for Lyophilization: If you are lyophilizing your formulation for long-term storage, the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is essential to prevent vesicle fusion and aggregation upon rehydration.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound liposomal formulations to provide a comparative overview of how different parameters affect entrapment efficiency (EE).
Table 1: Effect of Preparation Method and Composition on Entrapment Efficiency
| Preparation Method | Lipid Composition | Drug-to-Lipid Ratio (w/w) | Entrapment Efficiency (%) | Particle Size (nm) | Reference |
| Thin-film hydration & Extrusion | Phospholipid, Cholesterol, Chitosan Oligomers | Optimized | ~63% | 97 | [1][2] |
| Modified DRV (Active Loading) | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, Cholesterol | 2:1 (Lipid:Cholesterol) | 32% | 194 | [3] |
| Solvent Injection | Soybean Phosphatidylcholine, Ceteareth-25 | Not Specified | 87.9 ± 2.2% | 254 ± 10 | [3] |
| Solvent Injection with Magnetic Nanoparticles | Soybean Phosphatidylcholine, Ceteareth-25 | Not Specified | 97.8 ± 1.5% | 473 ± 10 | [3][7] |
| Thin-film hydration | Soya-phosphatidylcholine, Span 80 | Varied | 65.85 - 73.32% | 145 - 225 | [8] |
Table 2: Influence of Process Parameters on Entrapment Efficiency
| Parameter Varied | Observation | Resulting Entrapment Efficiency (%) | Reference |
| Stirring Time | Increased from 30 to 60 min | Increased to 78.59% | [3] |
| Phospholipid Concentration | Increased | Synergistic effect on EE | Up to 82.39% |
| Surfactant Concentration | Increased | Negative impact on EE | Decreased from ~73% to ~64% |
| Lyophilization | Resuspension after freeze-drying | Dramatic increase from ~2.5% to ~80% | [3] |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in the literature for preparing and characterizing this compound-loaded liposomes.
Protocol 1: Thin-Film Hydration Method
This is a widely used passive loading technique.
Materials:
-
This compound
-
Phospholipids (e.g., Soya-phosphatidylcholine, DPPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (phospholipid and cholesterol) and this compound in a suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed and temperature (above the Tc of the lipids) under reduced pressure to evaporate the solvent.
-
Continue rotation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to the same temperature as the evaporation step) to the flask.
-
Continue to rotate the flask (without vacuum) for a sufficient time (e.g., 1-2 hours) to allow for complete hydration of the lipid film and formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (unilamellar vesicles - LUVs), the liposome suspension can be subjected to:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Passing the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
-
-
Purification:
-
Remove the un-encapsulated this compound by methods such as:
-
Dialysis: Against the hydration buffer.
-
Centrifugation: Followed by removal of the supernatant.
-
Gel Filtration Chromatography: Using a column like Sephadex G-50.
-
-
Protocol 2: Ammonium Sulfate Gradient (Active Loading) Method
This protocol describes an active loading technique to achieve higher entrapment efficiencies.
Materials:
-
Phospholipids (e.g., DPPC)
-
Cholesterol
-
Ammonium Sulfate Solution (e.g., 120 mM, pH 5.6)
-
External Buffer (e.g., PBS, pH 7.4)
-
This compound Solution
Procedure:
-
Preparation of Blank Liposomes:
-
Prepare liposomes using the thin-film hydration method (Protocol 1), but use the ammonium sulfate solution as the hydration medium. Do not add this compound at this stage.
-
Perform size reduction (e.g., extrusion) to obtain unilamellar vesicles.
-
-
Creation of the Gradient:
-
Remove the external ammonium sulfate by exchanging the external buffer with PBS (pH 7.4). This can be done using dialysis or a gel filtration column.[4] This step creates a transmembrane ammonium sulfate gradient.
-
-
Drug Loading:
-
Add the this compound solution to the suspension of blank liposomes.
-
Incubate the mixture at a temperature above the Tc of the lipids (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow the drug to diffuse into the liposomes and become entrapped.
-
-
Purification:
-
Remove any un-encapsulated this compound using the purification methods described in Protocol 1.
-
Protocol 3: Determination of Entrapment Efficiency
Procedure:
-
Separation of Free Drug: Separate the liposome-encapsulated this compound from the free drug using one of the purification methods mentioned above (dialysis, centrifugation, or gel filtration).
-
Quantification of Total and Encapsulated Drug:
-
Total Drug (Dt): Take an aliquot of the unpurified liposome suspension and disrupt the vesicles using a suitable solvent (e.g., methanol (B129727) or isopropanol) or a detergent (e.g., Triton X-100).
-
Encapsulated Drug (De): Take an aliquot of the purified liposome suspension and disrupt the vesicles.
-
-
Analysis: Quantify the amount of this compound in both samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the entrapment efficiency using the following formula:
-
EE (%) = (De / Dt) x 100
-
Visualizations
The following diagrams illustrate key workflows and relationships in the formulation of this compound liposomes.
Caption: Workflow for Passive Loading of this compound using Thin-Film Hydration.
Caption: Workflow for Active Loading using an Ammonium Sulfate Gradient.
Caption: Troubleshooting Logic for Low this compound Entrapment Efficiency.
References
- 1. Multifunctional this compound-loaded liposomes: a methodological optimization for enhanced mucoadhesion, antioxidant activity, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifunctional this compound-loaded liposomes: a methodological optimization for enhanced mucoadhesion, antioxidant activity, and biocompatibility - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00629E [pubs.rsc.org]
- 3. This compound Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol-Rich Antibiotic-Loaded Liposomes as Efficient Antimicrobial Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. FORMULATION, DEVELOPMENT AND EVALUATION OF ELASTIC LIPOSOMES OF this compound | Panacea Journal of Pharmacy and Pharmaceutical Sciences ISSN: 2349-7025 [internationaljournal.org.in]
Validation & Comparative
A Head-to-Head Pharmacokinetic Comparison: Erythromycin vs. Clarithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of two prominent macrolide antibiotics: erythromycin (B1671065) and its semi-synthetic derivative, clarithromycin (B1669154). The information presented is intended to support research, scientific inquiry, and drug development efforts by offering a concise yet comprehensive overview of their absorption, distribution, metabolism, and excretion properties.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and clarithromycin, providing a clear comparison of their behavior in the human body.
| Pharmacokinetic Parameter | This compound | Clarithromycin | References |
| Bioavailability | 30% - 65% (highly variable depending on formulation) | ~55% (more consistent) | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (when taken with food) | ~2-3 hours | [3][4] |
| Peak Plasma Concentration (Cmax) - 250 mg dose | Variable | 1.0 - 1.5 mg/L (twice-daily dosing) | [4] |
| Peak Plasma Concentration (Cmax) - 500 mg dose | Variable | 2.0 - 3.0 mg/L (twice-daily dosing) | [4] |
| Elimination Half-Life (t½) | 1.5 - 2.0 hours | 3 - 7 hours | [3][4] |
| Protein Binding | 70% - 90% | Not specified in the provided results | [1] |
| Metabolism | Primarily hepatic via CYP3A4 demethylation. | Primarily hepatic via CYP3A4 to an active metabolite (14-hydroxyclarithromycin) and other inactive metabolites. | [3][5][6] |
| Primary Route of Excretion | Bile | Renal and Biliary | [3][4] |
| Percentage of Unchanged Drug Excreted in Urine | 2% - 5% | 20% - 40% | [4] |
Metabolic Pathways
This compound and clarithromycin are both metabolized in the liver, primarily by the cytochrome P450 enzyme system, specifically CYP3A4.[3][5][6] However, a key difference lies in the nature of their metabolites. Clarithromycin is converted to an active metabolite, 14-hydroxyclarithromycin, which also possesses antibacterial activity and can act synergistically with the parent drug, particularly against Haemophilus influenzae.[4][7] this compound is metabolized into inactive metabolites.[5]
Caption: Metabolic pathways of this compound and clarithromycin.
Experimental Protocols
The determination of pharmacokinetic parameters for this compound and clarithromycin typically involves clinical studies with healthy volunteers or patient populations. A general experimental workflow for such a study is outlined below.
General Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study.
Detailed Methodologies
1. Subject Recruitment and Study Design:
-
Healthy adult volunteers are typically recruited.
-
Inclusion and exclusion criteria are strictly defined.
-
An open-label, randomized, crossover study design is often employed to compare different formulations or drugs.
-
Subjects undergo a washout period between drug administrations.
2. Drug Administration and Sample Collection:
-
A single oral dose of the drug (e.g., 500 mg tablet) is administered with a standardized volume of water after an overnight fast.
-
Blood samples are collected into heparinized or EDTA-containing tubes at predeterimined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) post-dose.
-
Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
3. Bioanalytical Method for Drug Quantification (Example: LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for variations in extraction and instrument response.
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used to separate the drug from other components in the plasma extract. A C18 or similar reversed-phase column is commonly employed. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection of the drug and its internal standard. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity.
-
Method Validation: The analytical method is rigorously validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Software such as NONMEM or WinNonlin is often used for this analysis.
-
Key pharmacokinetic parameters including Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are calculated.
Conclusion
Clarithromycin exhibits a more favorable and predictable pharmacokinetic profile compared to this compound. Its improved acid stability leads to better oral bioavailability and more consistent plasma concentrations. The longer elimination half-life of clarithromycin allows for less frequent dosing, which can improve patient compliance. Furthermore, the presence of an active metabolite contributes to its overall antibacterial efficacy. These pharmacokinetic advantages, coupled with a broader spectrum of activity, often make clarithromycin a preferred choice over this compound in clinical practice for various infections.[4][7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive determination of this compound in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ijper.org [ijper.org]
- 7. brieflands.com [brieflands.com]
A Practical Guide to Validating MLSB Resistance Phenotypes Using Erythromycin and Clindamycin Disk Diffusion
For Researchers, Scientists, and Drug Development Professionals
The emergence of Macrolide-Lincosamide-Streptogramin B (MLSB) resistance in clinically significant bacteria, particularly Staphylococcus aureus, presents a considerable challenge in antimicrobial therapy. Accurate detection of the MLSB resistance phenotype is crucial for appropriate antibiotic selection and preventing treatment failure. The disk diffusion test using erythromycin (B1671065) and clindamycin (B1669177), commonly known as the D-test, is a simple, reliable, and widely used method for differentiating between the various MLSB resistance phenotypes. This guide provides a comprehensive comparison of expected results, a detailed experimental protocol, and a logical framework for interpreting the D-test.
Understanding MLSB Resistance Phenotypes
Resistance to MLSB antibiotics can be either constitutive or inducible.
-
Constitutive MLSB Resistance (cMLSb): Bacteria with this phenotype are resistant to both this compound and clindamycin due to the constant production of a methylase enzyme that alters the drug target site on the ribosome. This resistance is readily detected by standard susceptibility testing.
-
Inducible MLSB Resistance (iMLSb): In this case, the methylase gene (erm) is present but its expression is dependent on the presence of an inducing agent, typically a macrolide like this compound.[1][2] In the absence of an inducer, these isolates appear susceptible to clindamycin in vitro. However, during therapy with clindamycin, the presence of even sub-inhibitory concentrations of macrolides can induce resistance, leading to clinical failure.[2]
-
MS Phenotype: This phenotype is characterized by resistance to macrolides (like this compound) but susceptibility to lincosamides (like clindamycin) and streptogramin B. This is often mediated by an efflux pump mechanism encoded by the msrA gene, which actively removes macrolides from the bacterial cell but does not affect clindamycin.[2]
The D-test is specifically designed to identify the iMLSb phenotype by demonstrating the inducing effect of this compound on clindamycin resistance.
Comparative Analysis of Disk Diffusion Results
The interpretation of the D-test is based on the appearance of the zone of inhibition around the clindamycin disk in proximity to the this compound disk. The following table summarizes the expected zone diameter measurements and interpretations based on Clinical and Laboratory Standards Institute (CLSI) guidelines and published research data.
| Phenotype | This compound (15 µg) Zone Diameter (mm) | Clindamycin (2 µg) Zone Diameter (mm) | Interpretation |
| Susceptible | ≥ 23 | ≥ 21 | The isolate is susceptible to both this compound and clindamycin. |
| Inducible MLSB (iMLSb) - Positive D-test | ≤ 13 | ≥ 21 (with a flattening of the zone towards the this compound disk, creating a "D" shape) | The isolate is resistant to this compound and has inducible resistance to clindamycin. Clindamycin should be reported as resistant.[1][3] |
| Constitutive MLSB (cMLSb) | ≤ 13 | ≤ 14 | The isolate is resistant to both this compound and clindamycin. |
| MS Phenotype - Negative D-test | ≤ 13 | ≥ 21 (circular zone of inhibition) | The isolate is resistant to this compound but susceptible to clindamycin.[2] |
Experimental Protocol: this compound-Clindamycin Disk Diffusion Test (D-test)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
This compound (15 µg) disks
-
Clindamycin (2 µg) disks
-
Bacterial isolate to be tested
-
Sterile saline or Mueller-Hinton broth
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation: From a pure culture of the test organism grown overnight on an appropriate agar medium, select 3-5 isolated colonies. Emulsify the colonies in sterile saline or Mueller-Hinton broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the adjusted suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
Disk Placement: Allow the inoculated plate to dry for 3-5 minutes. Aseptically place an this compound (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the two disks should be 15-20 mm.[4]
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-18 hours for Staphylococcus aureus.[1]
-
Interpretation of Results: After incubation, examine the plate for the presence and shape of the zones of inhibition around the this compound and clindamycin disks.
-
Positive D-test (iMLSb): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the this compound disk, forming a "D" shape, indicates inducible clindamycin resistance.[1][3]
-
Negative D-test (MS Phenotype): A circular zone of inhibition around the clindamycin disk indicates susceptibility to clindamycin.
-
Resistant (cMLSb): No zone of inhibition or a zone diameter within the resistant range for both this compound and clindamycin.
-
Susceptible: A clear circular zone of inhibition within the susceptible range for both antibiotics.
-
Logical Interpretation of D-test Results
The following diagram illustrates the workflow and logical relationships for interpreting the results of the this compound-clindamycin disk diffusion test.
Caption: Workflow for D-test interpretation.
Conclusion
The this compound-clindamycin disk diffusion (D-test) is an indispensable tool in the clinical microbiology laboratory for the accurate detection of inducible MLSB resistance. Its simplicity and reliability provide crucial information that guides clinicians in making informed therapeutic decisions, thereby preventing potential treatment failures and promoting antimicrobial stewardship. Routine implementation of the D-test for all this compound-resistant staphylococcal isolates is highly recommended.
References
- 1. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 2. publications.aap.org [publications.aap.org]
- 3. Testing for Induction of Clindamycin Resistance in this compound-Resistant Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
Navigating the Challenge of MRSA: A Comparative Look at Novel Erythromycin Derivatives
For Immediate Release
In the ongoing battle against antimicrobial resistance, Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge for researchers and clinicians. The quest for effective new treatments has led to the exploration of novel derivatives of existing antibiotics, including the macrolide erythromycin (B1671065). This guide provides a comparative overview of the in vitro activity of several new this compound derivatives against MRSA, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in this critical area.
In Vitro Activity of Novel this compound Derivatives Against MRSA
The following table summarizes the minimum inhibitory concentration (MIC) values of various this compound derivatives and newer macrolides against MRSA strains as reported in recent literature. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | MRSA Strain(s) | MIC Range (µg/mL) | Key Findings |
| This compound | Clinical Isolates | 250 - >8192[1] | High resistance rates observed in MRSA. |
| Azithromycin | Clinical Isolates | 512 - >8192[1] | Similar to this compound, high-level resistance is prevalent in MRSA. |
| Cethromycin (B1668416) | 121 Clinical MRSA Isolates | 0.03125 - ≥8[2] | A newer ketolide, demonstrated noteworthy activity against a significant portion of MRSA isolates, with 55.4% having an MIC of ≤0.5 µg/mL.[2] |
| SIPI-8294 | ATCC 43300 & Clinical Isolates | Poor standalone activity (MIC not specified) | While exhibiting poor intrinsic anti-MRSA activity, SIPI-8294 demonstrates a powerful synergistic effect when combined with β-lactam antibiotics like oxacillin.[3][4][5] |
| HMA-3 | Staphylococcus aureus | Activity equivalent to this compound A | This novel amidino-containing derivative showed antibacterial activity comparable to the parent compound against S. aureus.[6][7] |
| HMA-4 & HMA-8 | Staphylococcus aureus | Active | These derivatives also displayed antibacterial activity, although detailed MIC values against MRSA are not provided.[6][7] |
| 10-dihydro-10-deoxo-11-azathis compound A | This compound-sensitive S. aureus | Less active than this compound A | This 15-membered semi-synthetic macrolide showed reduced activity against sensitive S. aureus but had advantageous properties against Gram-negative organisms.[8] |
Experimental Protocols
The determination of in vitro activity of these novel compounds relies on standardized and meticulously executed laboratory procedures. The primary methods employed in the cited studies include broth microdilution for MIC determination and the checkerboard assay for assessing synergistic effects.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a cornerstone for assessing the in vitro potency of a new antimicrobial agent.
Principle: A standardized suspension of the target microorganism (MRSA) is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is visually determined as the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period.
Detailed Protocol (based on CLSI guidelines): [9][10][11]
-
Preparation of Antimicrobial Solutions: Stock solutions of the novel this compound derivatives are prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.[12]
-
Inoculum Preparation:
-
MRSA colonies are selected from an overnight culture on a non-selective agar (B569324) plate.
-
The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Aliquots of the diluted antimicrobial solutions are dispensed into the wells of a 96-well microtiter plate.
-
Each well is then inoculated with the standardized MRSA suspension.
-
The plate is covered and incubated at 37°C for 18-24 hours under aerobic conditions.[13]
-
-
MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Checkerboard Assay for Synergy Testing
This assay is employed to evaluate the interaction between two antimicrobial agents, such as a novel this compound derivative and a β-lactam antibiotic.
Principle: The checkerboard assay involves testing serial dilutions of two compounds both alone and in all possible combinations in a microtiter plate format. The resulting pattern of growth inhibition allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergy, additivity, indifference, or antagonism).[13][14]
Detailed Protocol: [13][15][16][17]
-
Plate Setup: In a 96-well microtiter plate, one antibiotic (e.g., the novel this compound derivative) is serially diluted along the rows, while the second antibiotic (e.g., oxacillin) is serially diluted along the columns.
-
Inoculation: Each well is inoculated with a standardized MRSA suspension, prepared as described for the broth microdilution method, to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
Data Analysis and FIC Index Calculation:
-
The MIC of each drug alone and in combination is determined.
-
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1.0: Additivity
-
1.0 < FIC Index ≤ 4.0: Indifference
-
FIC Index > 4.0: Antagonism
-
-
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in evaluating these novel compounds, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of synergistic action for a derivative like SIPI-8294.
Experimental workflow for in vitro evaluation.
Proposed synergistic mechanism of SIPI-8294.
References
- 1. Association of Macrolide Resistance Genotypes and Synergistic Antibiotic Combinations for Combating Macrolide-Resistant MRSA Recovered from Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial activity of cethromycin against Staphylococcus aureus and compared with this compound and telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New this compound derivatives enhance β-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New this compound derivatives enhance β‐lactam antibiotics against methicillin‐resistant Staphylococcus aureus [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activities of this compound Derivatives [crcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. This compound series. XII. Antibacterial in vitro evaluation of 10-dihydro-10-deoxo-11-azathis compound A: synthesis and structure-activity relationship of its acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Cross-resistance validation between erythromycin and lincosamides in streptococci
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance in pathogenic bacteria like Streptococcus species poses a significant threat to public health. A crucial aspect of this challenge is the phenomenon of cross-resistance, where resistance to one antibiotic confers resistance to other, often structurally different, drugs. This guide provides a detailed comparison of the mechanisms and experimental validation of cross-resistance between erythromycin (B1671065), a macrolide, and lincosamides (e.g., clindamycin) in streptococci. Understanding these relationships is paramount for accurate susceptibility testing, informed clinical decision-making, and the development of novel antimicrobial agents.
Mechanisms of Resistance: A Tale of Two Genes
Cross-resistance between macrolides and lincosamides in streptococci is primarily governed by two distinct mechanisms: target site modification and active drug efflux. These mechanisms are, in turn, dictated by the presence of specific resistance genes.
1. Target Site Modification (MLSB Phenotype): This is the most common mechanism of cross-resistance and is mediated by the erm (this compound ribosome methylase) genes, such as erm(B), erm(A) subclass erm(TR), and erm(T).[1][2][3][4] These genes encode methyltransferase enzymes that modify the 23S rRNA component of the bacterial 50S ribosomal subunit.[5][6][7] This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB phenotype.[3] The expression of this resistance can be either constitutive (cMLSB) or inducible (iMLSB).[5][8]
-
Constitutive Resistance (cMLSB): The methylase is continuously produced, resulting in high-level resistance to this compound and clindamycin (B1669177).[9][10]
-
Inducible Resistance (iMLSB): The methylase is only produced in the presence of an inducing agent, typically a 14- or 15-membered macrolide like this compound.[9][11] In the absence of an inducer, these strains may appear susceptible to clindamycin in vitro.[8]
2. Active Efflux (M Phenotype): This mechanism is mediated by the mef (macrolide efflux) genes, such as mef(A) and mef(E).[1][12][13] These genes encode a membrane-bound efflux pump that actively transports 14- and 15-membered macrolides out of the bacterial cell.[1][14] This results in resistance to this compound but, crucially, does not affect susceptibility to lincosamides or streptogramin B antibiotics, as they are not substrates for the pump.[6][9]
Comparative Analysis of Resistance Phenotypes
The interplay between these genetic determinants results in distinct resistance profiles, which can be differentiated using standard laboratory methods.
| Resistance Phenotype | Genotype | This compound | Clindamycin | 16-membered Macrolides (e.g., Josamycin) | Key Feature |
| Susceptible | Wild-type | Susceptible | Susceptible | Susceptible | No resistance genes present. |
| M Phenotype | mef(A), mef(E) | Resistant | Susceptible | Susceptible | Efflux of macrolides only.[1][9] |
| iMLSB Phenotype | erm(B), erm(TR) | Resistant | Susceptible (inducibly resistant) | Susceptible (inducibly resistant) | Inducible methylation of the ribosomal target.[11][15] |
| cMLSB Phenotype | erm(B) | Resistant | Resistant | Resistant | Constitutive methylation of the ribosomal target.[5][10] |
Experimental Validation of Cross-Resistance
Accurate determination of the resistance phenotype is critical for appropriate antibiotic selection. The following experimental protocols are commonly employed to validate cross-resistance between this compound and lincosamides in streptococci.
Antimicrobial Susceptibility Testing (AST)
1. Double-Disk Diffusion Test (D-test): This is a simple and widely used method to differentiate between the M phenotype and the iMLSB phenotype.[9][11]
-
Principle: An this compound disk is placed in proximity to a clindamycin disk on an agar (B569324) plate inoculated with the test organism. If the strain possesses an inducible erm gene, the this compound will induce the expression of the methylase, leading to resistance to clindamycin in the area between the two disks.
-
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate a Mueller-Hinton agar plate with 5% sheep blood evenly with the bacterial suspension.
-
Place an this compound (15 µg) disk and a clindamycin (2 µg) disk on the agar surface, with a specific distance between them (typically 15-26 mm edge-to-edge).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
Positive D-test (iMLSB): A flattening or "D"-shaped zone of inhibition around the clindamycin disk proximal to the this compound disk indicates inducible resistance.[9]
-
Negative D-test (M phenotype or susceptible): A circular zone of inhibition around the clindamycin disk indicates susceptibility to clindamycin, with no induction of resistance.[9]
-
Resistant (cMLSB): No zone of inhibition around either disk indicates constitutive resistance to both agents.[9]
-
2. Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.
-
Principle: The bacterial isolate is exposed to serial twofold dilutions of the antibiotics in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth.
-
Procedure:
-
Prepare serial dilutions of this compound and clindamycin in cation-adjusted Mueller-Hinton broth.
-
Inoculate the wells of a microtiter plate with a standardized bacterial suspension.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity.
-
-
Interpretation: The resulting MIC values provide a quantitative measure of resistance. For inducible resistance, the clindamycin MIC can be determined with and without pre-incubation with a sub-inhibitory concentration of this compound to demonstrate induction.[10]
Molecular Detection of Resistance Genes
Polymerase Chain Reaction (PCR): PCR is a highly sensitive and specific method for detecting the presence of erm and mef genes.
-
Principle: This technique amplifies specific DNA sequences of the target resistance genes using gene-specific primers. The presence of an amplified product of the expected size indicates the presence of the gene.
-
Procedure:
-
Interpretation: The presence of a band of the correct size confirms the presence of the specific resistance gene, allowing for genotypic characterization of the resistance mechanism.[10]
Visualizing the Workflow and Mechanisms
To further clarify the process of validating cross-resistance and the underlying molecular events, the following diagrams are provided.
Caption: Workflow for validating this compound-lincosamide cross-resistance.
Caption: Molecular mechanisms of this compound resistance in streptococci.
Conclusion
The cross-resistance between this compound and lincosamides in streptococci is a complex interplay of genetic determinants and molecular mechanisms. A thorough understanding of the erm-mediated target site modification (MLSB phenotype) and mef-mediated efflux (M phenotype) is essential for accurate diagnosis and effective treatment of streptococcal infections. The combined use of phenotypic methods, such as the D-test and MIC determination, along with genotypic analysis by PCR, provides a comprehensive approach to validating and characterizing this clinically significant form of antibiotic resistance. This knowledge is critical for guiding antimicrobial stewardship efforts and for the rational design of new drugs capable of overcoming these resistance mechanisms.
References
- 1. Genetic Elements Responsible for this compound Resistance in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence of the erm(T) Gene in Clinical Isolates of this compound-Resistant Group D Streptococcus and Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. A Novel this compound Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Resistance Genes in Group A Streptococci in Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence and Mechanisms of this compound Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of Resistance Phenotypes among this compound-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Prevalence and Characterization of the Mechanisms of Macrolide, Lincosamide, and Streptogramin Resistance in Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Resistance and Genetic Elements Carrying Macrolide Efflux Genes in Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
Azithromycin Demonstrates Superior Tissue Penetration Over Erythromycin: A Side-by-Side Comparison
New research underscores the enhanced ability of azithromycin (B1666446) to penetrate and accumulate in various tissues compared to erythromycin (B1671065), a key factor that may contribute to its clinical efficacy and dosing schedule. This comprehensive guide synthesizes available experimental data to provide a detailed comparison of the tissue penetration profiles of these two important macrolide antibiotics, offering valuable insights for researchers, scientists, and drug development professionals.
Azithromycin consistently exhibits higher and more sustained concentrations in a range of tissues than this compound.[1][2] This is attributed to several factors, including its high lipid solubility and ion trapping mechanism, which can result in tissue concentrations over 50 times higher than in plasma.[3] In contrast, this compound generally shows lower tissue-to-plasma concentration ratios.[1][4]
Quantitative Analysis of Tissue Penetration
The following table summarizes key pharmacokinetic parameters and tissue concentration ratios for azithromycin and this compound from various studies.
| Parameter | Azithromycin | This compound | Species | Key Findings & References |
| Tissue/Plasma AUC Ratio | 13.6 - 137 | 3.1 - 11.6 | Mice, Rats, Dogs, Monkeys | Azithromycin demonstrated significantly greater extravascular penetration.[1] |
| Interstitial Fluid/Plasma Concentration Ratio | 3.8 - 4.9 | 0.27 - 0.39 | Rats | Azithromycin levels in interstitial fluid were substantially higher than plasma levels, while this compound levels were lower.[4] |
| Lung Tissue Concentration (µg/g) at ~24h post-dose | ~3.10 | Not specified in direct comparison | Humans | Azithromycin achieves high and sustained concentrations in lung tissue.[5] |
| Prostate Tissue Concentration (mg/kg) | > 3 | Not specified in direct comparison | Humans | Azithromycin shows high concentrations in prostate tissue. Macrolides like azithromycin are noted for superior penetration for intracellular pathogens in the prostate.[6] |
| Plasma Half-life | ~68 hours (single 500 mg dose) | 1.5 - 2 hours | Humans | The extended half-life of azithromycin allows for less frequent dosing.[3][7][8] |
| Plasma Protein Binding | 12% - 50% (concentration-dependent) | ~70-80% | Humans | Lower protein binding of azithromycin contributes to better tissue penetration.[9][7] |
| White Blood Cell Concentration | >60-fold higher than plasma | ~40-fold higher than plasma | Humans | Both drugs accumulate in white blood cells, with azithromycin showing very high accumulation.[10][11] |
Experimental Methodologies
The assessment of antibiotic tissue penetration typically involves a series of coordinated steps, from drug administration to sample analysis. The following provides a generalized experimental protocol based on methodologies cited in the literature.
General Experimental Workflow for Assessing Tissue Penetration
Caption: Generalized workflow for in vivo tissue penetration studies.
Detailed Experimental Protocol:
-
Animal Subjects and Dosing: Studies often utilize animal models such as rats or mice.[2][4] The animals are typically administered a single dose of either this compound or azithromycin, often via oral gavage or intravenous injection.[2][4]
-
Sample Collection: At predetermined time points following drug administration, blood and various tissue samples (e.g., lung, liver, kidney, muscle, skin) are collected.[4]
-
Sample Processing: Blood samples are centrifuged to separate plasma. Tissue samples are weighed and homogenized in a suitable buffer.
-
Drug Concentration Analysis: The concentrations of the parent drug and any relevant metabolites in plasma and tissue homogenates are quantified. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high specificity and sensitivity.[5][12] Microbiological assays are also used.[5]
-
Microdialysis: For measuring unbound drug concentrations in the interstitial fluid of tissues, microdialysis is a sophisticated technique.[13] This method involves inserting a small probe with a semi-permeable membrane into the target tissue to sample the extracellular fluid.[13]
Key Physicochemical and Pharmacokinetic Differences
The disparity in tissue penetration between azithromycin and this compound can be explained by their distinct physicochemical properties and resulting pharmacokinetic profiles.
Caption: Physicochemical properties influencing pharmacokinetic outcomes.
Azithromycin's chemical structure, which includes a methyl-substituted nitrogen atom in the lactone ring, contributes to its greater stability in acidic environments and its unique pharmacokinetic properties.[14] This structural difference leads to rapid and extensive uptake from circulation into intracellular compartments, followed by a slow release, which accounts for its long terminal half-life.[7] In contrast, this compound is less stable in stomach acid and has a shorter half-life, necessitating more frequent dosing.[7][8]
Conclusion
References
- 1. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Tissue penetration properties of macrolide antibiotics--comparative tissue distribution of this compound-stearate, clarithromycin, roxithromycin and azithromycin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azithromycin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. High and prolonged pulmonary tissue concentrations of azithromycin following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood, tissue, and intracellular concentrations of this compound and its metabolite anhydrothis compound during and after therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood, Tissue, and Intracellular Concentrations of this compound and Its Metabolite Anhydrothis compound during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue penetration – REVIVE [revive.gardp.org]
- 14. Comparison of azithromycin and this compound in the treatment of mycoplasma pneumonia in children - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of Erythromycin and Roxithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of two common macrolide antibiotics, erythromycin (B1671065) and roxithromycin (B50055). Beyond their antimicrobial activity, these drugs exhibit immunomodulatory properties that are of significant interest in the development of novel anti-inflammatory therapies. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular pathways to aid in the evaluation of these compounds for research and drug development purposes.
Quantitative Comparison of Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound and roxithromycin have been evaluated in various in vivo and in vitro models. The following tables summarize the quantitative data from comparative studies.
Table 1: In Vivo Anti-Inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model
| Treatment Group | Dose (mg/kg) | Percentage Inhibition of Edema (%) | Reference |
| This compound | 40 | 73.02 | [1] |
| Roxithromycin | 20 | 77.38 | [1] |
| Ibuprofen (control) | 100 | Not specified, but stated to be more effective than macrolides | [1] |
Note: In a separate study, roxithromycin at 20 mg/kg was found to have an effect almost equal to the non-steroidal anti-inflammatory drug nimesulide (B1678887) in the same model.[2]
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | Macrolide | Concentration | % Inhibition | Reference |
| TNF-α | J774 Macrophages | LPS | This compound | 40 µM | ~20 | [3] |
| Roxithromycin | 40 µM | ~35 | [3] | |||
| IL-6 | J774 Macrophages | LPS | This compound | 40 µM | ~25 | [3] |
| Roxithromycin | 40 µM | ~40 | [3] | |||
| IL-8 | Human Bronchial Epithelial Cells | IL-1α | This compound | 1 µM (10⁻⁶ M) | 25.0 ± 5.67 | [4] |
| Roxithromycin | Not directly compared in the same study | |||||
| IL-1β | J774 Macrophages | LPS | This compound | 40 µM | ~18 | [3] |
| Roxithromycin | 40 µM | ~34 | [3] |
Mechanisms of Anti-Inflammatory Action
This compound and roxithromycin exert their anti-inflammatory effects through distinct molecular pathways.
This compound: The anti-inflammatory action of this compound is significantly attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway and to upregulate the anti-inflammatory protein Developmental Endothelial Locus-1 (DEL-1) . This compound has been shown to inhibit the transcriptional activation of NF-κB, a key regulator of pro-inflammatory gene expression.[5][6] This inhibition appears to occur downstream of the dissociation of IκB from NF-κB.[7] Furthermore, this compound can upregulate DEL-1 by interacting with the growth hormone secretagogue receptor (GHSR) and activating the JAK2/STAT and PI3K/AKT signaling pathways.[1][8][9][10] DEL-1, in turn, inhibits neutrophil recruitment to inflammatory sites.
Roxithromycin: Roxithromycin's anti-inflammatory effects are linked to the modulation of the Receptor for Advanced Glycation End products (RAGE)-calprotectin signaling axis .[11] Calprotectin, a pro-inflammatory protein, exerts its effects by binding to RAGE and activating downstream inflammatory pathways.[11][12] Roxithromycin has been shown to downregulate the expression of both RAGE and calprotectin, thereby suppressing the inflammatory response.[11][13] Additionally, roxithromycin has been reported to inhibit the PI3K-δ/Akt signaling pathway.[11]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard method for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
This compound, roxithromycin, and vehicle control solutions
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, roxithromycin, or the vehicle control orally to the respective groups of rats.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vitro Cytokine Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of pro-inflammatory cytokines in cultured cells.
Materials:
-
J774 murine macrophage cell line or human bronchial epithelial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli or Interleukin-1 alpha (IL-1α)
-
This compound and roxithromycin solutions
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-8
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or roxithromycin for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., LPS for macrophages, IL-1α for epithelial cells) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-6, or IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each treatment group compared to the stimulated control.
Signaling Pathways and Experimental Workflow Diagrams
Conclusion
Both this compound and roxithromycin demonstrate significant anti-inflammatory properties that are independent of their antimicrobial effects. The available data suggests that roxithromycin may possess more potent anti-inflammatory activity than this compound in some models. Their distinct mechanisms of action, with this compound primarily targeting the NF-κB and DEL-1 pathways and roxithromycin modulating the RAGE-calprotectin axis, offer different therapeutic possibilities. This guide provides a foundation for researchers and drug developers to further explore the potential of these macrolides as anti-inflammatory agents. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to identify specific inflammatory conditions where each may be most beneficial.
References
- 1. This compound inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anti-inflammatory effects of roxithromycin, azithromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro comparison of roxithromycin and this compound against 900 anaerobic bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Anti-Inflammatory Action of this compound in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - this compound inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. Roxithromycin attenuates inflammation via modulation of RAGE-influenced calprotectin expression in a neutrophilic asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calprotectin: from biomarker to biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative study of drug interactions involving erythromycin and azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the drug interaction profiles of two commonly prescribed macrolide antibiotics: erythromycin (B1671065) and azithromycin (B1666446). The information presented is intended to support research, drug development, and clinical decision-making by providing a clear understanding of the mechanisms and clinical significance of interactions associated with these agents.
Executive Summary
This compound, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is associated with a high potential for clinically significant drug-drug interactions. This inhibition is mechanism-based, leading to irreversible inactivation of the enzyme and a subsequent increase in the plasma concentrations of co-administered CYP3A4 substrates. In stark contrast, azithromycin is a weak inhibitor of CYP3A4 and is considered to have a much lower risk of causing significant pharmacokinetic drug interactions. Both macrolides can also interact with P-glycoprotein (P-gp) and have the potential to prolong the QT interval, necessitating caution when co-administered with other drugs sharing these characteristics.
Mechanism of Interaction: Focus on CYP3A4
The primary mechanism underlying the significant drug interactions with this compound is its time-dependent, mechanism-based inhibition of CYP3A4. This process involves the metabolic activation of this compound by CYP3A4 to a nitrosoalkane metabolite. This reactive intermediate then forms a stable, inactive complex with the ferrous heme iron of the cytochrome P450 enzyme, rendering it non-functional[1]. The inactivation of the enzyme is effectively irreversible, and restoration of CYP3A4 activity requires the synthesis of new enzyme.
Azithromycin's 15-membered lactone ring structure, compared to this compound's 14-membered ring, makes it less susceptible to the metabolic activation that leads to the formation of the inhibitory nitrosoalkane metabolite. Consequently, azithromycin is a much weaker inhibitor of CYP3A4[2].
Signaling Pathway Diagram
Quantitative Comparison of In Vitro Inhibition
The following tables summarize the in vitro inhibitory potential of this compound and azithromycin on key proteins involved in drug metabolism and transport.
Table 1: Inhibition of Cytochrome P450 3A4 (CYP3A4)
| Drug | Inhibition Parameter | Value | Substrate/System | Reference |
| This compound | KI | 1.2-2.2 fold of CYP3A4.1 | Testosterone (B1683101) (recombinant CYP3A4 variants) | [3] |
| kinact | 0.5-fold of CYP3A4.1 for some variants | Testosterone (recombinant CYP3A4 variants) | [3] | |
| IC50 | Potent inhibitor | Triazolam (human liver microsomes) | [4] | |
| Azithromycin | IC50 | Weak inhibitor | Triazolam (human liver microsomes) | [4] |
| Ki | Not a potent inhibitor | In silico analysis | [5] |
Table 2: Inhibition of P-glycoprotein (P-gp)
| Drug | Inhibition Parameter | Value (µM) | System | Reference |
| This compound | IC50 | 22.7 | Caco-2 cells (Digoxin transport) | [6] |
| Azithromycin | IC50 | 21.8 | Caco-2 cells (Digoxin transport) | [6] |
Clinical Drug Interaction Data
The clinical significance of these in vitro differences is evident in pharmacokinetic studies. This compound consistently demonstrates a greater impact on the area under the curve (AUC) of co-administered CYP3A4 substrates compared to azithromycin.
Table 3: Effect on AUC of Co-administered Drugs (Clinical Studies)
| Co-administered Drug | Interacting Macrolide | Change in AUC of Co-administered Drug | Reference |
| Midazolam | This compound | ~3.8-fold increase | [7] |
| Azithromycin | No significant change | [4] | |
| Triazolam | This compound | Significant increase | [8] |
| Azithromycin | No effect | [8] | |
| Simvastatin | This compound | ~6-fold increase | [4] |
| Atorvastatin | This compound | 1.3-fold increase | [9] |
| Azithromycin | No impact | [9] | |
| Cyclosporine | This compound | Significant increase | [10] |
| Tacrolimus | This compound | Significant increase | [10] |
| Warfarin | This compound | Potential for increased anticoagulant effect | [11] |
| Digoxin (B3395198) | This compound | Potential for increased digoxin levels | [10] |
| Azithromycin | Potential for increased digoxin levels (P-gp inhibition) | [12] |
Other Clinically Relevant Interactions
QT Prolongation
Both this compound and azithromycin have been associated with prolongation of the QT interval, which can increase the risk of Torsades de Pointes, a life-threatening cardiac arrhythmia. Caution is advised when prescribing these macrolides to patients with known QT prolongation or those taking other medications that can prolong the QT interval[4][12][13].
P-glycoprotein (P-gp) Interactions
Both this compound and azithromycin are inhibitors of P-glycoprotein (P-gp), an efflux transporter. This can lead to increased plasma concentrations of P-gp substrates such as digoxin[12].
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines a typical in vitro experiment to determine the inhibitory potential of a compound on CYP3A4 activity, using testosterone as a probe substrate.
Workflow Diagram
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of testosterone in an appropriate solvent (e.g., methanol).
-
Prepare stock solutions of the test inhibitors (this compound and azithromycin) at various concentrations.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (e.g., 0.2 mg/mL final concentration), and the test inhibitor at the desired concentration.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes) to allow the inhibitor to interact with the microsomes.
-
Add the testosterone substrate to the mixture (final concentration around the Km for CYP3A4, e.g., 50 µM).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the supernatant for the formation of the metabolite, 6β-hydroxytestosterone, using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining in the presence of the inhibitor compared to a vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
For mechanism-based inhibitors, pre-incubation time-dependent assays are performed to determine the kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation).
-
Conclusion
The evidence strongly indicates that this compound is a potent, mechanism-based inhibitor of CYP3A4, leading to a high risk of clinically significant drug-drug interactions. In contrast, azithromycin's weak interaction with CYP3A4 makes it a safer alternative in patients receiving concomitant medications that are substrates for this enzyme. However, the potential for interactions related to QT prolongation and P-gp inhibition should be considered for both drugs. This comparative guide provides essential data to aid researchers and clinicians in understanding and predicting the drug interaction potential of these two important macrolide antibiotics.
References
- 1. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico analysis of cytochrome P۴۵۰ ۳A۴ inhibition by Azithromycin [en.civilica.com]
- 6. researchgate.net [researchgate.net]
- 7. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinically important pharmacokinetic drug-drug interactions with antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetic interactions of azithromycin and clinical implication [medigraphic.com]
A Comparative Guide to Erythromycin and Telithromycin: In Vitro Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of erythromycin (B1671065), a macrolide antibiotic, and telithromycin (B1682012), a ketolide antibiotic, focusing on their efficacy in inhibiting protein synthesis. The information presented is supported by experimental data to aid in research and drug development.
Mechanism of Action: A Tale of Two Ribosomal Binders
Both this compound and telithromycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] They obstruct the nascent peptide exit tunnel, thereby preventing the elongation of the polypeptide chain.[2] However, their binding mechanisms exhibit key differences that contribute to their varying efficacy, particularly against resistant strains.
This compound, a 14-membered macrolide, primarily interacts with domain V of the 23S rRNA.[1] Its binding affinity can be compromised by bacterial resistance mechanisms, most notably the methylation of adenine (B156593) at position A2058 of the 23S rRNA.
Telithromycin, a semi-synthetic derivative of this compound, belongs to the ketolide class.[1] A key structural modification is the replacement of the L-cladinose sugar at position 3 with a keto group and the addition of a large alkyl-aryl side chain.[2] This allows telithromycin to bind to the ribosome at two sites: the primary macrolide binding site in domain V and an additional site in domain II of the 23S rRNA.[3] This dual-binding mechanism results in a significantly higher affinity for the ribosome, estimated to be about 10-fold higher than that of this compound.[3] This enhanced binding allows telithromycin to overcome common macrolide resistance mechanisms.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the in vitro inhibition of protein synthesis by this compound and telithromycin. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Antibiotic | Organism/System | Assay Type | IC50 | Reference |
| Telithromycin | Streptococcus pneumoniae | In vivo protein synthesis | 7.5 ng/mL | [4] |
| Telithromycin | Streptococcus pneumoniae | Cell growth and viability | 15 ng/mL | [4] |
| This compound | Haemophilus influenzae | In vitro protein synthesis | 1.5 µg/mL | [5] |
| Telithromycin | E. coli | In vitro transcription-translation | Similar to other fluoroketolides | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to assess in vitro protein synthesis inhibition are provided below.
In Vitro Transcription-Translation (IVTT) Assay
This cell-free assay directly measures the synthesis of a reporter protein from a DNA template.
Objective: To determine the direct inhibitory effect of this compound and telithromycin on the coupled transcription and translation machinery.
Materials:
-
E. coli S30 extract system for IVTT
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or green fluorescent protein - GFP)
-
This compound and telithromycin stock solutions
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Luminometer or fluorometer
Procedure:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound or telithromycin to the respective tubes. Include a vehicle control (no antibiotic).
-
Add the plasmid DNA template to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and measure the reporter protein activity (luminescence for luciferase, fluorescence for GFP).
-
Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the vehicle control.
-
Plot the inhibition data against the antibiotic concentration to determine the IC50 value.
Ribosome Binding Assay
This assay measures the ability of the antibiotics to compete with a radiolabeled ligand for binding to the ribosome.
Objective: To determine the binding affinity of this compound and telithromycin to the bacterial ribosome.
Materials:
-
Purified 70S bacterial ribosomes
-
[¹⁴C]-Erythromycin (radiolabeled ligand)
-
Unlabeled this compound and telithromycin
-
Binding buffer
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of purified ribosomes with a fixed concentration of [¹⁴C]-erythromycin in the binding buffer.
-
To a series of tubes, add increasing concentrations of unlabeled this compound or telithromycin to compete with the radiolabeled ligand.
-
Allow the binding reaction to reach equilibrium.
-
Separate the ribosome-bound [¹⁴C]-erythromycin from the unbound ligand using a filtration method.
-
Measure the radioactivity of the ribosome-bound fraction using a scintillation counter.
-
Calculate the percentage of [¹⁴C]-erythromycin binding at each concentration of the competitor antibiotic.
-
Plot the data to determine the concentration of each antibiotic required to inhibit 50% of the [¹⁴C]-erythromycin binding (IC50), from which the inhibitory constant (Ki) can be calculated.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the comparative mechanisms of action and a typical experimental workflow.
Caption: Ribosomal binding sites of this compound and Telithromycin.
Caption: Workflow for determining protein synthesis inhibition.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Telithromycin inhibition of protein synthesis and 50S ribosomal subunit formation in Streptococcus pneumoniae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel HPLC Method for Erythromycin Quantification Against the Reference Microbiological Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a modern High-Performance Liquid Chromatography (HPLC) method and the traditional reference standard microbiological assay for the quantification of erythromycin (B1671065). The following sections detail the experimental protocols and performance characteristics of each method, supported by quantitative data to aid in the selection of the most suitable analytical technique for research and quality control purposes.
The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) have traditionally recommended microbiological assays for determining the potency of this compound in finished products.[1] However, these methods are often associated with long incubation periods and a lack of precision.[2][3] Consequently, more advanced techniques like HPLC have been developed to offer a more rapid, specific, and precise alternative.
Comparative Analysis of Analytical Methods
The choice between the reference microbiological assay and a newer HPLC method depends on the specific analytical requirements. While the microbiological assay directly measures the biological activity (potency) of the antibiotic, HPLC quantifies the concentration of the active pharmaceutical ingredient (API) with higher precision and speed.[4]
| Feature | Microbiological Assay (Reference Standard) | High-Performance Liquid Chromatography (New Method) |
| Principle | Measures the antibiotic's ability to inhibit the growth of a susceptible microorganism.[4][5] | Separates and quantifies the active compound based on its physicochemical properties.[4] |
| Measures | Biological Activity (Potency)[4] | Concentration of the Active Pharmaceutical Ingredient (API)[4] |
| Specificity | Can be influenced by related substances that also possess antimicrobial activity.[4] | Highly specific for the target molecule, capable of separating it from impurities and degradation products.[4][6] |
| Precision | Generally lower precision with higher variability.[2][4] | High precision with low relative standard deviation (RSD).[4][7] |
| Accuracy | Good, but can be affected by the diffusion properties of the antibiotic in the agar (B569324).[4] | High accuracy with excellent recovery rates.[4][7] |
| Throughput | Low throughput due to long incubation times (e.g., 18-24 hours).[2][4] | High throughput, with typical run times of minutes per sample.[4][8] |
| Cost & Complexity | Relatively low instrument cost but requires skilled personnel for aseptic techniques.[4] | High initial instrument cost, but can be automated for routine analysis.[4] |
Experimental Protocols
Reference Method: Microbiological Agar Diffusion Assay
This method, widely used in antibiotic analysis, relates the diameter of the inhibition zone of microbial growth to the concentration of the antibiotic.[9]
1. Preparation of Media and Test Organism:
-
Medium: Use Antibiotic Assay Medium No. 11.[5][10] Suspend 30.5 grams in 1000 ml of purified distilled water, heat to dissolve completely, and sterilize by autoclaving at 121°C for 15 minutes.[10] The final pH should be 8.3 ± 0.2.[10]
-
Test Organism: Staphylococcus aureus is commonly used as the test microorganism.[7]
-
Inoculum Preparation: Inoculate the sterile seed agar, pre-cooled to 40-45°C, with the test organism and spread it evenly over the surface of the solidified base agar.[10]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound Reference Standard in methanol (B129727). On the day of the assay, create at least five serial dilutions with phosphate (B84403) buffer.[4]
-
Sample Solution: Powder tablets and dissolve an amount equivalent to a specific weight of this compound in methanol or a suitable buffer to achieve a stock concentration. Further dilute to the desired concentration range.[11]
3. Assay Procedure:
-
The cylinder-plate or "plate" assay is a common method where the antibiotic diffuses from a vertical cylinder through a solidified agar layer, inhibiting microbial growth in a circular zone.[5]
-
Place cylinders containing the standard and sample solutions onto the agar plates.
-
Incubate the plates under appropriate conditions (e.g., 18-24 hours at 35-37°C).[10]
4. Data Analysis:
-
Measure the diameter of the zones of inhibition.
-
Plot the logarithm of the concentration of the standard solutions against the zone diameters.
-
Determine the concentration of this compound in the sample by interpolating from the standard curve.
New Method: High-Performance Liquid Chromatography (HPLC)
This method provides a rapid and specific means of quantifying this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0[7][12] |
| Flow Rate | 1.0 - 1.5 mL/min[6][12] |
| Column Temperature | 70 °C[7][12] |
| Detection Wavelength | 205 nm or 215 nm[6][13] |
| Injection Volume | 50 µL[12] |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound Reference Standard in a suitable solvent like methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.[2]
-
Sample Solution (from tablets): Weigh and powder a number of tablets. Dissolve a portion of the powder, equivalent to a known amount of this compound, in a solvent such as methanol. Use vortexing and sonication to ensure complete dissolution. Centrifuge and filter the solution through a 0.45 µm filter before injection.[12]
3. Assay Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Validation Data Summary
The following table summarizes the typical performance characteristics of the two methods based on validation studies.
| Validation Parameter | Microbiological Assay | HPLC Method |
| Linearity (r²) | ≥ 0.99[9] | ≥ 0.999[2][14] |
| Accuracy (% Recovery) | 99.4% | 99.9%[7] |
| Precision (% RSD) | Generally higher variability | < 1%[7] |
| Limit of Detection (LOD) | Dependent on microbial sensitivity | 0.08 mg/mL (UV-Vis)[15] |
| Limit of Quantitation (LOQ) | Dependent on microbial sensitivity | 0.24 mg/mL (UV-Vis)[15] |
Experimental Workflow and Validation Process
The following diagram illustrates the logical flow of validating a new analytical method against a reference standard.
Caption: Workflow for the validation of a new analytical method against a reference standard.
References
- 1. jfda-online.com [jfda-online.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. uspnf.com [uspnf.com]
- 6. Determination of this compound and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved high-pressure liquid chromatographic method for the analysis of this compound in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC as a rapid means of monitoring this compound and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of this compound microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. exodocientifica.com.br [exodocientifica.com.br]
- 11. ijbio.com [ijbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. "Simple and rapid spectrophotometric method for the analysis of erythro" by R. Rattanapoltaveechai, W. Vongkom et al. [jfda-online.com]
A Comparative Transcriptomic Analysis of Bacterial Responses to Erythromycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic effects of erythromycin (B1671065) and other macrolide antibiotics on bacteria. By examining changes in gene expression, we can gain deeper insights into the distinct mechanisms of action, resistance, and cellular stress responses induced by these widely used drugs. This information is crucial for the development of novel antimicrobial strategies and for optimizing the use of existing macrolides.
Introduction to Macrolide Antibiotics
Macrolide antibiotics are a class of bacteriostatic agents that inhibit protein synthesis by binding to the 50S ribosomal subunit of bacteria.[1][2] This class includes well-known drugs such as this compound, the progenitor of the group, and its semi-synthetic derivatives like azithromycin (B1666446) and clarithromycin.[3] While all macrolides share a common mechanism of action, differences in their chemical structures, such as the size of the lactone ring (14-membered for this compound and clarithromycin, and 15-membered for azithromycin), lead to variations in their activity, pharmacokinetics, and importantly, their impact on the bacterial transcriptome.[1][4]
Understanding these differences at the molecular level is paramount for predicting clinical efficacy and anticipating the emergence of resistance. This guide synthesizes available transcriptomic data to illuminate the nuanced responses of bacteria to this compound in comparison to other macrolides.
Comparative Transcriptomic and Phenotypic Effects
While direct comparative transcriptomic studies between this compound and other macrolides in the same bacterial species are limited, we can infer differential responses based on their known activities and data from broader transcriptomic analyses of macrolide action.
Table 1: Comparative Efficacy of this compound, Azithromycin, and Clarithromycin against Various Bacterial Species
| Bacterial Species | This compound MIC (µg/mL) | Azithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.008 - 0.06 | ≤0.016 - 0.06 | ≤0.004 - 0.03 | [5] |
| Streptococcus pneumoniae (penicillin-resistant) | >128.0 | >128.0 | >128.0 | [5] |
| Haemophilus influenzae | 8.0 (MIC90) | 0.5 (MIC90) | 4.0 (MIC90) | [3][6] |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 1.0 | Not specified | |
| Campylobacter jejuni | Not specified | Not specified | Not specified |
Table 2: Summary of Transcriptomic Responses to Macrolide Antibiotics in Bacteria
| Gene Category/Pathway | General Response to Macrolides (e.g., in Campylobacter jejuni) | Potential Differential Effects | Reference |
| Translation & Ribosomal Proteins | Downregulation of genes related to translation. | The extent of downregulation may vary based on the macrolide's affinity for the ribosome and its ability to induce ribosomal stalling. | [7] |
| Motility & Chemotaxis | Downregulation of flagellum formation and chemotaxis genes. | Azithromycin's higher potency against certain Gram-negative bacteria might lead to a more pronounced downregulation of these genes. | [7] |
| Cellular Homeostasis & Stress Response | Upregulation of genes involved in homeostasis and stress responses. | Differences in the induction of specific stress response pathways (e.g., oxidative stress, stringent response) are expected. | [7][8] |
| Capsule & Biofilm Formation | Upregulation of genes related to capsule formation. | Macrolides are known to interfere with quorum sensing and biofilm formation, with potential variations in the specific genes affected. | [7] |
| Efflux Pumps | Upregulation of cation efflux pump genes. | The induction of specific efflux pump genes (e.g., mef, msr) can vary depending on the macrolide and the bacterial species.[9] | [7] |
Experimental Protocols
A standardized experimental workflow is critical for obtaining reliable and comparable transcriptomic data. The following protocol outlines a general methodology for RNA sequencing (RNA-seq) of bacterial cultures exposed to macrolide antibiotics.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain and Growth Conditions: Select the bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli). Grow the bacteria in an appropriate liquid medium (e.g., Tryptic Soy Broth, Brain Heart Infusion) at the optimal temperature and aeration until the mid-logarithmic growth phase (typically OD600 of 0.4-0.6).
-
Antibiotic Exposure: Add the macrolide antibiotic (this compound or other comparators) to the bacterial culture at a sub-inhibitory concentration (e.g., 0.5x MIC). A no-antibiotic control culture should be maintained under identical conditions.
-
Incubation: Incubate the cultures for a defined period to allow for transcriptional changes to occur (e.g., 30-60 minutes).
RNA Isolation and Purification
-
Cell Harvesting: Pellet the bacterial cells by centrifugation.
-
Lysis: Lyse the bacterial cells using a method appropriate for the species (e.g., mechanical disruption with bead beating for Gram-positive bacteria, or enzymatic lysis with lysozyme).[10]
-
RNA Extraction: Extract total RNA using a commercial kit (e.g., Monarch Total RNA Miniprep Kit) or a TRIzol-based method.[10][11]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) Depletion: Remove the highly abundant rRNA from the total RNA sample using a rRNA depletion kit.
-
cDNA Library Preparation: Construct a cDNA library from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Reads: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Read Mapping: Align the trimmed reads to the reference genome of the bacterial species.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to the control using statistical software packages (e.g., DESeq2, edgeR).
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways that are significantly affected by the antibiotic treatment.
Key Signaling Pathways and Regulatory Networks
Macrolide antibiotics can trigger various stress response pathways in bacteria as a consequence of protein synthesis inhibition and other cellular disturbances.
The Stringent Response
The stringent response is a global regulatory network that allows bacteria to adapt to nutrient starvation and other environmental stresses. Inhibition of protein synthesis by macrolides can lead to an accumulation of uncharged tRNAs, which triggers the synthesis of the alarmone (p)ppGpp by the enzyme RelA. This, in turn, leads to a massive reprogramming of gene expression, including the downregulation of genes involved in growth and proliferation and the upregulation of genes involved in stress survival.[12]
Caption: Macrolide-induced inhibition of protein synthesis can trigger the stringent response pathway.
Two-Component Systems
Two-component systems (TCSs) are a primary mechanism by which bacteria sense and respond to environmental changes.[13] Some TCSs are known to be involved in antibiotic resistance. For instance, a sensor histidine kinase in the bacterial membrane detects an external stimulus (e.g., cell envelope stress caused by an antibiotic), autophosphorylates, and then transfers the phosphate (B84403) group to a cognate response regulator. The phosphorylated response regulator then typically acts as a transcription factor, modulating the expression of target genes, which may include those encoding efflux pumps or enzymes that modify the antibiotic target.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. 14- and 15-membered lactone macrolides and their analogues and hybrids: structure, molecular mechanism of action and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative activities of clarithromycin, this compound, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azithromycin and clarithromycin: overview and comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression profile of <i>Campylobacter jejuni</i> in response to macrolide antibiotics - ProQuest [proquest.com]
- 8. Gene Networks and Pathways Involved in Escherichia coli Response to Multiple Stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. microbenotes.com [microbenotes.com]
- 12. The bacterial translation stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 14. Untangling the Complexity of Two-Component Signal Transduction in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Erythromycin
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the safe disposal of erythromycin (B1671065), a widely used macrolide antibiotic. Adherence to these protocols is crucial not only for laboratory safety but also for mitigating the environmental impact of pharmaceutical waste. This compound is recognized as being toxic to aquatic life with long-lasting effects, and its improper disposal can contribute to the development of antibiotic resistance.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative to consult the material safety data sheet (MSDS) for this compound and adhere to all institutional and regulatory guidelines. All personnel involved in the disposal process must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | To prevent eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-impermeable gloves and protective clothing. | To avoid direct contact and potential allergic skin reactions.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of this compound dust, which can cause allergic or asthmatic symptoms.[1] |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
After skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
After eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its related waste must be conducted in a manner that prevents its release into the environment. Do not allow the chemical to enter drains or sewers. [1][4][5]
1. Waste Identification and Segregation:
-
Characterize the this compound waste. Determine if it is considered hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or more stringent state and local regulations.[1][6] Pharmaceutical waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]
-
Segregate different forms of this compound waste:
-
Pure this compound/Expired Product: Treat as hazardous chemical waste.
-
Stock Antibiotic Solutions: These are typically at high concentrations and should be collected in an approved container for chemical waste.[7]
-
Used Cell Culture Media: While autoclaving can destroy pathogens, it may not deactivate all antibiotics.[7] Therefore, it is best practice to treat media containing this compound as chemical waste unless institutional guidelines specify otherwise.[7]
-
Contaminated Labware (e.g., vials, pipette tips): These should be collected in a designated hazardous waste container.
-
2. Spill Management:
-
In case of a spill, avoid creating dust.[1]
-
Wear appropriate PPE.
-
Contain the spill and collect the material using a method that does not generate dust, such as carefully sweeping it up or using a HEPA-filtered vacuum.[1]
-
Place the collected material into a suitable, closed container for disposal.[1]
-
Thoroughly clean the spill area.[1]
3. Final Disposal:
-
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method.[1] The material can also be dissolved or mixed with a combustible solvent before incineration.[1]
-
Packaging Disposal: Empty containers should be triple-rinsed (or equivalent).[1] The rinsed packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]
Experimental Protocols Cited
The disposal recommendations are based on established safety protocols and environmental regulations rather than specific experimental studies on disposal efficacy. The primary "experimental" aspect for a laboratory professional is the characterization of the waste to determine if it falls under RCRA hazardous waste definitions. This involves assessing the following characteristics:
-
Ignitability: The propensity of the waste to catch fire.
-
Corrosivity: The ability of the waste to corrode metal.
-
Reactivity: The tendency of the waste to explode or react violently.
-
Toxicity: The potential of the waste to be harmful or fatal when ingested or absorbed.
The U.S. Environmental Protection Agency (EPA) provides detailed guidelines for making these determinations, as listed in 40 CFR Parts 261.3.[8]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Janusinfo.se [janusinfo.se]
- 3. tandfonline.com [tandfonline.com]
- 4. carlroth.com [carlroth.com]
- 5. astechireland.ie [astechireland.ie]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Erythromycin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of erythromycin (B1671065) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment. This compound may cause serious eye irritation, allergic skin reactions, and respiratory difficulties if inhaled.[1]
Essential Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] | To prevent eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-impermeable gloves and protective clothing to prevent skin exposure.[2] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of over 480 minutes.[3] | To avoid direct contact and potential allergic skin reactions.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling dust particles.[2] | To prevent respiratory irritation and potential allergic or asthmatic symptoms upon inhalation.[1] |
Procedural Guidance for Handling this compound
Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.[2] Use adequate ventilation to keep airborne concentrations low.[2]
Handling:
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.[2]
-
Minimize dust generation and accumulation.[2]
-
Keep the container tightly closed when not in use.[2]
-
Avoid ingestion and inhalation.[2]
Storage: Store in a cool, dry area away from incompatible substances such as strong oxidizing agents.[2] Keep containers tightly closed.[2]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water and seek medical attention if feeling unwell.[4]
Spill Management: In the event of a spill, avoid creating dust.[2] Wear appropriate PPE, contain the spill, and collect the material using a method that does not generate dust, such as carefully sweeping it up or using a HEPA-filtered vacuum. Place the collected material into a suitable, closed container for disposal.[2]
Disposal Plan
All this compound waste and contaminated materials should be disposed of as hazardous waste. Engage a licensed professional waste disposal service for final disposal.[1] Do not allow the chemical to enter drains or sewers.[1] Empty containers should be triple-rinsed (or equivalent) before disposal or recycling.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
